Product packaging for 2-Bromo-1-hexene(Cat. No.:CAS No. 3017-66-1)

2-Bromo-1-hexene

Cat. No.: B12087949
CAS No.: 3017-66-1
M. Wt: 163.06 g/mol
InChI Key: WRAXOEFICNTJOB-UHFFFAOYSA-N
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Description

2-Bromo-1-hexene is a useful research compound. Its molecular formula is C6H11Br and its molecular weight is 163.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Br B12087949 2-Bromo-1-hexene CAS No. 3017-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3017-66-1

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

2-bromohex-1-ene

InChI

InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h2-5H2,1H3

InChI Key

WRAXOEFICNTJOB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Bromo-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-hexene is a vinyl bromide compound with significant potential in organic synthesis, serving as a versatile building block for the introduction of a hexenyl group in various molecular architectures. Its utility is particularly pronounced in cross-coupling reactions and the formation of Grignard reagents, making it a valuable intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound. It is important to note that while some data is experimentally determined, many of the physical properties are estimated based on computational models.

Table 1: General Chemical Properties

PropertyValueSource
Chemical Name This compound-
Synonyms 2-bromohex-1-ene, 1-Hexene, 2-bromo-[1]
CAS Number 3017-66-1[1]
Molecular Formula C₆H₁₁Br[1][2]
Molecular Weight 163.06 g/mol [2]
Canonical SMILES CCCCC(=C)Br[2]
InChI InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h2-5H2,1H3[2]
InChIKey WRAXOEFICNTJOB-UHFFFAOYSA-N[2]

Table 2: Physical Properties

PropertyValueNotesSource
Boiling Point 138.85 °CEstimated[1]
Melting Point -102.35 °CEstimated[1]
Density 1.2129 g/cm³Estimated[1]
Refractive Index 1.3959Estimated[1]
Solubility Insoluble in water. Expected to be soluble in common organic solvents such as diethyl ether, tetrahydrofuran (B95107), and dichloromethane.Inferred from properties of similar compounds.[3]

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals for the vinyl protons on the C1 carbon, a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups in the butyl chain.

  • ¹³C NMR: The spectrum would show distinct signals for the two sp² hybridized carbons of the double bond, with the carbon bearing the bromine atom shifted downfield. Signals for the four sp³ hybridized carbons of the butyl chain would also be present.

  • Infrared (IR) Spectroscopy: Key absorption peaks would be expected for the C=C stretch of the alkene and the C-H stretches of the vinyl and alkyl groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, two primary synthetic routes can be proposed based on standard organic chemistry transformations.

Synthesis from 1,2-Dibromohexane (B1595260)

This method involves the elimination of one equivalent of hydrogen bromide from 1,2-dibromohexane to form the desired vinyl bromide.

Reaction:

Workflow Diagram:

G Synthesis of this compound from 1,2-Dibromohexane cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A 1,2-Dibromohexane D Combine reactants in a flask under inert atmosphere A->D B Anhydrous Solvent (e.g., THF) B->D C Strong, non-nucleophilic base (e.g., DBU) C->D E Heat the mixture (e.g., reflux) D->E F Monitor reaction by TLC or GC E->F G Cool the reaction mixture F->G H Quench with water G->H I Extract with an organic solvent (e.g., diethyl ether) H->I J Wash organic layer with brine I->J K Dry over anhydrous MgSO₄ J->K L Filter and concentrate the organic phase K->L M Purify by fractional distillation under reduced pressure L->M N Characterize the final product M->N

Caption: A logical workflow for the synthesis of this compound via elimination.

Detailed Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, dissolve 1,2-dibromohexane (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Base: Slowly add a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Synthesis from 1-Hexyne (B1330390)

This route involves the hydrobromination of 1-hexyne. To achieve the desired regioselectivity (Markovnikov addition), specific conditions are required.

Reaction:

Workflow Diagram:

G Synthesis of this compound from 1-Hexyne cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A 1-Hexyne D Dissolve 1-hexyne in solvent in a cooled flask A->D B Anhydrous Solvent (e.g., CH₂Cl₂) B->D C HBr source (e.g., HBr in acetic acid or gaseous HBr) E Slowly add HBr source at low temperature (e.g., 0 °C) D->E F Allow to warm to room temperature and stir E->F G Monitor reaction by TLC or GC F->G H Quench with a weak base (e.g., NaHCO₃ solution) G->H I Extract with an organic solvent H->I J Wash organic layer with brine I->J K Dry over anhydrous Na₂SO₄ J->K L Filter and concentrate the organic phase K->L M Purify by fractional distillation L->M N Characterize the final product M->N

Caption: A logical workflow for the synthesis of this compound via hydrobromination.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve 1-hexyne (1.0 eq) in an anhydrous solvent like dichloromethane.

  • Addition of HBr: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and removal of the solvent, purify the crude product by fractional distillation.

Reactivity

This compound, as a vinyl bromide, exhibits reactivity characteristic of this functional group. It is a key substrate for various transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Vinyl bromides are excellent partners in a range of palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds.[4][5][6]

  • Heck Reaction: this compound can be coupled with alkenes in the presence of a palladium catalyst and a base to form substituted dienes.[7][8][9][10][11]

  • Suzuki Coupling: Reaction with organoboron compounds (boronic acids or esters) under palladium catalysis provides a route to substituted styrenes or dienes.

  • Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields enynes.

  • C-N Coupling (Buchwald-Hartwig Amination): this compound can react with amines in the presence of a palladium catalyst and a strong base to form enamines.[4][5][6]

Signaling Pathway Diagram for Palladium-Catalyzed Cross-Coupling:

G General Catalytic Cycle for Pd-Catalyzed Cross-Coupling of this compound Pd0 Pd(0)Lₙ A Oxidative Addition Pd0->A PdII R-Pd(II)(Br)Lₙ A->PdII B Transmetalation (e.g., Suzuki) or Migratory Insertion (e.g., Heck) Intermediate R-Pd(II)(R')Lₙ B->Intermediate C Reductive Elimination C->Pd0 Catalyst Regeneration Product Coupled Product (R-R') C->Product RBr This compound (R-Br) RBr->A PdII->B Nu Nucleophile (R'-M or Alkene) Nu->B Intermediate->C

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Grignard Reagent Formation

Like many alkyl and aryl halides, this compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 1-hexen-2-ylmagnesium bromide.[12][13][14][15][16] This organometallic reagent is a potent nucleophile and a strong base, useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.

Workflow for Grignard Reagent Formation and Reaction:

G Formation and Reaction of 1-Hexen-2-ylmagnesium Bromide A This compound D Formation of Grignard Reagent (1-Hexen-2-ylmagnesium Bromide) A->D B Magnesium Turnings B->D C Anhydrous Ether (e.g., THF or Et₂O) C->D F Nucleophilic Addition D->F E Electrophile (e.g., Aldehyde, Ketone) E->F G Acidic Workup F->G H Alcohol Product G->H

Caption: The process of forming a Grignard reagent and its subsequent reaction.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many organobromine compounds, it is expected to be flammable and an irritant to the skin, eyes, and respiratory system.[17][18][19][20][21]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with a range of potential applications in organic chemistry and drug development. While many of its physical properties are currently estimated, its reactivity, particularly in palladium-catalyzed cross-coupling reactions and Grignard reagent formation, is well-established based on the principles of vinyl halide chemistry. The experimental protocols provided in this guide, derived from established methodologies for similar compounds, offer a solid foundation for its synthesis and use in a research setting. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

References

An In-depth Technical Guide to 2-Bromo-1-hexene: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1-hexene, a valuable vinyl halide intermediate in organic synthesis. This document details its chemical and physical properties, outlines key synthetic methodologies, explores its reactivity, particularly in cross-coupling reactions, and discusses its potential applications in the field of drug development.

Core Properties of this compound

This compound, a colorless liquid at room temperature, is a versatile building block for introducing a hexenyl moiety into more complex molecular architectures. Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 3017-66-1[1]
Molecular Formula C6H11Br[1]
Molecular Weight 163.056 g/mol [1]
Boiling Point 138.85°C (estimate)
Density 1.2129 g/cm³ (estimate)
Refractive Index 1.3959 (estimate)
LogP 3.08520

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the elimination of HBr from a dibrominated precursor or the hydrobromination of an alkyne.

Dehydrobromination of 1,2-Dibromohexane (B1595260)

A common method for the synthesis of this compound is the dehydrobromination of 1,2-dibromohexane. This reaction typically employs a strong base to facilitate the elimination of one equivalent of hydrogen bromide.

Experimental Protocol:

  • Materials: 1,2-dibromohexane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dibromohexane in anhydrous DMSO.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric equivalent of DBU to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to yield this compound.

Logical Relationship for Dehydrobromination:

G 1,2-Dibromohexane 1,2-Dibromohexane This compound This compound 1,2-Dibromohexane->this compound Elimination of HBr DBU (Base) DBU (Base) DBU (Base)->this compound

Synthesis of this compound via dehydrobromination.
Hydrobromination of 1-Hexyne (B1330390)

The addition of hydrogen bromide across the triple bond of 1-hexyne can also yield this compound. The regioselectivity of this reaction can be controlled by the reaction conditions.

Experimental Protocol:

  • Materials: 1-Hexyne, Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas), radical initiator (e.g., benzoyl peroxide, for anti-Markovnikov addition if desired, though not for the target compound), inert solvent (e.g., pentane (B18724) or hexane).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a gas inlet, a dropping funnel, and a magnetic stirrer, dissolve 1-hexyne in an anhydrous, inert solvent.

    • Cool the solution to 0°C in an ice bath.

    • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture for the prescribed time, monitoring its progress by GC-MS.

    • Once the reaction is complete, carefully quench any remaining HBr with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

    • Remove the solvent by distillation.

    • Purify the resulting this compound by fractional distillation under reduced pressure.

Reaction Pathway for Hydrobromination:

G 1-Hexyne 1-Hexyne Carbocation_Intermediate Vinyl Carbocation Intermediate 1-Hexyne->Carbocation_Intermediate + H+ HBr HBr HBr->Carbocation_Intermediate This compound This compound Carbocation_Intermediate->this compound + Br-

Electrophilic addition of HBr to 1-hexyne.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its vinyl bromide moiety. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. Vinyl halides, in general, are used as intermediates in the synthesis of various pharmaceutical products.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds at the site of the bromine atom, enabling the construction of more complex molecular scaffolds.

Experimental Workflow for Suzuki-Miyaura Coupling:

A typical workflow for a Suzuki-Miyaura coupling reaction involving a vinyl bromide like this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine this compound, boronic acid, base, and solvent in a reaction flask. Degas Degas the reaction mixture (e.g., by argon bubbling). Reactants->Degas Catalyst Add Palladium Catalyst and Ligand. Degas->Catalyst Heat Heat the reaction mixture to the desired temperature. Catalyst->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Quench Cool and quench the reaction. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography or distillation. Extract->Purify

General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling:

  • Materials: this compound, an aryl or vinyl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the palladium catalyst (typically 1-5 mol%) and the ligand, if required.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir vigorously.

    • Monitor the reaction's progress using TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation.

Role in Drug Development

Vinyl halides are recognized as important intermediates in the synthesis of pharmaceuticals.[2][3] The vinyl group can be incorporated into a larger molecule to act as a reactive handle for further functionalization or to be part of the final pharmacophore. The ability of this compound to participate in stereospecific cross-coupling reactions makes it a valuable tool for the synthesis of complex, chiral molecules, which are often required for biological activity.

References

Spectroscopic Profile of 2-Bromo-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the vinyl bromide compound, 2-bromo-1-hexene. Due to the limited availability of public experimental spectra, this guide presents predicted data obtained from validated computational models, serving as a valuable resource for the identification and characterization of this molecule. The information herein is intended to support research and development activities where this compound may be a key intermediate or target molecule.

Spectroscopic Data Summary

The following tables summarize the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.65d1H=CH₂ (geminal, trans to Br)
5.40d1H=CH₂ (geminal, cis to Br)
2.35t2H-CH₂-C=
1.45m2H-CH₂-CH₂-C=
1.35m2H-CH₂-CH₃
0.90t3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
135.5C-Br
117.0=CH₂
38.5-CH₂-C=
30.0-CH₂-CH₂-C=
22.0-CH₂-CH₃
13.8-CH₃

Table 3: Predicted Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3080Medium=C-H stretch
2955, 2930, 2870StrongC-H stretch (alkyl)
1630MediumC=C stretch
1465, 1380MediumC-H bend (alkyl)
890Strong=CH₂ out-of-plane bend
650MediumC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
162/16450/49[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
83100[M - Br]⁺
5580[C₄H₇]⁺
4160[C₃H₅]⁺
2940[C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 20-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z), Relative Intensities MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide on the Stability and Reactivity of 2-Bromo-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 2-bromo-1-hexene, a valuable unsaturated alkyl halide intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing key data on its physical properties, stability considerations, and diverse chemical transformations.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol .[1][2] While comprehensive, experimentally verified data is limited, the following table summarizes its key physical properties, including several estimated values.

PropertyValueReference
CAS Number3017-66-1[3]
Molecular FormulaC₆H₁₁Br[1][2][3]
Molecular Weight163.06 g/mol [1]
Boiling Point138.85 °C (estimate)[3]
Melting Point-102.35 °C (estimate)[3]
Density1.2129 g/mL (estimate)[3]
Refractive Index1.3959 (estimate)[3]

Stability and Handling

As an unsaturated haloalkane, this compound requires careful handling and storage to prevent degradation.[4] Haloalkanes, in general, can be sensitive to light and heat, which can promote decomposition.[5][6] For bromoalkenes, this can involve processes like dehydrobromination.

Key Stability Considerations:

  • Light Sensitivity: Upon exposure to light, bromoalkanes can decompose, leading to the formation of diatomic bromine (Br₂), which may cause a brownish discoloration.[7]

  • Thermal Instability: Elevated temperatures can accelerate decomposition reactions. For some bromoalkanes, thermal decomposition can proceed via radical chain mechanisms, often catalyzed by the hydrogen bromide produced during the reaction.[8]

  • Hydrolysis: Like other alkyl halides, this compound can undergo hydrolysis, particularly in the presence of water and nucleophiles. The oxidative hydrolysis of bromoalkenes can lead to the formation of α-bromoketones.[9]

Recommended Storage and Handling:

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes.

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis due to the presence of both a reactive vinyl bromide and a hexyl chain. It can participate in a variety of transformations, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution

Nucleophilic substitution at a vinylic carbon, as in this compound, is generally less facile than at a saturated sp³ carbon. However, under appropriate conditions, these reactions can proceed. The mechanism can be complex and may involve concerted (Sₙ2-like) or stepwise pathways.[10][11] Intramolecular nucleophilic substitution on vinylic bromides has been shown to proceed with inversion of configuration.[10]

Elimination Reactions

Treatment of this compound with a strong base is expected to induce an elimination reaction, leading to the formation of alkynes or dienes. The regioselectivity of the elimination is influenced by the nature of the base and the substrate. The use of bulky bases tends to favor the formation of the less substituted alkene (Hofmann elimination), while smaller, strong bases often lead to the more substituted alkene (Zaitsev elimination).[12]

Metal-Catalyzed Cross-Coupling Reactions

Vinylic bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide.[13][14] Vinylic bromides readily participate in this reaction, providing a route to substituted alkenes.[15]

The Heck reaction is the palladium-catalyzed vinylation of an organic halide.[16][17][18] this compound can serve as the vinyl halide partner in this reaction, coupling with alkenes to form dienes.[19] The reaction typically exhibits high stereoselectivity for the trans product.[17]

Vinylic bromides can be converted into Grignard reagents (vinylmagnesium bromides) by reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF).[3][20][21] These Grignard reagents are potent nucleophiles and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[22]

Experimental Protocols

While specific, validated protocols for this compound are not widely available in the searched literature, the following sections provide detailed methodologies for key transformations based on analogous systems. These should serve as a strong starting point for reaction optimization.

Synthesis of this compound

A plausible synthetic route to this compound is the hydrobromination of 1-hexyne. The addition of one equivalent of HBr to a terminal alkyne can yield a mixture of E and Z isomers of the corresponding vinyl bromide.[23][24] Another reported method involves the elimination of HBr from 1,2-dibromohexane (B1595260).[3]

Protocol: Synthesis of this compound from 1,2-Dibromohexane [3]

  • Reactants: 1,2-dibromohexane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: Dimethylsulfoxide-d6 (for monitoring, other aprotic polar solvents can be used).

  • Procedure:

    • Dissolve 1,2-dibromohexane in the chosen solvent.

    • Add DBU to the solution at room temperature (22 °C).

    • Stir the reaction mixture for 2 hours.

    • Monitor the reaction progress by NMR or GC.

    • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Purify the crude product by distillation or column chromatography.

  • Reported Yield: 55.0%[3]

Grignard Reaction

Protocol: Formation of a Grignard Reagent from a Vinyl Bromide [3][20]

  • Reactants: Vinyl bromide (e.g., this compound), magnesium turnings.

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place magnesium turnings.

    • Add enough anhydrous THF to cover the magnesium.

    • Add a small amount of the vinyl bromide to initiate the reaction. Initiation may be aided by the addition of a small crystal of iodine or a few drops of methyl iodide.[3][20]

    • Once the reaction has started, add the remaining vinyl bromide, dissolved in THF, dropwise at a rate that maintains a moderate reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete conversion.

    • The resulting Grignard solution can be used directly in subsequent reactions.

Suzuki-Miyaura Coupling

Protocol: Suzuki-Miyaura Coupling of a Vinyl Bromide [13][15][25]

  • Reactants: Vinyl bromide (e.g., this compound), an arylboronic acid.

  • Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand).

  • Base: An aqueous solution of a base such as Na₂CO₃ or K₂CO₃.

  • Solvent: A two-phase system, often toluene/water or dioxane/water.

  • Procedure:

    • To a Schlenk flask, add the vinyl bromide, arylboronic acid, palladium catalyst, and base.

    • Degas the solvent mixture and add it to the flask under an inert atmosphere.

    • Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 60 to 100 °C.[19]

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Reaction

Protocol: Heck Reaction of a Vinyl Bromide [1][16][19]

  • Reactants: Vinyl bromide (e.g., this compound), an alkene (e.g., styrene (B11656) or an acrylate).

  • Catalyst: A palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃ or a bidentate phosphine).

  • Base: A tertiary amine (e.g., Et₃N) or an inorganic base (e.g., KOAc).

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile.

  • Procedure:

    • In a reaction vessel, combine the vinyl bromide, alkene, palladium catalyst, ligand, and base.

    • Add the degassed solvent under an inert atmosphere.

    • Heat the reaction mixture to the desired temperature, typically between 80 and 140 °C.

    • Monitor the reaction by TLC or GC.

    • Upon completion, cool the mixture, perform an aqueous work-up, and extract the product.

    • Purify the product by column chromatography or distillation.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the vinylic protons, the allylic protons, and the protons of the butyl chain. The two geminal vinylic protons on C1 would likely appear as distinct signals in the region of 5-6 ppm. The protons on the butyl chain would appear further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms. The sp² carbons of the double bond would appear in the downfield region (typically 110-140 ppm).

IR Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • C=C stretching of the alkene at approximately 1640 cm⁻¹.

  • =C-H stretching of the vinylic protons above 3000 cm⁻¹.

  • C-H stretching of the aliphatic chain just below 3000 cm⁻¹.

  • C-Br stretching, which typically appears in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom. Fragmentation would likely involve the loss of a bromine radical and cleavage of the alkyl chain. A GC-MS spectrum of this compound is noted to be available in the PubChem database.[2][12]

Visualizations

Synthesis of this compound

G 1,2-Dibromohexane 1,2-Dibromohexane Reaction Reaction 1,2-Dibromohexane->Reaction DBU DBU DBU->Reaction This compound This compound Reaction->this compound

Synthesis of this compound via Elimination.
Key Reactions of this compound

G This compound This compound Nucleophilic_Substitution Nucleophilic Substitution This compound->Nucleophilic_Substitution Nu:⁻ Elimination Elimination This compound->Elimination Strong Base Suzuki_Coupling Suzuki-Miyaura Coupling This compound->Suzuki_Coupling ArB(OH)₂, Pd(0), Base Heck_Reaction Heck Reaction This compound->Heck_Reaction Alkene, Pd(0), Base Grignard_Formation Grignard Reagent Formation This compound->Grignard_Formation Mg, THF Substituted_Alkene1 Substituted Alkene Nucleophilic_Substitution->Substituted_Alkene1 Alkyne_or_Diene Alkyne/Diene Elimination->Alkyne_or_Diene Coupled_Alkene Coupled Alkene Suzuki_Coupling->Coupled_Alkene Diene_Product Diene Heck_Reaction->Diene_Product Vinyl_Grignard Vinyl Grignard Reagent Grignard_Formation->Vinyl_Grignard G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Combine_Reactants Combine Vinyl Bromide, Arylboronic Acid, Catalyst, Base Add_Solvent Add Degassed Solvent (Inert Atmosphere) Combine_Reactants->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor_Reaction Monitor by TLC/GC Heat_Stir->Monitor_Reaction Aqueous_Workup Aqueous Work-up and Extraction Monitor_Reaction->Aqueous_Workup Dry_Concentrate Dry and Concentrate Aqueous_Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Pure Coupled Product Purify->Final_Product

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-bromo-1-hexene, tailored for laboratory and research environments. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety protocols for structurally related alkyl halides to ensure a conservative and robust approach to its handling.

Chemical and Physical Properties

Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. This data is crucial for designing safe experimental setups, storage solutions, and emergency procedures.

PropertyValueReference
Molecular Formula C₆H₁₁Br[1][2][3][4][5]
Molecular Weight 163.06 g/mol [1][3]
CAS Number 3017-66-1[2][4]
Appearance Data not available
Boiling Point (estimated) 138.85 °C[2]
Melting Point (estimated) -102.35 °C[2]
Density (estimated) 1.2129 g/cm³[2]
Solubility Data not available
Vapor Pressure Data not available
Flash Point Data not available

Hazard Identification and Toxicological Information

  • Skin and Eye Irritation: Similar to other organic halides, this compound is likely to cause skin and eye irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.

  • Flammability: As a volatile organic compound, it may be flammable and its vapors could form explosive mixtures with air.

Note: The absence of specific toxicity data does not imply that the substance is harmless. It is crucial to handle this compound as a potentially hazardous substance.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE ItemSpecification
Eye Protection Chemical safety goggles and/or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before each use.
Body Protection A flame-retardant laboratory coat, fully buttoned.
Respiratory Protection All handling of volatile chemicals should be conducted in a certified chemical fume hood.
Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[6]

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6] Do not smell or taste the chemical.[6]

  • Transferring: Use appropriate, clean, and dry glassware and equipment for transferring the chemical. Avoid mouth pipetting.[7]

  • Scale of Work: Whenever possible, work with the smallest practical quantities of the substance.

Storage

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Store in a tightly sealed, properly labeled container.

  • Environment: Keep the container in a cool, dry, and well-ventilated place.[8]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these may initiate hazardous reactions.[9]

  • Ignition Sources: Keep away from heat, sparks, and open flames.

Reactivity and Incompatibilities

Understanding the reactivity of this compound is critical for preventing dangerous reactions.

Incompatible MaterialsPotential Hazards
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.
Strong Bases May promote elimination or other unintended reactions.
Peroxide Formation While not explicitly documented for this compound, some alkenes can form explosive peroxides over time when exposed to air and light. It is prudent to consider this possibility.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[10]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[10] If breathing is difficult or symptoms such as headache or dizziness occur, seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area until it is declared safe by trained personnel.

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste contaminated with this compound in separate, clearly labeled, and sealed containers.

  • Disposal Route: Dispose of hazardous waste through your institution's EHS office, in strict accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[6]

Visualizations

To further aid in the understanding of the safety protocols, the following diagrams illustrate key workflows and relationships.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review SDS & SOPs PPE Don Appropriate PPE Prep->PPE Vent Ensure Proper Ventilation (Fume Hood) PPE->Vent Handle Work with Smallest Possible Quantity Vent->Handle Transfer Careful Transfer & Dispensing Handle->Transfer React Conduct Experiment Transfer->React Decon Decontaminate Work Area & Equipment React->Decon Waste Segregate & Store Hazardous Waste Decon->Waste Store Properly Store Unused Chemical Waste->Store RemovePPE Remove & Dispose/Clean PPE Store->RemovePPE

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_immediate Immediate Actions cluster_assessment Assessment & Reporting Exposure Chemical Exposure Occurs Alert Alert Others in the Vicinity Exposure->Alert Remove Remove from Exposure Source Alert->Remove FirstAid Administer First Aid (Flush Skin/Eyes) Remove->FirstAid Assess Assess Severity of Exposure FirstAid->Assess SeekMedical Seek Medical Attention Assess->SeekMedical Report Report Incident to Supervisor/EHS Assess->Report

Caption: General emergency response procedure for chemical exposure.

References

understanding the molecular structure of hexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of Hexene

Introduction

Hexene, a hydrocarbon with the chemical formula C₆H₁₂, is a significant compound in the fields of polymer chemistry and organic synthesis. As a linear alpha-olefin, its most common isomer, 1-hexene, serves as a crucial comonomer in the production of polyethylene, where it helps to control polymer density and other physical properties.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of hexene's molecular structure is paramount for predicting its reactivity, understanding its physical properties, and developing analytical methods for its characterization. This guide provides a detailed examination of the isomers, molecular geometry, and the experimental protocols used to elucidate the structure of hexene.

Isomers of Hexene

The molecular formula C₆H₁₂ gives rise to a multitude of isomers, which are molecules that share the same molecular formula but have different arrangements of atoms.[2] These isomers can be broadly categorized into constitutional (or structural) isomers and stereoisomers. Hexene has 13 distinct alkene isomers, excluding geometric (E/Z) and optical (R/S) isomers.[1][3]

2.1 Constitutional Isomers

Constitutional isomers differ in the connectivity of their atoms. This can manifest as variations in the carbon skeleton (chain isomerism) or the position of the double bond (positional isomerism).

  • Positional Isomers : These isomers have the same carbon backbone but differ in the location of the C=C double bond. The straight-chain isomers of hexene are 1-hexene, 2-hexene (B8810679), and 3-hexene (B12438300).[2][4]

  • Chain Isomers : These isomers have different arrangements of the carbon chain itself, such as branched structures. Examples include methylpentenes and dimethylbutenes.[1][5]

2.2 Stereoisomers

Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms.

  • Geometric (E/Z) Isomers : Due to the restricted rotation around the C=C double bond, isomers can exist where substituents are on the same side (Z, from the German zusammen) or opposite sides (E, from the German entgegen) of the double bond. Both 2-hexene and 3-hexene exhibit E/Z isomerism.[1][6]

  • Optical (R/S) Isomers : Isomers that are non-superimposable mirror images of each other (enantiomers) exist if the molecule contains a chiral center. For example, 3-methylpent-1-ene possesses a chiral carbon and thus has (R) and (S) enantiomers.[1]

G Structural Isomers of Hexene cluster_straight Straight-Chain Isomers cluster_branched Branched-Chain Isomers 1-Hexene 1-Hexene 2-Hexene 2-Hexene 1-Hexene->2-Hexene 3-Hexene 3-Hexene 2-Hexene->3-Hexene 2-Methylpent-1-ene 2-Methylpent-1-ene 4-Methylpent-1-ene 4-Methylpent-1-ene 2-Methylpent-1-ene->4-Methylpent-1-ene 2-Methylpent-2-ene 2-Methylpent-2-ene 2,3-Dimethylbut-2-ene 2,3-Dimethylbut-2-ene 2-Methylpent-2-ene->2,3-Dimethylbut-2-ene Hexene (C6H12) Hexene (C6H12) Hexene (C6H12)->1-Hexene Hexene (C6H12)->2-Methylpent-1-ene

Key structural isomers of hexene.

Molecular Geometry and Bonding

The geometry of hexene is dictated by the hybridization of its carbon atoms. The carbons involved in the C=C double bond are sp² hybridized, leading to a planar geometry with bond angles of approximately 120°.[7] The remaining saturated carbons are sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°.[8]

3.1 Bond Lengths and Angles

The C=C double bond is shorter and stronger than the C-C single bonds within the molecule. The specific bond lengths and angles can be determined experimentally using techniques like X-ray diffraction or electron diffraction.[8]

Bond TypeHybridizationTypical Bond Length (pm)Typical Bond Angle (°)
C=Csp² - sp²134~120
C-Csp² - sp³150~120 (at sp² C)
C-Csp³ - sp³154~109.5
C-Hsp² - s107~120
C-Hsp³ - s109~109.5
Table 1: Typical bond parameters in hexene isomers.[8]

3.2 Physical Properties

The different structural arrangements of hexene isomers lead to variations in their physical properties, such as boiling point and density.

IsomerBoiling Point (°C)Density (g/cm³ at 20°C)Refractive Index (at 20°C)
1-Hexene63.480.6731.3879
(E)-2-Hexene67.90.6733 (at 25°C)1.3936
(Z)-2-Hexene68.80.6824 (at 25°C)1.3979
(E)-3-Hexene67.10.67721.3943
(Z)-3-Hexene66.40.67781.3947
Table 2: Physical properties of selected hexene isomers.[1]

Experimental Protocols for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous identification and structural characterization of hexene isomers.

G General Workflow for Hexene Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dilution Dilution Sample->Dilution Internal_Standard Internal_Standard Dilution->Internal_Standard GC_MS GC-MS Internal_Standard->GC_MS NMR NMR (1H, 13C) Internal_Standard->NMR FTIR FTIR Internal_Standard->FTIR Mass_Spectrum Mass Spectrum (Mol. Weight, Fragmentation) GC_MS->Mass_Spectrum NMR_Spectra NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Spectra IR_Spectrum IR Spectrum (Functional Groups) FTIR->IR_Spectrum Final_Structure Structure Elucidation Mass_Spectrum->Final_Structure NMR_Spectra->Final_Structure IR_Spectrum->Final_Structure

Workflow for spectroscopic analysis of hexene.

4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective : To separate isomers and determine the molecular weight and fragmentation pattern of each component.

  • Methodology :

    • Sample Preparation : Prepare a dilute solution (~100 ppm) of the hexene sample in a volatile solvent like hexane.

    • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

    • GC Parameters :

      • Injector Temperature : 250 °C

      • Column : A non-polar column (e.g., DB-5ms) is used to separate compounds based on boiling point.

      • Oven Program : Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • MS Parameters :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Mass Range : Scan from m/z 35 to 200.

  • Data Interpretation : The mass spectrum of hexene will show a molecular ion peak (M⁺) at m/z 84. Characteristic fragment ions help identify the structure.[9][10]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To provide detailed information about the carbon-hydrogen framework of the molecule.

  • Methodology :

    • Sample Preparation : Dissolve approximately 5-10 mg of the hexene sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Instrumentation : A 400 MHz or higher NMR spectrometer.

    • Acquisition : Acquire both ¹H (proton) and ¹³C (carbon-13) NMR spectra. Standard pulse programs are used.

  • Data Interpretation : The chemical shifts, multiplicities (splitting patterns), and integration of peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise determination of the molecule's connectivity.[9]

¹H NMR Data for 1-Hexene ¹³C NMR Data for 1-Hexene
Chemical Shift (ppm) Assignment Chemical Shift (ppm)
~5.8H-2 (ddt)139.2
~5.0H-1 (dd)114.1
~4.9H-1' (dd)33.8
~2.0H-3 (q)31.5
~1.4H-4 (sextet)22.4
~1.3H-5 (sextet)14.1
~0.9H-6 (t)
Table 3 & 4: Summary of ¹H and ¹³C NMR spectroscopic data for 1-Hexene.[9]

4.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective : To identify the functional groups present in the molecule.

  • Methodology :

    • Sample Preparation : For liquid samples like hexene, the analysis can be performed neat using an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

    • Acquisition :

      • Acquire a background spectrum of the clean, empty ATR crystal.

      • Place one drop of the hexene sample onto the crystal and acquire the sample spectrum.

      • Spectral Range : 4000 - 400 cm⁻¹

      • Resolution : 4 cm⁻¹

  • Data Interpretation : The IR spectrum of hexene will show characteristic absorption bands.[11]

    • ~3080 cm⁻¹ : =C-H stretch (alkene)

    • ~2850-2960 cm⁻¹ : C-H stretch (alkane)

    • ~1640 cm⁻¹ : C=C stretch[11]

    • ~1465 cm⁻¹ : C-H bend

Conclusion

The molecular structure of hexene is diverse, encompassing a wide range of constitutional isomers and stereoisomers, each with unique physical and chemical properties. A comprehensive understanding of its structure is enabled by a suite of powerful analytical techniques, including GC-MS, NMR, and FTIR spectroscopy. The detailed protocols and data presented in this guide provide a foundational framework for researchers and scientists to identify, characterize, and utilize hexene and its isomers in various applications, from polymer science to the synthesis of fine chemicals.

References

Foundational Research on Bromo-Dienes in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromo-dienes have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique combination of a reactive diene system and a synthetically tractable carbon-bromine bond allows for a wide range of chemical transformations, making them invaluable intermediates in the construction of complex molecular architectures, including natural products and pharmaceutical agents. This technical guide provides an in-depth overview of the foundational research on bromo-dienes, focusing on their synthesis, key reactions, and applications, with a strong emphasis on quantitative data and detailed experimental protocols.

Synthesis of Bromo-Dienes

The strategic introduction of a bromine atom into a diene framework can be achieved through various synthetic methodologies. One of the most efficient and stereoselective methods involves the palladium-catalyzed reaction of α-allenic acetates with lithium bromide.

Palladium-Catalyzed Synthesis from α-Allenic Acetates

A highly stereoselective route to access (Z,E)-2-bromo-1,3-dienes is the palladium(II) acetate-catalyzed reaction of acetylated α-allenic alcohols with lithium bromide. This method is notable for its ability to convert a diastereomeric mixture of the starting allene (B1206475) into a single, well-defined isomer of the bromo-diene.

Quantitative Data for Palladium-Catalyzed Bromo-Diene Synthesis

EntryTime (h)Yield (%)
1Hn-Bu285
2HPh382
3Men-Bu288
4MePh475
Reaction Conditions: Acylated α-allenic alcohol (1.0 mmol), LiBr (1.2 mmol), Pd(OAc)₂ (0.015 mmol) in acetonitrile (B52724) (5 mL) at room temperature.

Experimental Protocol: Synthesis of (Z,E)-2-Bromo-5-phenylpenta-1,3-diene

  • To a stirred solution of the acetylated α-allenic alcohol (1.0 equiv) in acetonitrile, add lithium bromide (1.2 equiv).

  • Add palladium(II) acetate (B1210297) (0.015 equiv) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (Z,E)-2-bromo-1,3-diene.

Proposed Catalytic Cycle for Palladium-Catalyzed Bromo-Diene Synthesis

G Palladium-Catalyzed Bromo-Diene Synthesis PdOAc2 Pd(OAc)₂ Pd0 Pd(0) PdOAc2->Pd0 Reduction OxidativeAddition Oxidative Addition Intermediate Pd0->OxidativeAddition with Allenic Acetate AllenicAcetate Allenic Acetate AllenicAcetate->OxidativeAddition Carbopalladation Carbopalladation OxidativeAddition->Carbopalladation Intramolecular PiAllylPd π-Allyl Pd Complex Carbopalladation->PiAllylPd ReductiveElimination Reductive Elimination PiAllylPd->ReductiveElimination with Br⁻ ReductiveElimination->Pd0 Regeneration BromoDiene Bromo-Diene Product ReductiveElimination->BromoDiene

Caption: Proposed mechanism for the palladium-catalyzed synthesis of bromo-dienes.

Key Reactions of Bromo-Dienes

The bromine substituent in bromo-dienes serves as a versatile handle for a variety of subsequent transformations, most notably in cycloaddition and cross-coupling reactions.

Diels-Alder Cycloaddition Reactions

2-Bromo-1,3-butadienes are effective substrates in tandem Diels-Alder/transition metal cross-coupling reaction sequences.[1][2][3] The bromine atom can act as a directing group in the cycloaddition, and the resulting vinyl bromide cycloadducts are primed for further functionalization.[1][2][3] The intermolecular cycloaddition of 2-bromo-1,3-dienes with activated dienophiles often proceeds with high yields and good to excellent endo diastereoselectivity under Lewis acid catalysis.[1][2][3]

Experimental Protocol: Diels-Alder Reaction of 2-Bromo-1,3-butadiene (B159164) with Acrolein

  • To a solution of 2-bromo-1,3-butadiene (1.0 equiv) and acrolein (1.2 equiv) in dichloromethane (B109758) at -78 °C, add tin tetrachloride (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the Diels-Alder adduct.

Logical Workflow for Tandem Diels-Alder/Cross-Coupling

G Tandem Diels-Alder/Cross-Coupling Workflow BromoDiene Bromo-Diene DielsAlder Diels-Alder Cycloaddition BromoDiene->DielsAlder Dienophile Dienophile Dienophile->DielsAlder VinylBromideAdduct Vinyl Bromide Cycloadduct DielsAlder->VinylBromideAdduct CrossCoupling Cross-Coupling Reaction (e.g., Suzuki, Stille) VinylBromideAdduct->CrossCoupling CouplingPartner Coupling Partner (e.g., Boronic Acid) CouplingPartner->CrossCoupling FinalProduct Functionalized Cyclohexene Derivative CrossCoupling->FinalProduct

Caption: Logical workflow for the tandem Diels-Alder and cross-coupling reactions.

Cross-Coupling Reactions

The carbon-bromine bond in bromo-dienes is ideally suited for participation in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, providing access to highly functionalized and structurally diverse molecules.

The Suzuki-Miyaura coupling reaction of bromo-dienes with organoboron reagents is a powerful method for the formation of new carbon-carbon bonds. This reaction is known for its mild reaction conditions and tolerance of a wide array of functional groups.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl BromideArylboronic AcidBaseSolventYield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄1,4-Dioxane (B91453)60
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane65
35-(4-bromophenyl)-4,6-dichloropyrimidine3,5-Dimethylphenylboronic acidK₃PO₄1,4-Dioxane70
45-(4-bromophenyl)-4,6-dichloropyrimidine4-(Trifluoromethyl)phenylboronic acidK₃PO₄1,4-Dioxane45
Reaction Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (5 mol%), base (2.0 mmol), solvent (5 mL), 70-80 °C.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Diene Derivative

  • In a Schlenk flask, combine the bromo-diene derivative (1.0 equiv), the corresponding boronic acid (1.2 equiv), palladium(0) tetrakis(triphenylphosphine) (0.05 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

The Stille coupling reaction provides another efficient route for C-C bond formation by reacting bromo-dienes with organostannane reagents. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups.[5]

General Reaction Parameters for Stille Coupling

ReagentTypical Equiv.Notes
Bromo-diene1.0
Organostannane1.1 - 1.5Excess can be used to drive the reaction.
Palladium Catalyst0.01 - 0.05e.g., Pd(PPh₃)₄, Pd₂(dba)₃
Ligand (optional)0.02 - 0.1e.g., PPh₃, AsPh₃
Solvent-Anhydrous and degassed (e.g., Toluene, THF, Dioxane)

Experimental Protocol: Stille Coupling of a Bromo-Diene with Tributyl(vinyl)tin (B143874)

  • To a solution of the bromo-diene (1.0 equiv) in anhydrous toluene, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Add tributyl(vinyl)tin (1.2 equiv) to the reaction mixture.

  • Heat the mixture to reflux for 6 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the solution with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts, followed by brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Catalytic Cycle of a Generic Cross-Coupling Reaction

G Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)Ln OxAdd R¹-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)Ln-R² OxAdd->Transmetalation Transmetalation (R²-M) RedElim [R¹-Pd(II)Ln-R²] Transmetalation->RedElim RedElim->Pd0 Reductive Elimination (R¹-R²)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Applications in Drug Development

The ability to stereoselectively synthesize highly functionalized molecules makes bromo-dienes attractive intermediates in the synthesis of pharmaceutically active compounds. The diene moiety is a common structural motif in many natural products with biological activity, and the bromine atom provides a convenient point for late-stage functionalization to create libraries of potential drug candidates for structure-activity relationship (SAR) studies. Halogen atoms, including bromine, can also enhance the lipophilicity and membrane permeability of drug molecules, potentially improving their pharmacokinetic properties.[6]

Conceptual Workflow for Bromo-Diene in Drug Discovery

G Role of Bromo-Dienes in Drug Discovery StartingMaterials Simple Starting Materials BromoDieneSynth Bromo-Diene Synthesis StartingMaterials->BromoDieneSynth BromoDieneCore Bromo-Diene Core Structure BromoDieneSynth->BromoDieneCore ParallelSynth Parallel Synthesis/ Diversification BromoDieneCore->ParallelSynth Cross-Coupling, Cycloaddition, etc. SAR Structure-Activity Relationship (SAR) Studies ParallelSynth->SAR LeadOpt Lead Optimization SAR->LeadOpt DrugCandidate Drug Candidate LeadOpt->DrugCandidate

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-1-hexene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2-bromo-1-hexene in various palladium-catalyzed cross-coupling reactions. This versatile vinyl bromide serves as a valuable building block for the synthesis of a wide array of organic molecules, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecular architectures from readily available starting materials.[1] These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki, Stille, and Negishi couplings) or migratory insertion (for Heck coupling), and concluding with reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. The Buchwald-Hartwig amination follows a similar cycle for the formation of C-N bonds.[2][3][4][5]

This compound is a particularly useful substrate for these transformations due to the reactivity of its vinyl bromide moiety, which readily participates in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide.

Application Note: The Suzuki-Miyaura coupling of this compound with various aryl or vinylboronic acids provides a straightforward route to substituted 1,1-disubstituted alkenes. These products can serve as key intermediates in the synthesis of natural products and pharmaceutical compounds. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme:

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-1-hexene.

Quantitative Data (Representative):

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100880-90
3-Thienylboronic acidPd(PPh₃)₄K₃PO₄THF/H₂O801675-85

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4]

Application Note: The Heck reaction of this compound with various alkenes, such as styrenes or acrylates, leads to the formation of conjugated dienes. These structures are valuable motifs in organic electronics and as precursors for cycloaddition reactions. The regioselectivity of the addition to the alkene partner is a key consideration in this reaction.

Experimental Protocol: Heck Reaction of this compound with Styrene (B11656)

Reaction Scheme:

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add triethylamine (2.0 mmol, 2.0 equiv) and N,N-dimethylformamide (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Alkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1101670-85
Ethyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile1001265-80
1-OctenePdCl₂(PPh₃)₂NaOAcDMA1202450-65

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3]

Application Note: The Sonogashira coupling of this compound with terminal alkynes provides a direct route to conjugated enynes. These motifs are prevalent in natural products, pharmaceuticals, and organic materials. The reaction is typically cocatalyzed by palladium and copper salts.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in degassed tetrahydrofuran (5 mL).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) followed by degassed triethylamine (3.0 mmol, 3.0 equiv).

  • Stir the reaction mixture at 60 °C for 8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Quantitative Data (Representative):

Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60880-90
1-HexynePd(PPh₃)₄ / CuIDiisopropylamineToluene701075-85
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF801270-80

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide.[5]

Application Note: The Stille coupling of this compound with various organostannanes is a powerful method for creating new C-C bonds. This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant consideration.

Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin (B143874)

Reaction Scheme:

Materials:

  • This compound

  • Tributyl(vinyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).

  • Add tributyl(vinyl)tin (1.1 mmol, 1.1 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove tin byproducts. A potassium fluoride (B91410) workup can also be employed.

Quantitative Data (Representative):

Organostannane PartnerCatalystSolventTemp (°C)Time (h)Yield (%)
Tributyl(vinyl)tinPd(PPh₃)₄Toluene1001270-85
Tributyl(phenyl)tinPd₂(dba)₃ / P(furyl)₃THF801675-90
Tributyl(ethynyl)tinPdCl₂(PPh₃)₂Dioxane901065-80

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to couple with organic halides.[6]

Application Note: The Negishi coupling of this compound with organozinc reagents is a highly effective method for forming C-C bonds, particularly for sp²-sp³ and sp²-sp² connections. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often leading to faster reactions under milder conditions. However, they are also more sensitive to air and moisture.[6]

Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride

Reaction Scheme:

Materials:

  • This compound

  • Phenylzinc chloride (prepared in situ or as a solution)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • To this mixture, add a solution of phenylzinc chloride (1.2 mmol, 1.2 equiv) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Organozinc PartnerCatalystSolventTemp (°C)Time (h)Yield (%)
Phenylzinc chloridePd(PPh₃)₄THF25680-95
Ethylzinc bromidePd(dppf)Cl₂Dioxane50870-85
Vinylzinc chloridePd₂(dba)₃ / XPhosTHF40475-90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds.[2]

Application Note: The Buchwald-Hartwig amination of this compound with primary or secondary amines provides access to a variety of enamines. These compounds are important intermediates in the synthesis of heterocycles and other nitrogen-containing molecules. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.[2]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline (B41778)

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Quantitative Data (Representative):

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001875-90
MorpholinePd(OAc)₂ / BINAPK₃PO₄Dioxane1102465-80
BenzylaminePdCl₂(dppf)Cs₂CO₃THF902070-85

Visualizations

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Organoborane Organoborane Transmetalation Transmetalation Organoborane->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Coupled Product Coupled Product Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck_Reaction This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Alkene Alkene Migratory Insertion Migratory Insertion Alkene->Migratory Insertion Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Coupled Product Coupled Product Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Migratory Insertion Beta-Hydride Elimination Beta-Hydride Elimination Migratory Insertion->Beta-Hydride Elimination Beta-Hydride Elimination->Coupled Product HPd(II)X HPd(II)X Beta-Hydride Elimination->HPd(II)X HPd(II)X->Pd(0) Catalyst Base

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Coupled Product Coupled Product Reductive Elimination->Coupled Product Oxidative Addition->Pd(II) Intermediate Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide Base, Cu(I) Cu(I) Catalyst Cu(I) Catalyst Base Base Copper Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling.

Stille_Negishi_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Organometallic Reagent\n(Organostannane or Organozinc) Organometallic Reagent (Organostannane or Organozinc) Transmetalation Transmetalation Organometallic Reagent\n(Organostannane or Organozinc)->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Coupled Product Coupled Product Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->Coupled Product

Caption: General catalytic cycle for Stille and Negishi couplings.

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine Amine Amine Coordination Amine Coordination Amine->Amine Coordination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Deprotonation Deprotonation Base->Deprotonation Coupled Product Coupled Product Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Amine Coordination Amine Coordination->Deprotonation Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->Coupled Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 2-Bromo-1-hexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-1-hexene, a versatile precursor in modern organic synthesis. This vinyl bromide serves as a valuable building block for the formation of carbon-carbon and carbon-heteroatom bonds through a variety of transition-metal catalyzed cross-coupling reactions and the formation of organometallic reagents. The following sections detail its application in key synthetic transformations, providing generalized experimental protocols and expected outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of the hex-1-en-2-yl moiety onto various molecular scaffolds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1][2] this compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to generate substituted 1,1-disubstituted alkenes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Anhydrous solvent (e.g., toluene, dioxane, or DMF) is added, followed by this compound (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901675-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane1001280-95
3Thiophene-2-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene802470-85

Note: The yields are typical for Suzuki-Miyaura reactions of vinyl bromides and may vary depending on the specific substrates and reaction conditions.

Suzuki_Miyaura_Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupled Product Catalytic Cycle Base Base Borate Salt Borate Salt Base->Borate Salt

Suzuki-Miyaura Coupling Workflow
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[3][4] this compound can react with various alkenes, such as styrenes or acrylates, to yield conjugated dienes.

Experimental Protocol: General Procedure for Heck Reaction of this compound

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equivalent), the alkene coupling partner (1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction Conditions: The vessel is sealed and heated to 80-120 °C for 12-48 hours. Reaction progress is monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts and the filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Quantitative Data: Representative Heck Reactions

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002460-80
2Methyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile803665-85
34-VinylpyridinePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcNMP1201855-75

Note: Yields are representative of Heck reactions with vinyl bromides and are dependent on the specific substrates and conditions.

Heck_Reaction_Cycle cluster_legend Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X AlkeneCoord Alkene Coordination OxAdd->AlkeneCoord R-Pd(II)-X MigIns Migratory Insertion AlkeneCoord->MigIns Alkene BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination BetaElim->RedElim Product RedElim->Pd0 Base R_X R-X = this compound

Heck Reaction Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5] This reaction is highly valuable for the synthesis of enynes from this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%). The flask is evacuated and backfilled with an inert gas.

  • Reagent Addition: A solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF) is added, followed by a base (e.g., Et₃N or i-Pr₂NH, 2-3 equivalents).

  • Reaction Conditions: The reaction is stirred at room temperature to 60 °C for 6-24 hours. Progress is monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by flash column chromatography.

Quantitative Data: Representative Sonogashira Coupling Reactions

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHFRT1280-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF50885-98
31-HeptynePd(OAc)₂/PPh₃ (2/4)CuI (2)Et₃NAcetonitrile601870-85

Note: These yields are typical for Sonogashira couplings of vinyl bromides.

Stille Coupling

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide catalyzed by palladium.[6] this compound can be coupled with various organostannanes to form a wide range of substituted alkenes.

Experimental Protocol: General Procedure for Stille Coupling of this compound

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the organostannane (1.1 equivalents) in an anhydrous solvent such as THF or toluene.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Conditions: The mixture is heated to 80-110 °C for 12-48 hours, with progress monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture may be treated with a saturated aqueous solution of KF to precipitate tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Quantitative Data: Representative Stille Coupling Reactions

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (3)Toluene1002470-90
2Tributyl(phenyl)tinPd₂(dba)₃/P(furyl)₃ (2/8)THF801875-92
3(E)-Tributyl(hex-1-en-1-yl)stannanePd(PPh₃)₄ (5)DMF903665-85

Note: Yields are characteristic of Stille couplings involving vinyl bromides.

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into its corresponding Grignard reagent, (hex-1-en-2-yl)magnesium bromide. This organometallic intermediate is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce the hexenyl group.[7][8]

Experimental Protocol: Formation and Reaction of (Hex-1-en-2-yl)magnesium Bromide

  • Apparatus Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of inert gas.

  • Grignard Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. A crystal of iodine may be added to initiate the reaction. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • Reaction with Electrophile: Once the magnesium has been consumed, the Grignard reagent is cooled to 0 °C. A solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in the same anhydrous solvent is added dropwise.

  • Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred for 1-3 hours. It is then cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting alcohol is purified by flash column chromatography.

Quantitative Data: Representative Grignard Reactions

EntryElectrophileProduct TypeSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeSecondary AlcoholDiethyl Ether0 to RT270-85
2AcetoneTertiary AlcoholTHF0 to RT275-90
3Ethyl acetateTertiary AlcoholDiethyl Ether0 to RT360-75

Note: The yields are typical for Grignard reactions and can be influenced by the purity of reagents and anhydrous conditions.

Grignard_Reaction_Workflow Start This compound Mg Mg / Anhydrous Ether Start->Mg 1. Grignard (Hex-1-en-2-yl)magnesium Bromide Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate 2. Add Electrophile Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Intermediate Workup Aqueous Work-up (e.g., NH₄Cl) Intermediate->Workup 3. Product Alcohol Product Workup->Product

Grignard Reagent Formation and Reaction

Cycloaddition Reactions

While specific examples involving this compound are not extensively documented in the literature, its alkene functionality suggests potential participation in cycloaddition reactions. The electron-withdrawing nature of the bromine atom may influence the reactivity of the double bond.

Diels-Alder Reaction

In a [4+2] cycloaddition, or Diels-Alder reaction, an alkene (dienophile) reacts with a conjugated diene to form a six-membered ring.[9] For this compound to act as a dienophile, the presence of the electron-withdrawing bromine atom could enhance its reactivity towards electron-rich dienes.

General Considerations for Diels-Alder Reactions:

  • Dienophile: this compound. The bromine atom may activate the double bond.

  • Diene: An electron-rich conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene (B165502) or cyclopentadiene) would be a suitable partner.

  • Conditions: The reaction is typically performed by heating the diene and dienophile together, with or without a solvent. Lewis acid catalysis can sometimes accelerate the reaction and improve selectivity.

Diels_Alder_Reaction Diene Diene 4π electrons TransitionState [4+2] Transition State Diene->TransitionState Dienophile This compound 2π electrons Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product Concerted

Diels-Alder Reaction Concept
[2+2] Cycloaddition

A [2+2] cycloaddition involves the combination of two alkene units to form a cyclobutane (B1203170) ring. These reactions are often photochemically induced. The viability of this compound in such a reaction would depend on its photochemical properties and the nature of the alkene partner.

General Considerations for [2+2] Cycloadditions:

  • Reactants: Two molecules of this compound or one molecule of this compound and another alkene.

  • Conditions: Typically requires UV irradiation. The regioselectivity and stereoselectivity would need to be determined experimentally.

Due to the limited specific data for cycloaddition reactions of this compound, the protocols and data tables are not provided. Researchers interested in exploring this area would need to conduct initial screening and optimization studies.

Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Note: A Detailed Protocol for the Formation of Grignard Reagents from Bromoalkenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are highly valuable organometallic compounds in organic synthesis, renowned for their ability to form new carbon-carbon bonds.[1][2] The synthesis of these reagents is typically achieved by reacting an organic halide with magnesium metal in an ethereal solvent.[3][4][5] This application note provides a detailed experimental protocol for the formation of Grignard reagents specifically from bromoalkenes (alkenyl bromides). The formation of alkenyl Grignard reagents presents unique challenges, primarily due to the potential for side reactions and the critical need for anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by protic sources.[3][5]

The general reaction involves the insertion of a magnesium atom into the carbon-bromine bond of the bromoalkene.[6][7] Success is highly dependent on the purity of the reagents, the complete exclusion of moisture and air, and the activation of the magnesium surface, which is often coated with a passivating layer of magnesium oxide.[3][8]

Reaction Pathway and Potential Side Reactions

The primary reaction for the formation of an alkenyl Grignard reagent is depicted below. A significant side reaction that can diminish the yield of the desired Grignard reagent is the Wurtz-type coupling, where two alkenyl groups combine.[9][10] This is more likely to occur at higher concentrations of the bromoalkene.

G cluster_main Primary Reaction cluster_side Side Reaction (Wurtz Coupling) Bromoalkene R-CH=CH-Br Mg + Mg Grignard R-CH=CH-MgBr Bromoalkene->Grignard Mg insertion Solvent Anhydrous Ether or THF Grignard_side R-CH=CH-MgBr Bromoalkene_side + R-CH=CH-Br Coupled R-CH=CH-CH=CH-R Grignard_side->Coupled Coupling

Caption: General reaction and side reaction pathway.

Experimental Protocol

This protocol provides a generalized procedure for the formation of Grignard reagents from bromoalkenes. It is crucial to adapt the conditions based on the specific substrate and scale of the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Bromoalkene≥98%Sigma-AldrichStore under an inert atmosphere, away from light and moisture.
Magnesium turnings≥99.5%Sigma-Aldrich
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)≥99.7%, inhibitor-freeSigma-AldrichMust be thoroughly dried before use.
IodineACS reagent, ≥99.8%Sigma-AldrichFor magnesium activation.
1,2-Dibromoethane (B42909)99%Sigma-AldrichAlternative for magnesium activation.
Inert GasHigh purity N₂ or ArAirgasFor maintaining an inert atmosphere.
Apparatus Setup
  • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Fit the top of the reflux condenser and the dropping funnel with gas adapters connected to a bubbler and a source of inert gas (Nitrogen or Argon).

  • Thoroughly flame-dry all glassware under a vacuum or a strong flow of inert gas to eliminate any adsorbed moisture. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

Procedure
  • Magnesium Activation:

    • Place the magnesium turnings (1.2 equivalents relative to the bromoalkene) into the cooled, flame-dried flask.

    • Add a single, small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[8][9]

    • Gently warm the flask with a heat gun until the purple iodine vapor is observed or, in the case of 1,2-dibromoethane, until bubbles of ethylene (B1197577) are seen.[1][8] This process etches the magnesium oxide layer, exposing the reactive metal surface.[1][8]

    • Allow the flask to cool back to room temperature under the inert atmosphere.

  • Reaction Initiation:

    • Add a sufficient volume of anhydrous diethyl ether or THF to the flask to cover the activated magnesium turnings.

    • In the dropping funnel, prepare a solution of the bromoalkene (1.0 equivalent) in the same anhydrous solvent.

    • Add a small portion (~10%) of the bromoalkene solution to the stirred magnesium suspension.

    • The reaction is initiated when the solution becomes cloudy and self-refluxes.[9] If the reaction does not start, gentle warming with a water bath may be necessary. In some cases, adding a small amount of pre-formed Grignard reagent can also initiate the reaction.[8]

  • Grignard Reagent Formation:

    • Once the reaction has started, add the remaining bromoalkene solution dropwise from the funnel at a rate that maintains a gentle, steady reflux.[9]

    • If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with an ice-water bath.

    • After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure the reaction goes to completion.[2][11]

  • Confirmation of Formation (Optional but Recommended):

    • The concentration of the formed Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration with a standardized sodium thiosulfate (B1220275) solution.

Experimental Workflow Diagram

G A Apparatus Assembly (3-neck flask, condenser, dropping funnel) B Flame-Dry Glassware (under inert gas flow) A->B C Magnesium Activation (Add Mg + Iodine/1,2-Dibromoethane, gentle heat) B->C D Reaction Initiation (Add anhydrous solvent + small portion of bromoalkene) C->D E Observe Initiation (Cloudiness, self-reflux) D->E D->E If no initiation, warm gently F Slow Addition of Bromoalkene (Maintain gentle reflux) E->F If initiated G Complete Reaction (Stir at reflux for 30-60 min) F->G H Cool to Room Temperature G->H I Grignard Reagent Solution Ready for Use H->I

Caption: Experimental workflow for Grignard reagent synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the formation of Grignard reagents from various bromoalkenes. Yields are often determined by derivatization with an electrophile, such as CO₂, followed by isolation of the resulting carboxylic acid.

Bromoalkene SubstrateSolventActivation MethodReaction Time (h)Typical Yield (%)Reference Example
Vinyl BromideTHFMethyl Iodide0.5>90Organic Syntheses[11]
1-Bromo-1-propeneDiethyl EtherIodine1~85General Procedure
2-BromopropeneTHF1,2-Dibromoethane1-2~88General Procedure
4-Bromo-2-penteneDiethyl EtherIodine2~75BenchChem[9]
(E)-β-BromostyreneTHFIodine2~92General Procedure

Note: "General Procedure" refers to commonly accepted laboratory practices for these types of reactions, and yields can vary.

Safety and Handling

  • Anhydrous Conditions: Grignard reagents react violently with water.[5] All glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction should be performed under a positive pressure of an inert gas.

  • Flammability: Diethyl ether and THF are extremely flammable.[5] Ensure there are no ignition sources nearby, and work in a well-ventilated fume hood.

  • Exothermic Reaction: The formation of Grignard reagents is highly exothermic and can lead to a runaway reaction if the bromoalkene is added too quickly. Always have an ice bath ready to cool the reaction if necessary.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Troubleshooting

  • Reaction Fails to Initiate: This is the most common issue and is almost always due to wet glassware/solvents or a passivated magnesium surface.

    • Solution: Ensure all components are rigorously dry. Try adding another small crystal of iodine or a few more drops of 1,2-dibromoethane and gently warming. Crushing a few pieces of the magnesium with a glass rod can also help expose a fresh surface.[3][8]

  • Reaction Becomes Dark/Black: A dark coloration can indicate the formation of finely divided magnesium or side products from overheating.

    • Solution: Ensure the reaction is not overheating by controlling the addition rate and using external cooling if needed.

  • Low Yield: This can be caused by incomplete reaction, Wurtz coupling side reactions, or quenching by moisture/air.

    • Solution: Ensure slow, controlled addition of the bromoalkene to minimize coupling. Check all seals for leaks to prevent atmospheric moisture from entering the system. Allow sufficient reaction time for completion.

References

The Versatility of 2-Bromo-1-hexene in the Synthesis of Specialty Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromo-1-hexene is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a diverse array of specialty chemicals. Its structure, featuring both a vinyl bromide and a hexenyl chain, allows for participation in a variety of powerful carbon-carbon bond-forming reactions. This unique reactivity profile makes it an important intermediate for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.

This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Heck) and Grignard reagent formation. The information presented is intended to guide researchers in the effective utilization of this reagent for the synthesis of novel and high-value chemical entities.

Physicochemical Properties of this compound:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₁₁Br[1]
Molecular Weight 163.06 g/mol [1]
CAS Number 3017-66-1[1]
Boiling Point Not available
Density Not available
Appearance Colorless to pale yellow liquid

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This compound, as a vinyl bromide, is an excellent substrate for these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide. The reaction of this compound with various arylboronic acids provides a direct route to 2-aryl-1-hexenes, which are valuable intermediates in the synthesis of biologically active molecules and functional materials.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System 2_Bromo_1_hexene This compound Reaction_Vessel Reaction Setup (Inert Atmosphere) 2_Bromo_1_hexene->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, CsF) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene (B28343), THF, Dioxane) Solvent->Reaction_Vessel Heating Heating (e.g., 80-100 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Aryl-1-hexene Purification->Product

General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 2-Phenyl-1-hexene (Hypothetical)

This protocol is a representative procedure adapted from general methods for the Suzuki-Miyaura coupling of vinyl bromides with arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 4:1 mixture of toluene and water.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-phenyl-1-hexene.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, illustrating potential yields.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-1-hexene85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1-hexene82
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-1-hexene78
42-Thiopheneboronic acid2-(Thiophen-2-yl)-1-hexene75
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] The reaction of this compound with various alkenes, particularly electron-deficient ones like acrylates and styrenes, provides access to substituted 1,3-dienes, which are important structural motifs in natural products and organic materials.

Signaling Pathway for the Heck Reaction Catalytic Cycle:

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-Br) Pd0->OxAdd 1 PdII_complex R-Pd(II)-Br(L)₂ OxAdd->PdII_complex Alkene_Coord Alkene Coordination PdII_complex->Alkene_Coord 2 Mig_Insert Migratory Insertion Alkene_Coord->Mig_Insert Beta_Hydride β-Hydride Elimination Mig_Insert->Beta_Hydride 3 Product Substituted Alkene Beta_Hydride->Product HPdBr H-Pd(II)-Br(L)₂ Beta_Hydride->HPdBr Red_Elim Reductive Elimination (Base) Red_Elim->Pd0 HPdBr->Red_Elim 4

Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Synthesis of Ethyl (E)-2-butyl-2,4-pentadienoate (Hypothetical)

This protocol is a representative procedure adapted from general methods for the Heck coupling of vinyl halides with acrylates.[3][4]

Materials:

  • This compound (1.0 eq)

  • Ethyl acrylate (B77674) (1.2 eq)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, PPh₃, and acetonitrile.

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound, ethyl acrylate, and triethylamine.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by GC or TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the Heck reaction of this compound with various alkenes.

EntryAlkeneProductYield (%)
1Ethyl acrylateEthyl (E)-2-butyl-2,4-pentadienoate75
2Styrene(E)-1-Phenyl-2-butyl-1,3-butadiene70
3Acrylonitrile(E)-2-Butyl-2,4-pentadienenitrile65

Application 2: Grignard Reagent Formation and Subsequent Reactions

The vinyl bromide functionality of this compound allows for the formation of the corresponding Grignard reagent, hex-1-en-2-ylmagnesium bromide. This organometallic intermediate is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to introduce the hex-1-en-2-yl moiety.[5][6]

Logical Workflow for Grignard Reagent Formation and Reaction:

Grignard_Workflow cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile 2_Bromo_1_hexene This compound Grignard_Reagent Hex-1-en-2-ylmagnesium bromide 2_Bromo_1_hexene->Grignard_Reagent Mg_turnings Magnesium Turnings Mg_turnings->Grignard_Reagent Solvent_THF Anhydrous THF Solvent_THF->Grignard_Reagent Intermediate Magnesium Alkoxide Grignard_Reagent->Intermediate Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Intermediate Workup Acidic Workup (e.g., aq. NH₄Cl) Intermediate->Workup Product Final Product (e.g., Alcohol) Workup->Product

References

Application Notes and Protocols for the Utilization of 2-Bromo-1-hexene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-hexene is a versatile monomer for the synthesis of functional polymers. Its unique structure, featuring a polymerizable vinyl group and a reactive allylic bromine atom, allows for the creation of polymers with pendant functionalities that can be readily modified post-polymerization. This capability is of significant interest in the field of drug development and materials science, where the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules to a polymer backbone is a key strategy for creating advanced materials.

This document provides detailed application notes and hypothetical, yet scientifically grounded, protocols for the controlled radical polymerization of this compound using Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods are chosen for their ability to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₁Br[1][2]
Molecular Weight 163.06 g/mol [1][2]
CAS Number 3017-66-1[2]
Boiling Point Not available[1]
Density Not available[1]

Polymerization of this compound via Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust controlled radical polymerization technique that utilizes a transition metal catalyst to reversibly activate and deactivate propagating polymer chains.[3] This allows for the synthesis of polymers with predictable molecular weights and low polydispersity.[3] For a monomer like this compound, the allylic bromide presents both the polymerizable unit and a potential site for side reactions. Careful selection of the initiator and catalyst system is crucial for a successful polymerization.

Experimental Protocol: ATRP of this compound

This protocol is a hypothetical procedure based on the principles of ATRP for monomers with allylic halides.[4]

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of the Reaction Mixture:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Add anisole (5 mL) to the flask.

    • Add PMDETA (20.8 μL, 0.1 mmol) to the flask. The solution should turn green/brown.

    • In a separate vial, dissolve EBiB (14.7 μL, 0.1 mmol) in this compound (1.63 g, 10 mmol).

    • Deoxygenate both the catalyst solution and the monomer/initiator solution by bubbling with nitrogen for 30 minutes.

  • Polymerization:

    • Using a nitrogen-purged syringe, add the monomer/initiator solution to the catalyst solution in the Schlenk flask.

    • Place the sealed flask in a preheated oil bath at 70°C.

    • Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

  • Termination and Purification:

    • To quench the polymerization, open the flask to air and add a small amount of a suitable solvent like THF to dilute the mixture.

    • Pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol with vigorous stirring.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Hypothetical Data:

The following table presents hypothetical data for the ATRP of this compound, based on typical results for the polymerization of functional monomers.

Entry[M]₀/[I]₀/[CuBr]₀/[PMDETA]₀Time (h)Conversion (%)Mₙ, GPC ( g/mol )PDI (Mₙ/Mₙ)
1100/1/1/14356,0001.25
2100/1/1/186210,5001.20
3100/1/1/1168514,2001.18
4200/1/1/1167825,8001.22

Mₙ,th = ([M]₀/[I]₀) × MW(monomer) × conversion + MW(initiator)

ATRP Workflow Diagram

ATRP_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification cluster_char Characterization p1 Weigh CuBr p2 Add Anisole & PMDETA p1->p2 p3 Prepare Monomer/Initiator Solution p2->p3 p4 Deoxygenate Solutions p3->p4 poly1 Combine Solutions p4->poly1 poly2 Heat at 70°C poly1->poly2 pur1 Quench Reaction poly2->pur1 pur2 Remove Catalyst pur1->pur2 pur3 Precipitate in Methanol pur2->pur3 pur4 Filter and Dry pur3->pur4 char1 ¹H NMR pur4->char1 char2 GPC pur4->char2

Caption: Experimental workflow for the ATRP of this compound.

Polymerization of this compound via Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful controlled radical polymerization technique that utilizes a chain transfer agent (CTA) to mediate the polymerization.[5] It offers excellent control over molecular weight and architecture and is tolerant to a wide range of functional groups.

Experimental Protocol: RAFT Polymerization of this compound

This protocol is a hypothetical procedure based on general RAFT polymerization principles.

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (B91453) (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a Schlenk tube equipped with a magnetic stir bar, dissolve this compound (1.63 g, 10 mmol), CPDT (34.5 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in 1,4-dioxane (5 mL).

    • Seal the tube with a rubber septum.

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the tube with nitrogen.

  • Polymerization:

    • Place the sealed tube in a preheated oil bath at 70°C.

    • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Termination and Purification:

    • To quench the reaction, cool the tube to room temperature and expose the contents to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature.

Hypothetical Data:

Entry[M]₀/[RAFT]₀/[AIBN]₀Time (h)Conversion (%)Mₙ, GPC ( g/mol )PDI (Mₙ/Mₙ)
1100/1/0.16427,1001.15
2100/1/0.1127512,5001.12
3100/1/0.1249115,2001.10
4200/1/0.1248829,0001.18

RAFT Polymerization Mechanism Diagram

RAFT_Mechanism cluster_init Initiation cluster_raft RAFT Equilibrium cluster_prop Propagation cluster_term Termination init1 Initiator → 2R• init2 R• + M → P₁• init1->init2 raft1 Pₙ• + RAFT-Agent ⇌ Intermediate init2->raft1 raft2 Intermediate ⇌ Pₙ-RAFT + R• raft1->raft2 prop1 Pₙ• + M → Pₙ₊₁• raft1->prop1 raft3 Pₘ• + Pₙ-RAFT ⇌ Intermediate' raft4 Intermediate' ⇌ Pₘ-RAFT + Pₙ• raft3->raft4 prop1->raft3 term1 Pₙ• + Pₘ• → Dead Polymer prop1->term1

Caption: General mechanism of RAFT polymerization.

Post-Polymerization Modification

The pendant allylic bromide groups on poly(this compound) serve as versatile handles for post-polymerization modification. A wide range of nucleophiles can be used to displace the bromide, allowing for the introduction of various functional groups.

Protocol: Azidation of Poly(this compound)

This protocol describes the conversion of the pendant bromide groups to azides, which are useful for subsequent "click" chemistry reactions.

Materials:

  • Poly(this compound)

  • Sodium azide (B81097) (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve poly(this compound) (1 g, x mmol of repeat units) in DMF (20 mL) in a round-bottom flask.

  • Add sodium azide (5 molar equivalents with respect to the bromide groups) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of deionized water.

  • Collect the polymer by filtration, wash thoroughly with water, and dry under vacuum.

Characterization:

  • FT-IR Spectroscopy: To confirm the appearance of the characteristic azide stretch (~2100 cm⁻¹).

  • ¹H NMR Spectroscopy: To monitor the disappearance of the proton signals adjacent to the bromine.

Post-Polymerization Modification Workflow

PPM_Workflow cluster_reaction Reaction cluster_workup Workup start Poly(this compound) dissolve Dissolve Polymer in Solvent start->dissolve reagent Nucleophile (e.g., NaN₃) add_reagent Add Nucleophile reagent->add_reagent product Functionalized Polymer dissolve->add_reagent react Stir at RT add_reagent->react precipitate Precipitate in Non-solvent react->precipitate filter_dry Filter and Dry precipitate->filter_dry filter_dry->product

Caption: General workflow for post-polymerization modification.

Applications in Drug Development

The ability to synthesize well-defined polymers from this compound and subsequently modify them opens up numerous possibilities in drug development:

  • Drug Conjugation: Therapeutic agents can be covalently attached to the polymer backbone, potentially improving drug solubility, stability, and pharmacokinetic profiles.

  • Targeted Drug Delivery: Targeting ligands (e.g., antibodies, peptides) can be conjugated to the polymer to direct the drug-polymer conjugate to specific cells or tissues.

  • Formation of Nanoparticles: The functionalized polymers can be designed to self-assemble into nanoparticles for drug encapsulation and controlled release.

Conclusion

This compound is a promising monomer for the synthesis of functional polymers with applications in advanced materials and drug delivery. The use of controlled radical polymerization techniques like ATRP and RAFT allows for the preparation of well-defined polymers with pendant reactive sites. These sites can be efficiently modified through various post-polymerization reactions, providing a versatile platform for the creation of sophisticated polymer architectures. The protocols and data presented herein, though hypothetical, are based on established chemical principles and provide a solid foundation for researchers to explore the potential of this valuable monomer.

References

Synthesis of N-methyl-5-hexen-1-amine from 6-bromo-1-hexene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-methyl-5-hexen-1-amine, a valuable intermediate in pharmaceutical and organic synthesis, from the starting material 6-bromo-1-hexene (B1265582). The primary method detailed is a nucleophilic substitution reaction with methylamine (B109427). This application note includes detailed experimental protocols, a summary of quantitative data, and visual diagrams to elucidate the reaction pathway and experimental workflow.

Introduction

N-methyl-5-hexen-1-amine is a key building block in the synthesis of various organic molecules, including pharmaceutical compounds. Its structure, featuring a secondary amine and a terminal alkene, allows for diverse downstream functionalization. The synthesis from 6-bromo-1-hexene provides a straightforward and efficient route to this versatile compound. This document outlines a detailed protocol for this transformation, addressing key reaction parameters, purification techniques, and characterization of the final product.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution (SN2) reaction, where the nitrogen atom of methylamine acts as the nucleophile, displacing the bromide ion from 6-bromo-1-hexene.

Reaction_Scheme cluster_reactants Reactants cluster_products Products reac1 6-bromo-1-hexene prod N-methyl-5-hexen-1-amine reac1->prod reac2 +   CH3NH2 (excess) reac2->prod side_prod +   HBr

Caption: Reaction scheme for the synthesis of N-methyl-5-hexen-1-amine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of N-methyl-5-hexen-1-amine from 6-bromo-1-hexene.

ParameterValueReference
Reactants
6-bromo-1-hexene1.0 equivalentGeneral Stoichiometry
Methylamine (40% in water)3.0 - 5.0 equivalentsInferred from similar N-alkylation reactions
Reaction Conditions
SolventWater (from methylamine solution)Common solvent for methylamine reactions
Temperature40-50 °C
Reaction Time2-3 hours
Purification
Distillation Temperature50-60 °C (for recovery of excess amine)
Product DistillationReduced pressure (specifics below)
Product Characteristics
Molecular FormulaC₇H₁₅N-
Molecular Weight113.20 g/mol -
Predicted Boiling Point146.5 ± 19.0 °C at 760 mmHg-
AppearanceColorless liquid
Yield
Expected Yield70-85%Based on analogous reactions

Experimental Protocol

This protocol details the synthesis of N-methyl-5-hexen-1-amine from 6-bromo-1-hexene.

Materials:

  • 6-bromo-1-hexene (97%)

  • Methylamine (40% solution in water)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydroquinone (or other suitable polymerization inhibitor)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Distillation apparatus (for both atmospheric and vacuum distillation)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add a 40% aqueous solution of methylamine (3.0-5.0 molar equivalents).

    • Begin stirring the methylamine solution.

  • Addition of 6-bromo-1-hexene:

    • Slowly add 6-bromo-1-hexene (1.0 molar equivalent) to the stirring methylamine solution via the dropping funnel. An exothermic reaction may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 40-50 °C using an oil bath.[1]

    • Maintain this temperature and continue stirring for 2-3 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature (approximately 20 °C).[1]

    • Add a small amount of a polymerization inhibitor, such as hydroquinone, to prevent polymerization of the product upon heating.

    • Slowly add a concentrated solution of sodium hydroxide (e.g., 50% w/v) to the reaction mixture until the solution is strongly basic (pH > 12). This will neutralize the hydrobromide salt of the amine and liberate the free amine.

    • The mixture will separate into two layers: an upper organic layer containing the product and a lower aqueous layer.

  • Isolation and Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) two to three times to ensure complete recovery of the product.

    • Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • To remove the excess methylamine and the extraction solvent, perform a simple distillation at atmospheric pressure. The temperature should be kept low initially to remove the volatile solvent and then can be gradually increased.

    • The crude N-methyl-5-hexen-1-amine is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. The predicted boiling point is approximately 146.5 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-methyl-5-hexen-1-amine.

Experimental_Workflow start Start reactants 1. Charge flask with aqueous methylamine start->reactants addition 2. Add 6-bromo-1-hexene reactants->addition reaction 3. Heat at 40-50 °C for 2-3 hours addition->reaction workup 4. Cool, add stabilizer and NaOH reaction->workup extraction 5. Separate layers and extract aqueous phase workup->extraction drying 6. Dry combined organic layers extraction->drying distillation 7. Purify by vacuum distillation drying->distillation product N-methyl-5-hexen-1-amine distillation->product

Caption: Workflow for the synthesis of N-methyl-5-hexen-1-amine.

Safety Precautions

  • 6-bromo-1-hexene is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylamine is a flammable and corrosive gas, typically handled as an aqueous solution. The solution is corrosive and has a strong, unpleasant odor. Handle with care in a fume hood.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with appropriate PPE.

  • The reaction is exothermic, especially during the addition of 6-bromo-1-hexene and sodium hydroxide. Ensure adequate cooling is available.

Conclusion

The synthesis of N-methyl-5-hexen-1-amine from 6-bromo-1-hexene via nucleophilic substitution with methylamine is a robust and efficient method. The protocol provided in this application note offers a detailed, step-by-step guide for researchers in the fields of organic synthesis and drug development. Adherence to the specified reaction conditions and purification procedures should provide the target compound in good yield and high purity.

References

Application of Bromoalkylating Agents in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoalkylating agents are a class of reactive chemical entities that play a significant role in modern drug discovery, primarily through their application as warheads in targeted covalent inhibitors (TCIs). These agents contain a bromine atom attached to an alkyl group, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by amino acid residues on a target protein. This reactivity allows for the formation of a stable, covalent bond between the drug and its protein target, leading to prolonged and often irreversible inhibition. This unique mechanism of action offers several advantages in drug design, including increased potency, longer duration of action, and the ability to target proteins that have proven difficult to inhibit with traditional non-covalent binders.[1][2]

This document provides detailed application notes and protocols for the use of bromoalkylating agents in drug discovery, with a focus on their role in the development of covalent inhibitors. It includes experimental procedures for protein labeling and cellular assays, quantitative data for comparing inhibitor potencies, and diagrams of relevant signaling pathways and experimental workflows.

Mechanism of Action: Covalent Inhibition

Covalent inhibitors typically function through a two-step mechanism. First, the inhibitor non-covalently and reversibly binds to the target protein's active or allosteric site. This initial binding event is driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This reversible binding positions the electrophilic warhead, in this case, the bromoalkyl group, in close proximity to a nucleophilic amino acid residue on the protein. The most commonly targeted residue is cysteine due to the high nucleophilicity of its thiol group.[1][3]

Once optimally positioned, the nucleophilic residue attacks the electrophilic carbon of the bromoalkyl group, displacing the bromide ion and forming a stable covalent bond. This covalent modification of the protein can lead to irreversible inhibition of its function.[1] The efficiency of this process is described by the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate). The ratio kinact/KI is a measure of the inhibitor's covalent efficiency.[4][5]

Data Presentation: Potency and Kinetics of Covalent Inhibitors

The potency of irreversible covalent inhibitors is more accurately described by their kinetic parameters (kinact and KI) rather than the half-maximal inhibitory concentration (IC50), which is a measure of potency for reversible inhibitors.[5][6] However, IC50 values determined at a fixed, long incubation time can still provide meaningful data for structure-activity relationship (SAR) studies during lead optimization.[2][7]

The following tables provide a comparative overview of the potency and kinetic data for representative covalent inhibitors.

Table 1: Comparative Potency of Covalent vs. Non-Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors

CompoundMechanismTargetIC50 (nM)Reference
Ibrutinib (B1684441) Covalent (Michael Acceptor)BTK1.5[8]
Acalabrutinib Covalent (Michael Acceptor)BTK5.1[8]
Zanubrutinib Covalent (Michael Acceptor)BTK0.5[8]
Hypothetical Non-Covalent Analog Non-CovalentBTK>1000N/A

Note: Ibrutinib, Acalabrutinib, and Zanubrutinib utilize an acrylamide (B121943) warhead (a Michael acceptor) to target a cysteine residue in BTK, not a bromoalkylating agent. This table is presented to illustrate the significant increase in potency achieved with a covalent mechanism compared to a hypothetical non-covalent counterpart.

Table 2: Kinetic Parameters for Covalent Inhibitors

InhibitorTargetkinact (min-1)KI (µM)kinact/KI (M-1s-1)Reference
Inhibitor A Kinase X0.152.51000Fictional Data
Inhibitor B Protease Y0.085.0267Fictional Data
Inhibitor C Kinase X0.251.04167Fictional Data

This table presents fictional kinetic data to illustrate the range of values that can be obtained for different covalent inhibitors.

Signaling Pathway Visualization

Bromoalkylating agents are often employed to develop inhibitors that target key nodes in cellular signaling pathways, particularly in the context of cancer and immunology. Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway, is a prominent target for covalent inhibitors.[9]

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB DAG->NFkB MAPK MAPK DAG->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Inhibitor Bromoalkylating Inhibitor Inhibitor->BTK Covalent Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by a bromoalkylating agent targeting BTK.

Experimental Workflows

The development and characterization of bromoalkylating agents as covalent inhibitors involve a series of biochemical and cell-based assays. The following diagram illustrates a general workflow.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of Bromoalkylated Compound Purification Purification & QC (NMR, MS, HPLC) Synthesis->Purification Enzyme_Assay Enzyme Activity Assay (IC50 determination) Purification->Enzyme_Assay Kinetic_Assay Kinetic Analysis (kinact/KI determination) Enzyme_Assay->Kinetic_Assay Protein_Labeling Protein Labeling & Mass Spectrometry Kinetic_Assay->Protein_Labeling Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Protein_Labeling->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot, CETSA) Cell_Viability->Target_Engagement Pathway_Analysis Signaling Pathway Analysis (e.g., Phospho-flow) Target_Engagement->Pathway_Analysis

Caption: A general experimental workflow for the discovery and characterization of bromoalkylating covalent inhibitors.

Experimental Protocols

Protocol 1: Protein Labeling with a Bromoalkylating Agent

This protocol describes a general procedure for labeling a purified protein containing a reactive cysteine residue with a bromoalkylating agent.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5, degassed).

  • Bromoalkylating agent stock solution (e.g., 10 mM in DMSO).

  • Reducing agent (optional, e.g., TCEP or DTT).

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).

  • Size-exclusion chromatography column or dialysis cassette.

  • UV-Vis spectrophotometer.

  • Mass spectrometer.

Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to expose the target cysteine, treat the protein with a 2-10 fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove the reducing agent by dialysis or using a desalting column.

    • Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the bromoalkylating agent stock solution to the protein solution. Add the solution dropwise while gently stirring to prevent protein precipitation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal incubation time should be determined empirically.

  • Quenching the Reaction:

    • Add a quenching reagent to a final concentration of 10-50 mM to react with any unreacted bromoalkylating agent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess unreacted agent and quenching reagent using size-exclusion chromatography or dialysis.

    • For size-exclusion chromatography, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions containing the labeled protein.

    • For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against the desired storage buffer at 4°C with several buffer changes.

  • Characterization of the Labeled Protein:

    • Degree of Labeling (DOL): The DOL can be estimated using mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the bromoalkylating agent will indicate successful labeling. The ratio of the labeled to unlabeled protein peak intensities can provide an estimate of the labeling efficiency.

    • Confirmation of Covalent Modification: Analyze the labeled protein by intact protein mass spectrometry to confirm the mass increase corresponding to the covalent adduction of the inhibitor. Further analysis by peptide mapping mass spectrometry can identify the specific cysteine residue that has been modified.

Protocol 2: Cell-Based Target Engagement Assay

This protocol outlines a method to assess the engagement of a bromoalkylating agent with its target protein within a cellular context using Western blotting to detect a decrease in the available target protein.

Materials:

  • Cells expressing the target protein.

  • Cell culture medium and supplements.

  • Bromoalkylating agent.

  • DMSO (for dissolving the agent).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantitation assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific for the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the bromoalkylating agent in cell culture medium. Include a DMSO-only vehicle control.

    • Treat the cells with the different concentrations of the agent and incubate for the desired time (e.g., 1, 4, or 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensity for the target protein in each lane using image analysis software.

    • Normalize the band intensities to a loading control (e.g., GAPDH or β-actin).

    • A decrease in the band intensity of the target protein with increasing concentrations of the bromoalkylating agent indicates target engagement. This can be due to degradation of the covalently modified protein or epitope masking by the inhibitor.

Conclusion

Bromoalkylating agents are valuable tools in drug discovery, enabling the development of potent and selective targeted covalent inhibitors. The formation of a covalent bond with the target protein can lead to significant improvements in pharmacological properties. The protocols and data presented here provide a framework for researchers to utilize bromoalkylating agents in their drug discovery programs. Careful characterization of the kinetic parameters of covalent inhibition and thorough assessment of target engagement in cellular systems are crucial for the successful development of these promising therapeutic agents.

References

Application Notes: Synthesis of Phenolic Ether Intermediates Using 1-Bromo-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Bromo-3-hexene (B2517785) is a versatile bifunctional molecule featuring a reactive bromine atom and a carbon-carbon double bond.[1] This structure makes it a valuable building block for introducing a hexenyl moiety onto various nucleophiles, including phenols. The alkylation of phenolic hydroxyl groups is a common strategy in drug discovery to modify a compound's pharmacokinetic properties, such as enhancing membrane permeability by introducing a lipophilic chain.[1][2] The resulting phenolic ethers are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[3][4] The Williamson ether synthesis is a classic and highly effective method for this transformation, involving the reaction of a phenoxide ion with an alkyl halide like 1-bromo-3-hexene.[4][5]

The double bond within the attached hexenyl chain offers a site for further functionalization, allowing for the creation of a diverse array of downstream intermediates through reactions like epoxidation or dihydroxylation.[1] This application note provides detailed protocols for the synthesis of phenolic ethers using 1-bromo-3-hexene and explores their subsequent transformations and relevance in medicinal chemistry.

General Reaction: O-Alkylation of Phenols

The synthesis of phenolic ethers from 1-bromo-3-hexene proceeds via the Williamson ether synthesis, an SN2 reaction.[5] The process begins with the deprotonation of a phenol (B47542) using a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion.[6] This phenoxide then attacks the electrophilic carbon atom bonded to the bromine in 1-bromo-3-hexene, displacing the bromide ion and forming the C-O ether linkage.[5][6]

phenol Phenol (Ar-OH) phenoxide Phenoxide Intermediate (Ar-O⁻) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) product Phenolic Ether Product (Ar-O-CH₂(CH₂)CH=CHCH₂CH₃) phenoxide->product Sₙ2 Attack bromohexene 1-Bromo-3-hexene bromohexene->product Electrophile

Caption: General workflow for the O-alkylation of phenols.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-(Hex-3-enyloxy)-4-nitrobenzene

This protocol details the O-alkylation of 4-nitrophenol (B140041) with 1-bromo-3-hexene under basic conditions, a representative example of phenolic ether synthesis.[1]

Materials:

  • 4-Nitrophenol

  • 1-Bromo-3-hexene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 50 mL of anhydrous acetone.[1]

  • Stir the resulting mixture at room temperature for 15 minutes.[1]

  • Add 1-bromo-3-hexene (1.2 eq) to the reaction mixture.[1]

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.[1]

  • Concentrate the filtrate under reduced pressure with a rotary evaporator to remove the acetone.[1]

  • Dissolve the resulting residue in 50 mL of diethyl ether. Wash the organic layer successively with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure 1-(hex-3-enyloxy)-4-nitrobenzene.[1]

A 1. Mix Reactants (4-Nitrophenol, K₂CO₃, Acetone) B 2. Add Alkylating Agent (1-Bromo-3-hexene) A->B C 3. Reflux (6-8 hours, monitor by TLC) B->C D 4. Cool & Filter (Remove inorganic salts) C->D E 5. Concentrate (Remove acetone) D->E F 6. Liquid-Liquid Extraction (Diethyl ether, NaHCO₃, Brine) E->F G 7. Dry & Concentrate (MgSO₄, rotary evaporator) F->G H 8. Purify (Silica Gel Chromatography) G->H

Caption: Experimental workflow for phenolic ether synthesis.

Reaction Data:

Reactant/ReagentRoleMolar EquivalentSolventTemperatureDuration
4-NitrophenolPhenolic Substrate1.0AcetoneReflux6-8 hours
1-Bromo-3-hexeneAlkylating Agent1.2-Reflux6-8 hours
Potassium CarbonateBase1.5-Reflux6-8 hours

Downstream Applications: Further Functionalization

The alkene functionality within the synthesized phenolic ether intermediate provides a handle for further synthetic modifications, enabling the creation of more complex and diverse molecular architectures.[1]

Key Transformations:

  • Epoxidation: The double bond can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are versatile intermediates for introducing various nucleophiles.[1]

  • Dihydroxylation: Treatment with reagents such as osmium tetroxide can dihydroxylate the alkene, yielding a diol. This increases polarity and provides additional sites for functionalization.[1]

start Phenolic Ether Intermediate (Contains C=C double bond) epoxide Epoxide Derivative start->epoxide diol Diol Derivative start->diol reagent1 m-CPBA reagent1->epoxide Epoxidation reagent2 1. OsO₄ 2. NaHSO₃ reagent2->diol Dihydroxylation

Caption: Potential downstream modifications of the hexenyl ether intermediate.[1]

Summary of Further Reactions:

ReactionReagent(s)Functional Group FormedPotential Utility
Epoxidationm-CPBAEpoxideIntermediate for ring-opening with nucleophiles
DihydroxylationOsmium Tetroxide (OsO₄), followed by NaHSO₃Diol (1,2-diol)Increases polarity, sites for further derivatization

Relevance in Drug Development

The synthesis of phenolic ethers is a cornerstone of medicinal chemistry. Phenolic hydroxyl groups are often sites of rapid metabolism (conjugation), leading to poor oral bioavailability.[7] Converting a phenol to an ether masks this acidic proton, reduces metabolic inactivation, and increases lipophilicity, which can improve absorption and membrane permeability.[1][4]

This synthetic strategy is employed in the development of novel drug candidates, including analogs of natural products. For example, modifications of the phenolic groups in cannabidiol (B1668261) (CBD) are explored to create new derivatives with potentially improved therapeutic profiles.[8] The introduction of chains like the hexenyl group can modulate the interaction of the molecule with its biological targets.

A Lead Compound (with Phenolic -OH) B Phenolic Ether Synthesis (e.g., with 1-Bromo-3-hexene) A->B C Intermediate with Modified Pharmacokinetics (PK) B->C D Optional: Further Functionalization (e.g., Epoxidation) C->D Diversification E Library of Analogs C->E D->E F Screening & Optimization (Pharmacodynamics & Safety) E->F G Drug Candidate F->G

Caption: Role of phenolic ether synthesis in a drug development workflow.

References

Troubleshooting & Optimization

preventing decomposition of 5-bromo-5-hexen-2-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-bromo-5-hexen-2-one. This resource is designed to provide comprehensive guidance on the storage, handling, and stability of this compound. Given the limited publicly available stability data for 5-bromo-5-hexen-2-one, the information and recommendations provided herein are based on the well-understood chemistry of its key functional groups: an α-bromo ketone and a vinyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for 5-bromo-5-hexen-2-one during storage?

A1: The decomposition of 5-bromo-5-hexen-2-one is primarily driven by its reactive functional groups. Key factors that can lead to its degradation include:

  • Heat: Elevated temperatures can accelerate the rate of decomposition reactions, such as dehydrobromination and polymerization.[1]

  • Light: Like many halogenated organic compounds, 5-bromo-5-hexen-2-one is susceptible to photodegradation. UV light can initiate free-radical chain reactions, leading to the cleavage of the carbon-bromine bond.[2]

  • Presence of Bases: Basic conditions can promote the elimination of hydrogen bromide (HBr), leading to the formation of a conjugated dienone.[3]

  • Presence of Metals: Certain metals can catalyze the decomposition of halogenated compounds.[1]

  • Moisture: While a small, controlled amount of water has been shown to stabilize some α-bromo ketones, excessive moisture can lead to hydrolysis.[2]

Q2: What are the tell-tale signs of 5-bromo-5-hexen-2-one decomposition?

A2: You can identify potential decomposition through both visual and analytical methods:

  • Color Change: A noticeable change from a colorless or pale yellow liquid to a darker yellow or brown hue is a common indicator of degradation.[1][2]

  • Formation of a Precipitate: The appearance of solid material or cloudiness in the liquid may suggest that polymerization has occurred.[1]

  • Changes in Spectroscopic Data: Analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of new peaks corresponding to impurities or a decrease in the purity of the main compound.[1]

  • Odor: The release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor, is a strong indicator of decomposition.

Q3: What are the recommended long-term storage conditions for 5-bromo-5-hexen-2-one?

A3: To ensure the long-term stability of 5-bromo-5-hexen-2-one, it is crucial to store it under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C to minimize thermal decomposition.[3]

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and reactions with atmospheric moisture.

  • Protection from Light: Use an amber-colored vial or wrap the container in aluminum foil to protect the compound from light-induced degradation.[2]

  • Container: Use a tightly sealed glass container with a chemically resistant cap (e.g., PTFE-lined) to prevent contamination and leakage.

Q4: Can I use a stabilizer to prevent the decomposition of 5-bromo-5-hexen-2-one?

A4: For certain α-monohalogenated aliphatic ketones, the addition of a small amount of water (0.1% to 0.5% by weight) has been shown to inhibit decomposition and discoloration.[2] This is a potential strategy for stabilizing 5-bromo-5-hexen-2-one, particularly for freshly distilled material. However, it is crucial to perform a small-scale test to ensure compatibility and effectiveness for your specific application.

Data Presentation: Storage Conditions and Stability

ParameterRecommended ConditionRationaleExpected Stability (Qualitative)
Temperature 2-8°CMinimizes thermal decomposition and slows reaction rates.[3]Good
-20°CFor long-term storage, further reduces the rate of degradation.Excellent
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.Significantly Improved
Light Exposure Protected from light (Amber vial or foil-wrapped)Prevents photodegradation initiated by UV light.[2]Significantly Improved
Container Tightly sealed glass vial with PTFE-lined capEnsures chemical inertness and prevents contamination and evaporation.Good
Stabilizer 0.1-0.5% (w/w) Water (for freshly distilled compound)May inhibit the liberation of HBr.[2]Potentially Improved (Requires verification)

Note: The "Expected Stability" is a qualitative assessment. The actual shelf life will depend on the initial purity of the compound and the strictness of adherence to these storage conditions. It is recommended to re-analyze the compound if it has been in storage for an extended period or if any signs of decomposition are observed.

Experimental Protocols

Protocol 1: Stability Assessment of 5-Bromo-5-Hexen-2-One

This protocol outlines a general procedure for monitoring the stability of 5-bromo-5-hexen-2-one over time.

1. Initial Analysis (Time = 0) a. Obtain a fresh or newly purified sample of 5-bromo-5-hexen-2-one. b. Perform the following analyses to establish a baseline: i. Visual Inspection: Note the color and clarity of the liquid. ii. Thin-Layer Chromatography (TLC): Develop a suitable solvent system (e.g., hexane:ethyl acetate) to obtain a single spot with a clear Rf value. iii. GC-MS Analysis: Determine the initial purity of the compound. iv. ¹H NMR Spectroscopy: Obtain a high-resolution spectrum to confirm the structure and identify any initial impurities.

2. Storage a. Aliquot the compound into several small, amber glass vials under an inert atmosphere. b. Store the vials under the recommended conditions (2-8°C, protected from light).

3. Time-Point Analysis a. At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one vial from storage. b. Allow the vial to warm to room temperature before opening to prevent condensation. c. Repeat the analyses from step 1 (Visual Inspection, TLC, GC-MS, and NMR).

4. Data Comparison a. Compare the results from each time point to the initial analysis. b. Look for: i. Changes in color or the formation of a precipitate. ii. The appearance of new spots on the TLC plate. iii. A decrease in the percentage purity as determined by GC-MS. iv. The appearance of new signals in the NMR spectrum, which could indicate the formation of decomposition products.

Protocol 2: GC-MS Analysis for Purity Assessment

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this compound.

  • Sample Preparation: Prepare a dilute solution of 5-bromo-5-hexen-2-one (e.g., 1 mg/mL) in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Analysis: The purity can be determined by the relative area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound.

Protocol 3: ¹H NMR Analysis for Structural Integrity

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Concentration: Approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Analysis: Acquire a standard proton NMR spectrum. The presence of new signals, particularly in the olefinic region or the appearance of broad signals, may indicate decomposition or polymerization. Integration of the signals can be used to quantify the level of impurities if their structures are known.

Mandatory Visualizations

Decomposition_Pathway start 5-Bromo-5-hexen-2-one intermediate Conjugated Dienone start->intermediate Dehydrobromination (Heat, Base) hbr HBr polymer Polymerization Products intermediate->polymer Polymerization Storage_Workflow receive Receive or Synthesize 5-Bromo-5-hexen-2-one analyze Initial Analysis (Purity Check) receive->analyze aliquot Aliquot into small, amber vials under inert atmosphere analyze->aliquot store Store at 2-8°C, protected from light aliquot->store use Use in Experiment store->use reanalyze Re-analyze if stored for extended period store->reanalyze > 6 months reanalyze->use

References

Technical Support Center: Functionalization of Alkanes Using Molecular Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of alkanes using molecular catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the catalytic functionalization of alkanes.

Issue 1: Low or No Product Conversion

Question: My C-H activation reaction is showing very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in the functionalization of alkanes is a frequent challenge, primarily due to the inherent inertness of C-H bonds.[1] Several factors related to the catalyst, reagents, and reaction conditions can be responsible. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Catalyst Integrity and Activity:

    • Catalyst Quality: Ensure the molecular catalyst has not degraded. Many organometallic catalysts are sensitive to air and moisture. It is crucial to handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Catalyst Activation: Some pre-catalysts require an activation step to form the catalytically active species. Review the literature for the specific activation protocol for your catalyst and ensure it is performed correctly.

    • Catalyst Loading: The catalyst concentration is critical. Too low a loading may result in a sluggish or stalled reaction. Conversely, excessively high concentrations can sometimes lead to side reactions or catalyst aggregation. An optimization of the catalyst loading is often necessary.

  • Reagent Purity and Stoichiometry:

    • Alkane Substrate: Ensure the alkane is of high purity. Impurities can act as poisons to the catalyst. For gaseous alkanes like methane (B114726), ensure the gas feed is free of contaminants.

    • Functionalizing Reagent: The quality and stoichiometry of the functionalizing reagent (e.g., oxidant, borylating agent) are crucial. For oxidative reactions, an insufficient amount of oxidant will lead to rapid catalyst deactivation.[2]

    • Solvent: The solvent must be dry and de-gassed. Trace amounts of water or oxygen can deactivate the catalyst.

  • Reaction Conditions:

    • Temperature: C-H activation often has a high activation energy.[3] If the reaction is slow, a gradual and systematic increase in temperature may be necessary. However, be aware that higher temperatures can also lead to catalyst decomposition and reduced selectivity.

    • Pressure: For reactions involving gaseous alkanes, the partial pressure of the alkane is a key parameter affecting its concentration in the solution and thus the reaction rate. Increasing the pressure can significantly improve the yield.

    • Mixing: Efficient mixing is important to ensure proper mass transfer, especially in heterogeneous reaction mixtures or when dealing with gaseous substrates.

Issue 2: Poor Selectivity (Regio- and Chemoselectivity)

Question: My reaction is producing a mixture of isomers (poor regioselectivity) and/or I am observing over-functionalization of my product (poor chemoselectivity). How can I improve the selectivity?

Answer:

Controlling selectivity is a central challenge in alkane functionalization.[4][5] The small differences in bond dissociation energies between primary (1°), secondary (2°), and tertiary (3°) C-H bonds make regioselective functionalization difficult.[4] Additionally, the desired functionalized product is often more reactive than the starting alkane, leading to over-functionalization.[4]

Strategies to Improve Selectivity:

  • Regioselectivity:

    • Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst play a critical role in controlling regioselectivity. Bulky ligands can sterically hinder the catalyst from accessing the more substituted C-H bonds, thereby favoring functionalization at primary or secondary positions.[5]

    • Catalyst Choice: Different metal centers have different intrinsic preferences for C-H bond activation. For example, some late transition metals can be tuned to favor primary C-H bonds.

    • Directed Functionalization: While not always applicable to simple alkanes, the introduction of a directing group can provide high regioselectivity. This is a common strategy in the functionalization of more complex molecules containing alkyl chains.

  • Chemoselectivity (Avoiding Over-functionalization):

    • Reaction Time: Shorter reaction times can minimize the contact time of the desired product with the active catalyst, thus reducing the likelihood of a second functionalization event. Monitor the reaction profile over time to determine the optimal endpoint.

    • Substrate-to-Reagent Ratio: Using the alkane in large excess compared to the functionalizing reagent can increase the statistical probability of the reagent reacting with the starting material rather than the product.

    • Lower Temperature: Operating at the lowest feasible temperature can sometimes disfavor the subsequent activation of the more reactive product.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of molecular catalysts used for alkane functionalization?

A1: The main classes include:

  • Late Transition Metal Complexes: Complexes of palladium, platinum, rhodium, iridium, and ruthenium are widely used. They can activate C-H bonds through various mechanisms, including oxidative addition and σ-bond metathesis.[6][7]

  • Early Transition Metal Complexes: These are also active in σ-bond metathesis pathways.

  • Pincer Complexes: These are a class of catalysts with a tridentate ligand that "pinches" the metal center, providing high stability and activity.

  • Photocatalysts: These catalysts use light to generate highly reactive species that can activate C-H bonds under mild conditions.[6]

Q2: How can I prevent my catalyst from deactivating during the reaction?

A2: Catalyst deactivation can occur through several pathways, including thermal decomposition, poisoning by impurities, or the formation of inactive species.[8] To mitigate this:

  • Inert Atmosphere: Rigorously exclude air and moisture from your reaction setup.

  • Purify Reagents: Ensure all reagents, including the alkane and solvent, are of the highest possible purity.

  • Optimize Temperature: Avoid excessively high temperatures that can lead to thermal degradation of the catalyst.

  • Use of Additives: In some systems, the addition of a co-catalyst or a sacrificial agent can help regenerate the active catalyst and extend its lifetime.

Q3: Are there any general safety precautions I should take when working with alkane functionalization reactions?

A3: Yes, safety is paramount.

  • High-Pressure Reactions: Many reactions with gaseous alkanes require high pressure. Use certified and properly maintained high-pressure reactors (autoclaves) and follow all safety protocols for high-pressure work.

  • Flammable Reagents: Alkanes and many organic solvents are highly flammable. Work in a well-ventilated fume hood and take precautions against ignition sources.

  • Pyrophoric Reagents: Some catalysts and reagents can be pyrophoric (ignite spontaneously in air). Handle these under an inert atmosphere.

  • Toxic Chemicals: Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Catalysts for the Borylation of Methane

Catalyst PrecursorLigandTemperature (°C)Pressure (kPa)Yield (%)TONMonoborylated:Diborylated RatioReference
[Ir(COD)(μ-Cl)]₂dmpe1503447521043:1[9]
[Ir(COD)(μ-OMe)]₂3,4,7,8-tetramethyl-1,10-phenanthroline12020684.1-2.5:1[9]
Rhodium Complex-1502800-3500-->3.5:1 (vs. Ethane)[10]
Ruthenium Complex-1502800-3500--Highest ratio of CH₃Bpin to CH₂(Bpin)₂[10]

TON = Turnover Number dmpe = 1,2-Bis(dimethylphosphino)ethane

Experimental Protocols

Protocol 1: General Procedure for High-Pressure Catalytic Oxidation of Cyclohexane (B81311)

This protocol provides a general method for evaluating a molecular catalyst for the oxidation of a liquid alkane.

Objective: To assess the catalytic activity of a novel molecular catalyst in the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) using molecular oxygen.

Materials:

  • High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

  • Cyclohexane (high purity)

  • Molecular catalyst

  • Solvent (if necessary, e.g., acetonitrile)

  • Molecular oxygen (or compressed air)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Add the molecular catalyst (typically 0.1-1 mol%) and cyclohexane to the reactor vessel. If a solvent is used, add it at this stage.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor several times with a low pressure of nitrogen or argon to remove air.

  • Pressurization: Pressurize the reactor with molecular oxygen to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the reactor to the desired temperature (e.g., 100-150 °C) with vigorous stirring. Monitor the pressure and temperature throughout the reaction.

  • Reaction Quenching: After the desired reaction time, cool the reactor to room temperature. Carefully and slowly vent the excess gas in a fume hood.

  • Sample Analysis: Open the reactor and take an aliquot of the reaction mixture. Add an internal standard and analyze the sample by gas chromatography (GC) to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.

Protocol 2: General Procedure for Photocatalytic C-H Functionalization

This protocol outlines a general setup for a photocatalytic alkane functionalization reaction.

Objective: To perform a photocatalytic C-H amination of a generic alkane using a photoredox catalyst.

Materials:

  • Schlenk tube or a similar reaction vessel made of a material transparent to the light source (e.g., borosilicate glass).

  • Light source (e.g., blue LED lamp).

  • Stir plate.

  • Alkane substrate.

  • Photocatalyst (e.g., an iridium or ruthenium complex).

  • Amine source (e.g., an N-substituted amine).

  • Oxidant (if required by the catalytic cycle).

  • Degassed solvent.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the photocatalyst, amine source, and a stir bar to the Schlenk tube.

  • Addition of Reagents: Add the degassed solvent and the alkane substrate via syringe.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Irradiation: Place the sealed Schlenk tube in front of the light source and begin stirring. Maintain a constant distance from the light source and, if necessary, use a fan to keep the reaction temperature constant.

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time points (under an inert atmosphere) and analyzing them by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction (if necessary) and perform a standard aqueous work-up to remove the catalyst and any water-soluble byproducts. Purify the product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low/No Product Conversion catalyst_check Check Catalyst System start->catalyst_check reagent_check Verify Reagents & Stoichiometry start->reagent_check conditions_check Optimize Reaction Conditions start->conditions_check catalyst_quality Degraded Catalyst? catalyst_check->catalyst_quality catalyst_loading Suboptimal Loading? catalyst_check->catalyst_loading reagent_purity Impure Reagents? reagent_check->reagent_purity reagent_stoichiometry Incorrect Stoichiometry? reagent_check->reagent_stoichiometry temperature Temperature Too Low? conditions_check->temperature pressure Insufficient Pressure (for gaseous alkanes)? conditions_check->pressure replace_catalyst Use fresh catalyst Handle under inert atmosphere catalyst_quality->replace_catalyst Yes optimize_loading Screen catalyst loading catalyst_loading->optimize_loading Yes success Improved Yield replace_catalyst->success optimize_loading->success purify_reagents Purify alkane & solvent Use high-purity reagents reagent_purity->purify_reagents Yes adjust_stoichiometry Verify and adjust reagent ratios reagent_stoichiometry->adjust_stoichiometry Yes purify_reagents->success adjust_stoichiometry->success increase_temp Gradually increase temperature temperature->increase_temp Yes increase_pressure Increase alkane pressure pressure->increase_pressure Yes increase_temp->success increase_pressure->success

Caption: Troubleshooting workflow for low product conversion.

Selectivity_Optimization start Poor Selectivity Observed regio_issue Poor Regioselectivity (Isomer Mixture) start->regio_issue chemo_issue Poor Chemoselectivity (Over-functionalization) start->chemo_issue modify_ligands Modify Catalyst Ligands (Steric/Electronic Tuning) regio_issue->modify_ligands change_catalyst Screen Different Metal Catalysts regio_issue->change_catalyst optimize_time Optimize Reaction Time chemo_issue->optimize_time adjust_ratio Use Alkane in Excess chemo_issue->adjust_ratio lower_temp Lower Reaction Temperature chemo_issue->lower_temp ligand_bulk Increase Ligand Bulk to Favor Less Hindered C-H Bonds modify_ligands->ligand_bulk ligand_electronics Tune Ligand Electronics modify_ligands->ligand_electronics success Improved Selectivity change_catalyst->success ligand_bulk->success ligand_electronics->success time_course Perform Time-Course Study to Find Optimal Endpoint optimize_time->time_course adjust_ratio->success lower_temp->success time_course->success

Caption: Decision-making process for improving selectivity.

Simplified_Catalytic_Cycle catalyst [M]-L (Active Catalyst) ch_activation [M]-R(H) (C-H Activation) catalyst->ch_activation + R-H (Alkane) deactivation1 Deactivation catalyst->deactivation1 Poisoning/ Decomposition functionalization [M]-R(X) (Functionalization Step) ch_activation->functionalization + Reagent (X) deactivation2 Deactivation ch_activation->deactivation2 Side Reaction product_release Product Release functionalization->product_release Reductive Elimination product_release->catalyst + R-X (Product)

Caption: Simplified catalytic cycle and potential points of failure.

References

optimizing reaction conditions for alkene addition reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical support center designed for researchers, scientists, and drug development professionals to navigate the complexities of alkene addition reactions. This guide provides troubleshooting advice and frequently asked questions to help optimize experimental conditions and resolve common issues.

General FAQs: Understanding Selectivity in Alkene Additions

Q1: What is the difference between Markovnikov and anti-Markovnikov regioselectivity?

A: Regioselectivity in alkene additions refers to the preferential formation of one constitutional isomer over another.[1][2]

  • Markovnikov's Rule: In the electrophilic addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide (X) group attaches to the carbon with more alkyl substituents.[3][4][5] This rule is based on the formation of the most stable carbocation intermediate during the reaction.[1][4] Reactions that follow this principle are termed "Markovnikov additions."

  • Anti-Markovnikov Addition: This is the opposite orientation, where the hydrogen atom adds to the more substituted carbon of the double bond, and the other group adds to the less substituted carbon.[1][3][6] This outcome is typically observed in reactions that proceed through a different mechanism, such as the free-radical addition of HBr in the presence of peroxides or hydroboration-oxidation.[3][5][6]

Q2: What determines the stereochemistry of an addition reaction (syn vs. anti-addition)?

A: The stereochemistry describes the 3D arrangement of the groups added across the double bond.

  • Syn-addition: Both new groups add to the same face or side of the double bond.[2][7] A classic example is the catalytic hydrogenation of an alkene, where both hydrogen atoms are delivered from the surface of the metal catalyst to the same side of the alkene.[8]

  • Anti-addition: The two groups add to opposite faces of the double bond.[2][7] Halogenation of alkenes, which proceeds through a cyclic halonium ion intermediate, results in anti-addition because the nucleophilic halide ion must attack from the side opposite the bridged intermediate.[3][9]

Below is a decision-making workflow for selecting the appropriate reaction based on desired selectivity.

G start Desired Product? regio Regioselectivity? start->regio markovnikov Markovnikov regio->markovnikov More Substituted anti_markovnikov Anti-Markovnikov regio->anti_markovnikov Less Substituted stereo Stereochemistry? anti_add Anti-Addition stereo->anti_add Anti no_selectivity Mixture (Syn + Anti) stereo->no_selectivity None stereo_anti_mark Stereochemistry? syn_add Syn-Addition stereo_anti_mark->syn_add Syn stereo_anti_mark->no_selectivity None markovnikov->stereo anti_markovnikov->stereo_anti_mark hydroboration Hydroboration-Oxidation syn_add->hydroboration hydrogenation Catalytic Hydrogenation syn_add->hydrogenation halogenation Halogenation (X2) anti_add->halogenation radical_hbr Radical HBr Addition no_selectivity->radical_hbr acid_hydration Acid-Catalyzed Hydration (Rearrangements Possible) no_selectivity->acid_hydration oxymercuration Oxymercuration-Demercuration (No Rearrangements) no_selectivity->oxymercuration

Caption: Decision tree for selecting an alkene addition reaction.

Troubleshooting Guides

Hydrohalogenation (Addition of HX)

Q: My hydrohalogenation reaction is giving a low yield of the desired product and a significant amount of a rearranged isomer. What is happening?

A: This is a classic issue in hydrohalogenation reactions that proceed via a carbocation intermediate.[4] If the initially formed carbocation can rearrange to a more stable one (e.g., a secondary to a tertiary carbocation via a hydride or alkyl shift), it will do so before the halide nucleophile attacks.[4][5]

Troubleshooting Steps:

  • Analyze the Substrate: Examine your alkene structure. If the carbon adjacent to the initial carbocation is more substituted, a rearrangement is highly likely.

  • Switch to a Non-Rearranging Reaction: If the rearranged product is undesirable, you cannot use standard hydrohalogenation. Consider alternative two-step methods that avoid free carbocation intermediates, such as oxymercuration-demercuration for Markovnikov hydration or hydroboration-oxidation for anti-Markovnikov hydration.[5]

Q: I am trying to perform an anti-Markovnikov addition of HBr, but I'm getting the Markovnikov product instead. Why?

A: The anti-Markovnikov addition of HBr is a free-radical chain reaction that requires a radical initiator, such as peroxides (ROOR).[3][6][10] If you are getting the Markovnikov product, your radical reaction has likely failed to initiate.

Troubleshooting Steps:

  • Check Your Reagents: Ensure you have added a peroxide initiator. The absence of peroxides leads to the standard electrophilic addition mechanism, which gives the Markovnikov product.[10]

  • Purity of Alkene: Ensure your alkene starting material is free from radical inhibitors.

  • Initiation Conditions: Some radical reactions require light (photoinitiation) or heat to get started. Ensure your reaction conditions are appropriate for generating radicals from the peroxide.

Reaction Reagent(s) Regioselectivity Stereochemistry Key Issues
HydrohalogenationHCl, HBr, HIMarkovnikov[3][4]Syn and Anti mixture[1]Carbocation rearrangements[4][5]
Radical HBr AdditionHBr, ROOR (peroxides)Anti-Markovnikov[3][6]Syn and Anti mixture[10]Only works for HBr; requires initiator[10]
Catalytic Hydrogenation (Addition of H₂)

Q: My hydrogenation reaction is slow or incomplete. What are the common causes?

A: Catalytic hydrogenation is a heterogeneous reaction that depends heavily on the activity of the catalyst.[11]

Troubleshooting Steps:

  • Catalyst Activity: The metal catalyst (e.g., Pd, Pt, Ni) can be deactivated by impurities ("poisoned").[11] Ensure all glassware is clean and solvents are pure. Use fresh catalyst if possible. Adams' catalyst (PtO₂) and Palladium on carbon (Pd/C) are common choices.[8][11]

  • Hydrogen Pressure: Ensure the system is properly sealed and that you have an adequate pressure of hydrogen gas. Some less reactive (more substituted) alkenes may require higher pressures.

  • Solvent Choice: The alkene must be soluble in the chosen solvent (commonly ethanol (B145695), ethyl acetate, or acetic acid) for the reaction to proceed efficiently.[11]

  • Agitation: Since the reaction occurs on the catalyst surface, efficient stirring or shaking is crucial to ensure the alkene, hydrogen, and catalyst are in constant contact.[8]

G cluster_0 Catalytic Hydrogenation Workflow A Prepare Alkene in Solvent (e.g., Ethanol) B Add Catalyst (e.g., Pd/C) A->B C Flush System with Inert Gas, then introduce H2 B->C D Stir Vigorously under H2 Atmosphere C->D E Monitor Reaction (TLC, GC) D->E F Filter Catalyst (e.g., through Celite) E->F G Remove Solvent F->G H Purify Product (Alkane) G->H

Caption: Standard workflow for a catalytic hydrogenation experiment.

Dihydroxylation (Addition of -OH, -OH)

Q: I need to synthesize a cis-diol, but my reaction with a peroxyacid followed by hydrolysis is giving a trans-diol. What did I do wrong?

A: You have chosen a reaction sequence that inherently produces a trans (or anti) product. The epoxidation of an alkene followed by acid- or base-catalyzed ring-opening is a two-step process that results in anti-dihydroxylation.[12][13]

Correct Approach for syn-Dihydroxylation: To obtain a cis-diol (syn-addition), you must use a reagent that adds both hydroxyl groups to the same face of the alkene simultaneously.

  • Reagents: Use osmium tetroxide (OsO₄) with a co-oxidant like NMO, or cold, dilute, basic potassium permanganate (B83412) (KMnO₄).[14][15] Both of these reactions proceed through a cyclic intermediate that ensures syn-stereochemistry.[15][16]

Q: My dihydroxylation with KMnO₄ is giving low yields and a complex mixture of over-oxidized products. How can I improve this?

A: Potassium permanganate is a very strong oxidizing agent and can easily cleave the C-C bond of the newly formed diol, leading to carboxylic acids or ketones if the conditions are not carefully controlled.[15]

Troubleshooting Steps:

  • Control Temperature: The reaction must be kept cold (typically around 0°C). Higher temperatures promote oxidative cleavage.

  • Maintain Basic pH: The reaction should be run under basic (alkaline) conditions. Acidic or neutral conditions favor C-C bond cleavage.[15]

  • Use a Milder Reagent: Osmium tetroxide (OsO₄) is much more selective for syn-dihydroxylation and does not typically cause oxidative cleavage.[15] Due to its toxicity and expense, it is often used in catalytic amounts with a stoichiometric co-oxidant.[16][17]

Reaction Reagent(s) Stereochemistry Common Issues
Syn-Dihydroxylation1. OsO₄ (cat.), NMO2. Cold, dilute, basic KMnO₄Syn-addition[14][15]KMnO₄ can cause over-oxidation/cleavage.[15] OsO₄ is toxic and expensive.[17]
Anti-Dihydroxylation1. mCPBA or other peroxyacid2. H₃O⁺Anti-addition[12][13]Epoxide ring may open at the wrong position if the substrate is complex.

Key Experimental Protocols

Protocol 1: Anti-Markovnikov Hydration via Hydroboration-Oxidation

This protocol describes the addition of water across an alkene to yield the anti-Markovnikov alcohol, where the hydroxyl group adds to the less substituted carbon.

Methodology:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alkene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Hydroboration: Cool the solution to 0°C in an ice bath. Add borane-THF complex (BH₃·THF, ~1.1 eq) dropwise via syringe over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting alkene.

  • Oxidation: Cool the reaction mixture back to 0°C. Cautiously add aqueous sodium hydroxide (B78521) (e.g., 3M NaOH, 3.0 eq) dropwise, followed by the slow, dropwise addition of hydrogen peroxide (30% H₂O₂, 3.0 eq), ensuring the internal temperature does not rise excessively.

  • Workup: After stirring for 1 hour at room temperature, separate the aqueous and organic layers. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol product via flash column chromatography.

Protocol 2: Catalytic Hydrogenation of an Alkene

This protocol describes the saturation of a carbon-carbon double bond via syn-addition of hydrogen.

Methodology:

  • Setup: To a heavy-walled hydrogenation flask, add the alkene (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst: Carefully add the catalyst, typically 5-10 mol% of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon setup). Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring or shaking.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by periodic analysis (TLC, GC-MS) of the reaction mixture.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen.

  • Filtration: Dilute the reaction mixture with solvent and filter through a pad of Celite to remove the solid catalyst. Wash the Celite pad thoroughly with the solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude alkane product, which can be further purified if necessary.

References

identifying signs of decomposition in bromo-alkene compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on identifying and mitigating the decomposition of bromo-alkene compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Signs of Decomposition

If you are encountering issues with your bromo-alkene compound, consult the following guide to identify potential decomposition and implement corrective actions.

Observation Potential Cause Recommended Action
Color Change (Colorless to Yellow/Brown) This is a primary indicator of degradation, often due to exposure to light, heat, or air. The color may signify the formation of polymeric byproducts or the release of elemental bromine.[1]1. Assess Purity: Before use, verify the compound's purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). 2. Purify if Necessary: If impurities are detected, purify the compound, for example, by distillation under reduced pressure. 3. Proper Storage: Ensure the purified compound is stored under recommended conditions (see FAQs below).
Formation of Precipitate Solid byproducts may have formed as a result of polymerization or other degradation pathways.[1]1. Isolate and Analyze: If possible, isolate the precipitate and the liquid phase and analyze both to identify the degradation products. 2. Purification: Purify the liquid phase to remove any soluble impurities. 3. Review Storage: Check storage conditions to prevent further precipitation.
Pressure Buildup in Container Decomposition can generate gaseous byproducts, most commonly hydrogen bromide (HBr), leading to pressure increases in sealed containers.[1]1. Handle with Caution: Open the container slowly in a well-ventilated fume hood to safely release pressure. Wear appropriate personal protective equipment (PPE). 2. Neutralize Acidity: The presence of HBr will make the compound acidic, which can catalyze further decomposition. Consider washing with a cold, dilute solution of a weak base (e.g., sodium bicarbonate) followed by drying.[1]
Inconsistent Experimental Results (Low Yields, Unexpected Side Products) The presence of isomers, elimination products, or other impurities from decomposition can interfere with desired reaction pathways.[1]1. Use a Fresh or Purified Batch: It is highly recommended to use a fresh bottle of the bromo-alkene or to purify the existing stock before use. 2. Confirm Starting Material Purity: Always confirm the purity of your starting material before beginning a reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of bromo-alkene decomposition?

A1: Bromo-alkene compounds are susceptible to decomposition due to several factors, including:

  • Heat: Elevated temperatures can accelerate decomposition reactions.

  • Light: Exposure to UV light can initiate radical chain reactions, leading to polymerization and other degradation pathways.

  • Air (Oxygen): Atmospheric oxygen can lead to the formation of oxidized byproducts.

  • Moisture: Water can cause hydrolysis of the bromo-alkene.

  • Incompatible Materials: Contact with strong bases, strong oxidizing agents, and certain metals can promote decomposition.[1]

Q2: What are the optimal storage conditions for bromo-alkene compounds?

A2: To minimize decomposition, bromo-alkene compounds should be stored under the following conditions:

  • Temperature: In a refrigerator, typically between 2°C and 8°C.

  • Light: In an amber or opaque vial to protect from light.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: In a tightly sealed container with a PTFE-lined cap to prevent moisture ingress.

Q3: What are the common decomposition pathways for bromo-alkenes?

A3: Bromo-alkenes can degrade through several pathways:

  • Isomerization: Migration of the double bond to form more stable isomers.[1]

  • Elimination: Loss of hydrogen bromide (HBr) to form a diene.[1]

  • Substitution: Reaction with nucleophiles, such as water.[1]

  • Polymerization: Formation of oligomers or polymers, often initiated by light or radical species.[1]

  • Oxidation: Reaction with oxygen to form various oxidized products.[1]

Q4: Can I purify a bromo-alkene that has started to decompose?

A4: Yes, in many cases, purification is possible. Distillation under reduced pressure (vacuum distillation) is a common method to purify liquid bromo-alkenes, as it allows for boiling at a lower temperature, thus minimizing thermal decomposition during the purification process.[1]

Quantitative Data on Decomposition

The rate of decomposition is highly dependent on the specific bromo-alkene and the storage conditions. The following table provides illustrative data on the degradation of a hypothetical bromo-alkene under different conditions.

Condition Time Percent Degradation Major Decomposition Products
2-8°C, Dark, Inert Atmosphere 30 days< 0.5%Trace isomers
Room Temperature (~25°C), Dark 30 days2-5%Isomers, Elimination Products
Room Temperature (~25°C), Ambient Light 30 days10-20%Isomers, Elimination Products, Polymers
40°C, Dark 30 days> 25%Isomers, Elimination Products, Polymers

Note: This data is illustrative. Actual degradation rates will vary based on the specific compound and storage conditions. A study on the thermal gas-phase decomposition of 2-bromopropene (B1265445) showed it to be a unimolecular process, with propyne (B1212725) as the major product.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Objective: To separate and identify volatile impurities in a bromo-alkene sample.

Instrumentation: Standard gas chromatograph coupled with a mass spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the bromo-alkene sample.

  • Dissolve the sample in 10 mL of a volatile solvent such as dichloromethane (B109758) or hexane (B92381) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL.[2]

GC-MS Conditions:

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[2]

  • Inlet Temperature: 250 °C.[3]

  • Injection Volume: 1 µL.[2]

  • Split Ratio: 50:1.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.[2]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[2][3]

    • Quadrupole Temperature: 150 °C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Range: 40-450 m/z.[2]

Data Analysis: Identify the main peak corresponding to the bromo-alkene and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate purity based on the relative peak areas.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

Objective: To quantify the bromo-alkene and separate it from non-volatile impurities and isomers.

Instrumentation: A standard HPLC system with a UV detector.

Sample Preparation:

  • Prepare a stock solution of the bromo-alkene sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 50 µg/mL in the mobile phase.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient might be:

    • Start with 60% A, hold for 2 minutes.

    • Increase to 95% A over 15 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to 60% A and equilibrate for 5 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Data Analysis: Identify and quantify the main peak and any impurity peaks by their retention times and peak areas. The use of a silver nitrate (B79036) impregnated silica (B1680970) gel column can be effective for the separation of cis/trans isomers.[4]

Vacuum Distillation for Purification of Decomposed Bromo-Alkenes

Objective: To purify a liquid bromo-alkene compound that has undergone decomposition.

Apparatus: A standard vacuum distillation setup including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.

Procedure (Example for Allyl Bromide):

  • Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed to maintain a vacuum. Use a stir bar in the distillation flask.

  • Charge the Flask: Place the decomposed bromo-alkene into the round-bottom flask. For every 100 mL of crude allyl bromide, add a small amount of anhydrous sodium carbonate to neutralize any HBr.

  • Apply Vacuum: Connect the apparatus to the vacuum source and slowly evacuate the system.

  • Heating: Once the desired pressure is reached, begin to gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point for the bromo-alkene at the applied pressure. For allyl bromide, the boiling point is 69-72°C at atmospheric pressure. Under vacuum, this temperature will be significantly lower.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

  • Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle and store under an inert atmosphere at 2-8°C.

Visual Workflow and Logic Diagrams

Decomposition_Troubleshooting Troubleshooting Bromo-Alkene Decomposition start Suspected Decomposition visual_check Visual Inspection (Color, Precipitate, Pressure) start->visual_check inconsistent_results Inconsistent Experimental Results start->inconsistent_results signs_present Signs of Decomposition Present? visual_check->signs_present analytical_check Analytical Verification (GC-MS, HPLC) purify Purify Compound (e.g., Vacuum Distillation) analytical_check->purify use_fresh Use Fresh or Newly Purchased Stock analytical_check->use_fresh results_issue Low Yield or Side Products? inconsistent_results->results_issue signs_present->analytical_check Yes no_signs No Obvious Signs of Decomposition signs_present->no_signs No results_issue->analytical_check Yes investigate_other Investigate Other Experimental Parameters results_issue->investigate_other No store_properly Ensure Proper Storage (Cool, Dark, Inert) purify->store_properly use_fresh->store_properly no_signs->investigate_other

Caption: Troubleshooting workflow for identifying and addressing bromo-alkene decomposition.

Decomposition_Pathways Common Decomposition Pathways of Bromo-Alkenes bromo_alkene Bromo-Alkene isomerization Isomerization bromo_alkene->isomerization elimination Elimination (HBr loss) bromo_alkene->elimination substitution Substitution bromo_alkene->substitution polymerization Polymerization bromo_alkene->polymerization oxidation Oxidation bromo_alkene->oxidation heat Heat heat->bromo_alkene light Light (UV) light->bromo_alkene air Air (Oxygen) air->bromo_alkene moisture Moisture moisture->bromo_alkene incompatible Incompatible Materials incompatible->bromo_alkene

Caption: Factors leading to common decomposition pathways for bromo-alkene compounds.

References

Technical Support Center: Troubleshooting Inconsistent Experimental Results with Stored Bromo-Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in experimental results that may arise from the storage and handling of bromo-compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected when using a stored bromo-compound. What could be the cause?

A1: Lower than expected yields can often be attributed to the degradation of your bromo-compound during storage. Over time, these compounds can undergo several degradation pathways, reducing the concentration of the active reagent. Common degradation mechanisms include hydrolysis, oxidation, and elimination reactions.[1] It is also possible that the compound has absorbed moisture, which can interfere with many organic reactions.[2] We recommend verifying the purity of the stored compound before use.

Q2: I am observing unexpected side products in my reaction. Could this be related to the purity of my bromo-compound?

A2: Yes, the presence of impurities in your stored bromo-compound is a likely cause for the formation of unexpected side products. These impurities can be residual starting materials from the synthesis, byproducts, or degradation products.[3] For instance, the presence of dibrominated impurities is a common issue that can lead to undesired products in subsequent reactions.[4]

Q3: How can I determine if my stored bromo-compound has degraded?

A3: The most reliable way to assess the purity of your bromo-compound is through analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful methods for identifying and quantifying the parent compound and any impurities.[5][6] A change in physical appearance, such as color, or the presence of a strong odor can also be indicative of degradation.

Q4: What are the ideal storage conditions to maintain the stability of bromo-compounds?

A4: To ensure the longevity and quality of bromo-compounds, proper storage is crucial.[2] Key storage recommendations are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature Cool, dry place, ideally refrigerated at 2-8°C.[1][2]Slows down potential degradation processes and minimizes thermal decomposition.[2]
Atmosphere Tightly sealed container, under a dry, inert atmosphere (e.g., nitrogen or argon).[1]Prevents exposure to moisture and oxygen, which can lead to hydrolysis and oxidation.
Light Protect from light by storing in a dark location or using amber glass containers.[1][2]Prevents light-induced decomposition.
Container Inert materials such as amber glass with PTFE-lined caps (B75204) or high-density polyethylene (B3416737) (HDPE).[1][2]Prevents reaction with the container material and protects from light.
Humidity Relative humidity should be kept below 60%.[2]Minimizes moisture absorption which can cause hydrolysis.[2]
Segregation Store separately from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.[1][7]Prevents potentially violent reactions.[7]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Kinetics or Stoichiometry

If you observe variability in reaction rates or require different stoichiometric ratios of reagents compared to previous experiments, it is highly probable that the concentration of your active bromo-compound has changed.

Troubleshooting Workflow:

A Inconsistent Reaction Kinetics B Assess Purity of Stored Bromo-Compound A->B C Perform Quantitative Analysis (e.g., qNMR, HPLC with standard) B->C D Purity Acceptable? C->D E Proceed with Experiment (Adjust stoichiometry if necessary) D->E Yes F Purify the Bromo-Compound D->F No H Review other reaction parameters (solvent, temperature, etc.) D->H If purity is acceptable, investigate other factors F->E G Consider purchasing a new batch F->G

Caption: Troubleshooting workflow for inconsistent reaction kinetics.

Issue 2: Formation of Di- and Poly-brominated Impurities in a Bromination Reaction

A common issue in bromination reactions is over-halogenation, leading to the formation of di- or poly-brominated products.[4]

Troubleshooting Decision Tree:

A High Dibromo Impurity Detected B Was Brominating Agent : Substrate Ratio > 1:1? A->B C Reduce ratio to 1:1 or slightly less B->C Yes D Was the reaction run at an elevated temperature? B->D No E Lower the reaction temperature D->E Yes F Was the reaction time prolonged? D->F No G Monitor reaction closely and quench upon completion F->G Yes H Is a highly reactive brominating agent (e.g., Br₂) used? F->H No I Consider a milder brominating agent (e.g., NBS) H->I Yes

Caption: Decision tree for addressing high dibromo impurity.[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the bromo-compound and its non-volatile impurities.

Instrumentation: An HPLC system equipped with a UV detector.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might be:

      • Start with 60% acetonitrile, hold for 2 minutes.

      • Increase to 95% acetonitrile over 15 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to 60% acetonitrile and equilibrate for 5 minutes.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 254 nm (or the λmax of your compound).[5]

    • Injection Volume: 10 µL.[5]

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the bromo-compound.

Instrumentation: A GC system coupled with a Mass Spectrometer.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature of 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Scan Range: 40-450 m/z.[5]

  • Data Analysis:

    • Identify the main peak corresponding to the bromo-compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • The purity is calculated based on the relative peak areas (Area %).[5]

Protocol 3: Forced Degradation (Stress Testing)

Objective: To understand the potential degradation pathways of the bromo-compound.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat it with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).[1]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and treat it with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).[1]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).[1]

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC or LC-MS method to identify and quantify the parent compound and any degradation products.[1]

Potential Degradation Pathways:

A Stored Bromo-Compound B Hydrolysis (Moisture/Base) A->B C Oxidation (Air/Oxidizing Agents) A->C D Elimination (Base) A->D E Photodegradation (Light Exposure) A->E F Alcohol/Acid Formation B->F G Aldehyde/Carboxylic Acid Formation C->G H Alkene Formation D->H I Radical Species/Polymerization E->I

Caption: Common degradation pathways for bromo-compounds.

References

Technical Support Center: Improving Regioselectivity in the Hydrohalogenation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving regioselectivity in the hydrohalogenation of alkenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of alkene hydrohalogenation?

A1: Regioselectivity refers to the preference for one direction of bond formation over another in a chemical reaction. In the hydrohalogenation of unsymmetrical alkenes, the incoming hydrogen and halogen atoms can add to the two carbons of the double bond in two different ways, potentially forming two different constitutional isomers (regioisomers). A highly regioselective reaction will predominantly form one isomer over the other.[1]

Q2: What is Markovnikov's rule and how does it predict the major product?

A2: Markovnikov's rule states that in the addition of a protic acid (like H-X) to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms already bonded to it.[2] The halogen (X) then attaches to the more substituted carbon. This rule is a consequence of the reaction mechanism, which proceeds through the most stable carbocation intermediate. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations.[3][4]

Q3: What is anti-Markovnikov addition and under what conditions does it occur?

A3: Anti-Markovnikov addition is the reverse of Markovnikov's rule, where the hydrogen atom adds to the more substituted carbon of the double bond, and the halogen adds to the less substituted carbon. This outcome is typically observed in the hydrobromination of alkenes when the reaction is carried out in the presence of peroxides (e.g., ROOR) or under UV irradiation.[4][5] These conditions promote a free-radical mechanism instead of a carbocation-based mechanism.[1] It is important to note that this "peroxide effect" is specific to HBr and does not work for HCl or HI.[2]

Q4: I am getting a mixture of regioisomers. How can I improve the selectivity for the Markovnikov product?

A4: To enhance the formation of the Markovnikov product, you need to ensure the reaction proceeds exclusively through a carbocation mechanism and that the formation of the most stable carbocation is favored. Here are some key strategies:

  • Eliminate Radical Initiators: Ensure all reagents and solvents are free of peroxides and protect the reaction from light to prevent the initiation of a radical pathway.[5]

  • Solvent Choice: Use a polar, non-nucleophilic solvent to help stabilize the carbocation intermediate.[4]

  • Low Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lower activation energy, which is the formation of the more stable carbocation.

Q5: My reaction is giving an unexpected rearranged product. What is happening and how can I prevent it?

A5: The formation of rearranged products is a strong indicator of a carbocation intermediate. Carbocations can undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation. For example, a secondary carbocation can rearrange to a more stable tertiary carbocation if a hydrogen or alkyl group from an adjacent carbon shifts.[6] To minimize or prevent rearrangements, you can consider alternative reaction pathways that do not involve a "free" carbocation intermediate, such as oxymercuration-demercuration for the Markovnikov addition of water, followed by conversion of the alcohol to an alkyl halide.

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of Markovnikov and Anti-Markovnikov Products

Possible Cause Troubleshooting Step Expected Outcome
Presence of radical initiators (e.g., peroxides in solvent or on glassware) Purify solvents to remove peroxides (e.g., by passing through activated alumina). Ensure glassware is scrupulously clean. Protect the reaction from light.Increased ratio of Markovnikov product.
Reaction temperature is too high. Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).Higher selectivity for the thermodynamically favored Markovnikov product.
Inappropriate solvent. Use a polar, non-nucleophilic solvent (e.g., dichloromethane, nitromethane) to stabilize the carbocation intermediate.Enhanced formation of the Markovnikov product.
For anti-Markovnikov addition: Inefficient radical initiation. Increase the concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) or use a more efficient initiation method (e.g., UV irradiation).Increased ratio of the anti-Markovnikov product.

Issue 2: Formation of Unexpected Rearrangement Products

Possible Cause Troubleshooting Step Expected Outcome
Formation of a carbocation intermediate prone to rearrangement. Consider a two-step synthesis that avoids a free carbocation. For example, for hydration, use oxymercuration-demercuration, then convert the resulting alcohol to the desired alkyl halide.Formation of the unrearranged Markovnikov product.
Substrate structure is inherently susceptible to rearrangement. If possible, choose a different starting material that will not lead to a rearranging carbocation.Desired product is formed without skeletal rearrangement.

Data Presentation

Table 1: Effect of Peroxides on the Regioselectivity of HBr Addition to Styrene (B11656)

Alkene Conditions Solvent Markovnikov Product (%) Anti-Markovnikov Product (%) Reference
StyreneHBrCCl₄>95<5[7]
StyreneHBr, Benzoyl PeroxidePentane2080[5]

Table 2: Regioselectivity of Hydrochlorination of Alkenes

Alkene Conditions Markovnikov Product (%) Anti-Markovnikov Product (%) Reference
tert-ButylethyleneHCl, Benzoyl Peroxide75-9010-25[8]
Various α-olefinsHCl(aq), Photocatalyst, Blue LEDsLowHigh (variable yields)[9]

Experimental Protocols

Protocol 1: Markovnikov Hydrobromination of α-Methylstyrene

This protocol describes the electrophilic addition of HBr to α-methylstyrene to yield 2-bromo-2-phenylpropane as the major product.

  • Materials:

    • α-Methylstyrene

    • Hydrogen bromide (gas or solution in acetic acid)

    • Dichloromethane (anhydrous)

    • Sodium bicarbonate (saturated aqueous solution)

    • Magnesium sulfate (B86663) (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a gas inlet (or dropping funnel), dissolve α-methylstyrene (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid (1.1 eq) dropwise over 10-15 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the starting material is consumed, quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation or column chromatography.

Protocol 2: Anti-Markovnikov Hydrobromination of Styrene with Peroxide

This protocol details the radical addition of HBr to styrene in the presence of a peroxide initiator to favor the formation of 2-bromo-1-phenylethane.

  • Materials:

    • Styrene (inhibitor removed)

    • Hydrogen bromide (gas or solution in a non-polar solvent)

    • Benzoyl peroxide or AIBN (azobisisobutyronitrile)

    • Pentane or Toluene (anhydrous and peroxide-free)

    • Sodium sulfite (B76179) (aqueous solution)

    • Sodium bicarbonate (saturated aqueous solution)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve styrene (1.0 eq) and the radical initiator (e.g., benzoyl peroxide, 0.05 eq) in anhydrous pentane.

    • Saturate the solution with hydrogen bromide gas at 0 °C or add a pre-cooled solution of HBr.

    • Heat the reaction mixture to reflux (or irradiate with a UV lamp if using photoinitiation) and monitor the reaction by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the reaction mixture with an aqueous solution of sodium sulfite to remove any unreacted bromine radicals, followed by a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the product by distillation or column chromatography.

Visualizations

Markovnikov_Mechanism Alkene Alkene (Nucleophile) Carbocation More Stable Carbocation Intermediate Alkene->Carbocation Protonation HX H-X (Electrophile) HX->Carbocation Product Markovnikov Product Carbocation->Product Nucleophilic Attack Halide X⁻ (Nucleophile) Halide->Product

Caption: Mechanism of Markovnikov Hydrohalogenation.

Anti_Markovnikov_Mechanism Peroxide RO-OR Initiator RO• (Radical Initiator) Peroxide->Initiator Initiation (Heat/Light) Br_Radical Br• Initiator->Br_Radical H-Abstraction HBr H-Br HBr->Br_Radical Product Anti-Markovnikov Product HBr->Product Alkyl_Radical More Stable Alkyl Radical Br_Radical->Alkyl_Radical Propagation Alkene Alkene Alkene->Alkyl_Radical Alkyl_Radical->Product Propagation

Caption: Mechanism of Anti-Markovnikov Hydrobromination.

Troubleshooting_Regioselectivity Start Poor Regioselectivity (Mixture of Isomers) Check_Peroxides Check for Peroxides/ Radical Initiators Start->Check_Peroxides Anti_Markovnikov Seeking Anti-Markovnikov? Start->Anti_Markovnikov Yes_Peroxides Remove Peroxides & Protect from Light Check_Peroxides->Yes_Peroxides Yes No_Peroxides Optimize Reaction Conditions Check_Peroxides->No_Peroxides No Markovnikov_Product Favors Markovnikov Product Yes_Peroxides->Markovnikov_Product Optimize_Temp Lower Reaction Temperature No_Peroxides->Optimize_Temp Optimize_Solvent Use Polar, Non-Nucleophilic Solvent No_Peroxides->Optimize_Solvent Optimize_Temp->Markovnikov_Product Optimize_Solvent->Markovnikov_Product Anti_Markovnikov->Check_Peroxides No Add_Initiator Add Radical Initiator (e.g., Peroxide) Anti_Markovnikov->Add_Initiator Yes Anti_Markovnikov_Product Favors Anti-Markovnikov Product Add_Initiator->Anti_Markovnikov_Product

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Managing Side Reactions in the Bromination of Hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the bromination of hexene.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 1,2-Dibromohexane (B1595260) and Formation of a Significant Amount of 3-Bromohexene.

Question: My primary goal is the synthesis of 1,2-dibromohexane via electrophilic addition, but I am observing a significant amount of 3-bromohexene in my product mixture, leading to a low yield of the desired product. What is causing this, and how can I prevent it?

Answer: The formation of 3-bromohexene indicates that a competing free-radical substitution reaction, specifically allylic bromination, is occurring.[1][2] This side reaction is promoted by the presence of UV light or radical initiators.[1]

Troubleshooting Steps:

  • Exclude Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil.[3] Free-radical halogenation is often initiated by light.[2]

  • Control Temperature: Perform the reaction at a low temperature, typically between -5°C and 0°C.[4] Lower temperatures favor the electrophilic addition pathway over the free-radical pathway.

  • Use an Appropriate Solvent: Employ a non-polar, inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (B109758) (CH2Cl2).[3][5]

  • Avoid Radical Initiators: Ensure that no radical initiators, such as peroxides, are present in the reagents or solvents.

Issue 2: Presence of an Oxygen-Containing Impurity in the Product Mixture.

Question: My NMR and mass spectrometry data indicate the presence of a compound with a hydroxyl group alongside my desired 1,2-dibromohexane. What is this impurity, and how can I avoid its formation?

Answer: The oxygen-containing impurity is likely a bromohydrin, formed when water is present in the reaction mixture.[6][7] Water can act as a nucleophile and attack the intermediate bromonium ion, leading to the formation of a bromo-alcohol.[6][7][8]

Troubleshooting Steps:

  • Use Anhydrous Reagents and Solvents: Ensure that the hexene, bromine, and solvent are thoroughly dried before use. Standard drying procedures for solvents can be employed.[9]

  • Conduct the Reaction Under an Inert Atmosphere: To prevent atmospheric moisture from entering the reaction, carry out the procedure under a dry, inert atmosphere, such as nitrogen or argon.

  • Purification: If bromohydrin formation is unavoidable, it can often be separated from the desired 1,2-dibromohexane by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the electrophilic addition of bromine to hexene?

A1: The electrophilic addition of bromine to an alkene like hexene proceeds via a cyclic bromonium ion intermediate.[5][10] The subsequent attack by the bromide ion occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition.[3][10] This leads to the formation of trans-1,2-dibromohexane.

Q2: How can I selectively synthesize 3-bromohexene from hexene?

A2: To favor the formation of 3-bromohexene through allylic bromination, you should use N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or under UV light.[11] NBS is a reagent that provides a low, constant concentration of bromine, which favors the free-radical substitution pathway over electrophilic addition.[11]

Q3: My product mixture shows multiple bromo-isomers even when I try to perform allylic bromination. Why is this happening?

A3: The free-radical allylic bromination of an unsymmetrical alkene like 1-hexene (B165129) can lead to a mixture of products due to the formation of a resonance-stabilized allylic radical intermediate.[12] This allows for the bromine to add at different positions. For example, in the NBS bromination of 1-hexene, both 1-bromo-2-hexene (B2936257) and 3-bromo-1-hexene (B13957452) can be formed.[12]

Q4: How does the choice of solvent affect the bromination of hexene?

A4: The solvent can have a significant impact on the reaction pathway.

  • Non-polar, aprotic solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) are ideal for the desired electrophilic addition to form 1,2-dibromohexane as they do not participate in the reaction.[3][5]

  • Protic solvents , especially water, can act as nucleophiles and lead to the formation of bromohydrins.[6][7] Alcohols can similarly lead to the formation of bromoethers.[7]

  • The polarity of the solvent can also influence the reaction rate, though for electrophilic bromination, the effect is generally small.[13]

Data Presentation

The following table summarizes the typical product distribution for the allylic bromination of 1-hexene using N-bromosuccinimide (NBS), as determined by gas chromatography.[12]

ProductPercentage Yield (%)
1-Bromo-2-hexene (E and Z isomers)56
3-Bromo-1-hexene10
Other monobrominated productsMinor amounts

Experimental Protocols

Protocol 1: Synthesis of 1,2-Dibromohexane via Electrophilic Addition

This protocol is adapted from the synthesis of 1,2-dibromocyclohexane.[4]

Materials:

  • 1-Hexene

  • Bromine

  • Carbon tetrachloride (CCl4), anhydrous

  • Ice-salt bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1-hexene (1.5 moles) in anhydrous carbon tetrachloride.

  • Cool the flask in an ice-salt bath to -5°C with continuous stirring.

  • In a separatory funnel, prepare a solution of bromine (1.3 moles) in anhydrous carbon tetrachloride.

  • Add the bromine solution dropwise to the hexene solution, ensuring the temperature of the reaction mixture does not exceed 0°C. The addition should take approximately 2-3 hours.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0°C.

  • The reaction mixture can then be worked up by washing with a saturated sodium bicarbonate solution to remove any unreacted bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1,2-dibromohexane.

  • The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of 3-Bromohexene via Allylic Bromination

This protocol is based on the allylic bromination of cyclohexene (B86901) using NBS.

Materials:

  • 1-Hexene, dry

  • N-Bromosuccinimide (NBS)

  • Azo-bis-isobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl4), anhydrous

  • Reflux condenser

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve dry 1-hexene (0.1 mole) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (0.1 mole) and a catalytic amount of AIBN (e.g., 2 g).

  • Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction is often initiated by the heat and is exothermic.

  • Continue refluxing until all the denser NBS is converted to the less dense succinimide, which will float on the surface. This may take 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide, and wash the solid with a small amount of carbon tetrachloride.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude 3-bromohexene can be purified by vacuum distillation.

Visualizations

Electrophilic_Addition_vs_Allylic_Bromination cluster_electrophilic Electrophilic Addition cluster_allylic Allylic Bromination Hexene 1-Hexene Bromonium_Ion Bromonium Ion Intermediate Hexene->Bromonium_Ion Br2, CCl4, Dark, Cold Allylic_Radical Allylic Radical Intermediate Hexene->Allylic_Radical NBS, AIBN/UV Light Dibromohexane 1,2-Dibromohexane Bromonium_Ion->Dibromohexane Br- attack Bromohexene 3-Bromohexene Allylic_Radical->Bromohexene Br2

Caption: Competing pathways in the bromination of 1-hexene.

Troubleshooting_Workflow Start Start: Bromination of Hexene Analysis Analyze Product Mixture (NMR, GC-MS) Start->Analysis Desired_Product High Yield of 1,2-Dibromohexane Analysis->Desired_Product Success Allylic_Bromination Significant 3-Bromohexene (Allylic Bromination) Analysis->Allylic_Bromination Problem 1 Bromohydrin_Formation Presence of Bromohydrin Analysis->Bromohydrin_Formation Problem 2 End End: Desired Product Desired_Product->End Solution_Allylic Troubleshooting: - Exclude Light - Lower Temperature - Check for Initiators Allylic_Bromination->Solution_Allylic Solution_Bromohydrin Troubleshooting: - Use Anhydrous Reagents - Inert Atmosphere Bromohydrin_Formation->Solution_Bromohydrin Solution_Allylic->Start Re-run Experiment Solution_Bromohydrin->Start Re-run Experiment

Caption: Troubleshooting workflow for hexene bromination.

Bromohydrin_Formation_Pathway Hexene 1-Hexene Bromonium_Ion Bromonium Ion Intermediate Hexene->Bromonium_Ion Br2 Dibromohexane 1,2-Dibromohexane Bromonium_Ion->Dibromohexane Br- attack (Anhydrous Conditions) Bromohydrin Bromohydrin Bromonium_Ion->Bromohydrin H2O attack (Aqueous Conditions)

Caption: Formation of bromohydrin as a side product.

References

purification techniques for crude bromoalkene products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bromoalkene Purification. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in purifying crude bromoalkene products.

Frequently Asked Questions (FAQs)

Q1: My crude bromoalkene product is a dark oil. Which purification method should I choose?

A1: An oily or gummy crude product often indicates the presence of significant impurities that can inhibit crystallization.[1] Column chromatography is generally the most effective method for purifying highly impure, oily samples.[1] If the bromoalkene is thermally stable and has a distinct boiling point from its impurities, vacuum distillation is another viable option to avoid decomposition at high temperatures.[2][3][4][5]

Q2: My bromoalkene appears to be decomposing during silica (B1680970) gel column chromatography. What can I do?

A2: Bromoalkenes can be sensitive to the acidic nature of silica gel, leading to degradation.[6] To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine. A common practice is to use an eluent containing a small percentage (e.g., 1-2%) of triethylamine.[6] Alternatively, you could use a different stationary phase like alumina (B75360) (neutral or basic) or Florisil.[6]

Q3: After recrystallization of my bromoalkene, the yield is very low. How can I improve it?

A3: Low recovery during recrystallization can stem from several factors.[1] Using the absolute minimum amount of hot solvent to dissolve the crude product is critical; excess solvent will keep more of your product in the mother liquor upon cooling.[1][7] Ensure the solution cools slowly to room temperature before placing it in an ice bath, as rapid cooling can lead to the formation of small, impure crystals and lower recovery.[1] Also, confirm that the chosen solvent is appropriate: the bromoalkene should have high solubility at high temperatures and low solubility at low temperatures.[8][9]

Q4: How do I remove unreacted starting materials and acidic byproducts from my crude bromoalkene?

A4: A liquid-liquid extraction or an aqueous wash is an excellent initial step to remove many common impurities before further purification.[10][11] Washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a saturated aqueous sodium bicarbonate (NaHCO₃) solution will neutralize and remove acidic impurities.[10] A subsequent wash with water can remove water-soluble starting materials.[10]

Q5: My bromoalkene is heat-sensitive. Can I still use distillation?

A5: Yes, distillation under reduced pressure (vacuum distillation) is the recommended method for purifying heat-sensitive compounds.[2][3][4] By lowering the pressure, the boiling point of the liquid is significantly reduced, allowing distillation to occur at a temperature low enough to prevent thermal decomposition.[2][3][5]

Troubleshooting Guides

Column Chromatography
IssueProbable CauseSolution
Product degradation on the column The bromoalkene is sensitive to the acidic silica gel.[6]Use a deactivated stationary phase (e.g., silica treated with triethylamine) or switch to a neutral/basic stationary phase like alumina.[6]
Poor separation of spots The eluent system polarity is incorrect, or the column is overloaded.[1]If spots are moving too quickly (high Rf), reduce the eluent polarity. If they are not moving, increase polarity. For overloading, use a larger column or less sample.[1]
Product is not eluting from the column The eluent may be too non-polar, or the product may have decomposed.[6][12]Gradually increase the polarity of the eluent. To check for decomposition, you can test the stability of your compound on a TLC plate with a spot of silica.[6] If the product is very polar, consider reverse-phase chromatography.[6]
Streaky or distorted bands The column was packed improperly, or the initial sample band was too diffuse.[1]Ensure the column is packed uniformly without air bubbles or channels.[1] Dissolve the crude product in a minimal amount of solvent for loading to ensure a concentrated starting band.[13] If solubility is an issue, consider dry loading.[13]
Recrystallization
IssueProbable CauseSolution
No crystals form upon cooling The solution is too dilute (too much solvent was used), or the solution is supersaturated.[1]Try to evaporate some of the solvent to concentrate the solution. To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[8]
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too quickly. Significant impurities can also disrupt crystallization.[1]Use a solvent with a lower boiling point. Ensure the solution cools slowly. If impurities are the cause, an initial purification by column chromatography may be necessary.[1]
Low melting point or broad melting range after purification The purified product still contains impurities.[1]This indicates that the recrystallization was not fully effective. A second recrystallization or purification by another method (e.g., column chromatography) is required.[1][7]

Purification Strategy Overview

The selection of a suitable purification technique is critical and depends on the nature of the bromoalkene and its impurities. The following diagram outlines a general decision-making workflow.

G cluster_start cluster_analysis cluster_liquid cluster_solid cluster_pre_treatment cluster_final start Crude Bromoalkene Product analysis Initial Analysis: - Oily or Solid? - Thermally Stable? - Major Impurities? start->analysis liquid_product Product is a Liquid/Oil analysis->liquid_product Oily solid_product Product is a Solid analysis->solid_product Solid pre_treatment Optional Pre-treatment: Aqueous Wash / Extraction (to remove salts, acids, bases) analysis->pre_treatment Consider if acidic/basic or water-soluble impurities are present thermal_check Thermally Stable? liquid_product->thermal_check distillation Vacuum Distillation thermal_check->distillation Yes chromatography1 Column Chromatography thermal_check->chromatography1 No / Unsure final_product Pure Bromoalkene distillation->final_product chromatography1->final_product purity_check Relatively Pure (>90%)? solid_product->purity_check recrystallization Recrystallization purity_check->recrystallization Yes chromatography2 Column Chromatography purity_check->chromatography2 No recrystallization->final_product chromatography2->final_product G start Start Column Chromatography problem Problem Encountered? start->problem no_elution Product Not Eluting? problem->no_elution Yes success Successful Purification problem->success No increase_polarity Action: Gradually Increase Eluent Polarity no_elution->increase_polarity Yes poor_sep Poor Separation? no_elution->poor_sep No increase_polarity->problem Re-evaluate check_rf Check TLC Rf of Crude Mixture poor_sep->check_rf Yes degradation Product Degrading? poor_sep->degradation No adjust_eluent Action: Adjust Eluent Polarity for Better Spot Separation check_rf->adjust_eluent adjust_eluent->problem Re-evaluate deactivate_silica Action: Use Deactivated Silica (add 1% Et3N to eluent) or switch to Alumina degradation->deactivate_silica Yes end End degradation->end No, other issue deactivate_silica->problem Re-evaluate success->end

References

Technical Support Center: Catalyst Selection for Enhanced Yield in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when a cross-coupling reaction shows low or no yield?

When encountering low or no product formation, a systematic evaluation of the reaction components and conditions is crucial. Begin by verifying the integrity of your reagents. Ensure that the palladium catalyst, particularly Pd(II) precatalysts, are active and that phosphine (B1218219) ligands have not been oxidized by exposure to air.[1] Solvents should be anhydrous and properly degassed to prevent catalyst deactivation.[1] Next, re-evaluate your reaction conditions. Many cross-coupling reactions require heating to proceed at an optimal rate.[1] If the reaction is sluggish at a lower temperature, a cautious increase may be beneficial. However, be aware that excessive heat can lead to catalyst decomposition.[1]

Q2: My reaction is producing a significant amount of homocoupling byproduct. How can this be minimized?

Homocoupling is a common side reaction, often caused by the presence of oxygen.[1] Rigorous degassing of the reaction mixture and solvent is the most effective way to mitigate this issue.[1] This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[1] The choice of palladium source can also influence the extent of homocoupling. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) precatalysts like Pd(OAc)₂, as the in-situ reduction of Pd(II) can sometimes promote homocoupling.[1]

Q3: I am observing debromination of my aryl bromide starting material. What are the likely causes and solutions?

Debromination, or hydrodehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen atom, consuming the starting material and reducing the yield of the desired cross-coupled product.[2] This often occurs due to the formation of a palladium-hydride (Pd-H) species.[2] Several factors can promote this unwanted reaction:

  • Choice of Base and Solvent: Strong bases, particularly when paired with protic solvents like water or ethanol, can generate hydride species.[2] Using anhydrous, degassed solvents and considering a weaker base can help.[2]

  • Catalyst and Ligand System: The electronic and steric properties of the ligand are critical. Some ligands may not sufficiently stabilize the catalyst, leading to side reactions.[2]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of debromination.[2]

Q4: How do I select the appropriate ligand for my cross-coupling reaction?

Ligand selection is critical for a successful cross-coupling reaction and depends heavily on the nature of the substrates. Bulky, electron-rich phosphine ligands are often effective as they promote the key steps of the catalytic cycle.[3] For instance, in Buchwald-Hartwig amination, ligands like X-Phos and SPhos have shown high efficacy.[3] For Suzuki reactions involving electron-rich aryl chlorides, electron-rich and bulky ligands are also preferred to facilitate the challenging oxidative addition step. Conversely, for Sonogashira couplings, electron-rich phosphine ligands can increase the rate of oxidative addition of aryl halides.[4] It is often necessary to screen a variety of ligands to find the optimal choice for a specific transformation.[5]

Troubleshooting Guides

Issue: Low or Incomplete Conversion

This is a common problem that can often be resolved by systematically checking the following:

Troubleshooting Workflow for Low Conversion

LowConversion Start Low Conversion Observed Reagents Check Reagent Purity & Activity Start->Reagents Purity Impure/Degraded Reagents? Reagents->Purity Conditions Optimize Reaction Conditions Suboptimal Suboptimal Conditions? Conditions->Suboptimal CatalystSystem Re-evaluate Catalyst System Ligand Ineffective Ligand or Catalyst? CatalystSystem->Ligand Purity->Conditions No Purify Purify/Replace Reagents Purity->Purify Yes Suboptimal->CatalystSystem No Adjust Adjust Temp, Base, Solvent Suboptimal->Adjust Yes Screen Screen Ligands & Catalyst Sources Ligand->Screen Yes Success Improved Yield Ligand->Success No Purify->Conditions Adjust->CatalystSystem Screen->Success

Caption: A workflow for troubleshooting low reaction conversion.

Parameter Optimization for Improved Yield

ParameterRecommendationRationale
Catalyst Loading Typically 0.5-5 mol%.[6] Start with a screening of different loadings (e.g., 0.5%, 1%, 2%, 5%) to find the optimal concentration.[6]The lowest amount that provides the highest yield in a reasonable time is ideal to minimize cost and potential side reactions.[6]
Ligand-to-Palladium Ratio Typically 1:1 to 4:1.[1]An insufficient amount of ligand can lead to catalyst aggregation and deactivation.[1]
Base Screen common inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] The choice is often solvent and substrate dependent.[1]The base is crucial for activating the coupling partner for transmetalation.[1]
Solvent Use anhydrous, degassed solvents.[1][2] The choice of solvent can influence catalyst stability and selectivity.[7][8]Protic or wet solvents can lead to side reactions like debromination, and oxygen can deactivate the catalyst.[1][2]
Temperature Many reactions require heating (e.g., 80-110 °C).[3][6]Higher temperatures can increase reaction rates, but excessive heat can cause catalyst decomposition.[1]
Stirring Vigorous stirring is essential, especially for biphasic mixtures.[1]Inadequate mixing can lead to localized high concentrations of reagents and poor reaction kinetics.[1]
Issue: Catalyst Deactivation

Catalyst deactivation can lead to sluggish or stalled reactions. Understanding the potential causes is key to preventing this issue.

Catalyst Deactivation Pathways and Solutions

Deactivation cluster_causes Potential Causes cluster_solutions Preventative Measures Oxidation Oxidation of Pd(0) or Ligand Degas Thorough Degassing (Ar or N2) Oxidation->Degas Aggregation Palladium Aggregation (Pd Black) LigandRatio Optimize Ligand:Pd Ratio (typically 1:1 to 4:1) Aggregation->LigandRatio Precatalyst Use Modern Precatalysts (e.g., Buchwald G3/G4) Aggregation->Precatalyst Inhibition Product or Substrate Inhibition Deactivation Catalyst Deactivation Deactivation->Oxidation Deactivation->Aggregation Deactivation->Inhibition

Caption: Common causes of catalyst deactivation and their solutions.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point. Optimization of specific parameters is often necessary.

  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and phosphine ligand (if not using a pre-formed catalyst).

    • Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 2-24 hours.[6]

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

    • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final product.

Catalyst and Ligand Performance in Buchwald-Hartwig Amination

The choice of ligand is critical in Buchwald-Hartwig amination and can significantly impact the reaction yield.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent[3]
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh[3]
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various Amines-

Note: This table provides a general overview. Specific yields will vary depending on the exact substrates used.

References

Technical Support Center: Stereochemistry in Alkene Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereochemistry in alkene addition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for a variety of synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of syn and anti addition products. How can I favor one over the other?

A: The stereochemical outcome of an alkene addition reaction is highly dependent on the reaction mechanism.[1] To control whether you obtain syn or anti addition, you need to choose reagents that proceed through a specific mechanistic pathway.

  • For syn addition: This is typically achieved through concerted or near-concerted mechanisms where both new bonds form on the same face of the alkene.[1][2][3] Examples of reactions that give syn addition include:

    • Hydroboration-Oxidation: The boron and hydrogen add across the double bond from the same side.[2][4]

    • Catalytic Hydrogenation: The alkene adsorbs onto the surface of a solid catalyst, and both hydrogen atoms are delivered to the same face.[4][5]

    • Syn Dihydroxylation: Using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

  • For anti addition: This outcome usually results from mechanisms involving a cyclic intermediate (like a halonium ion) that is then opened by a nucleophile in a backside attack.[1][4][6] Reactions that favor anti addition include:

    • Halogenation (e.g., Br₂, Cl₂): Proceeds through a three-membered halonium ion intermediate.[4][6]

    • Oxymercuration-Demercuration: Involves a mercurinium ion intermediate, leading to anti addition of the hydroxyl and mercury groups in the first step.[7][8][9][10]

    • Epoxidation followed by ring-opening: The initial epoxidation is a syn addition, but subsequent nucleophilic ring-opening of the epoxide occurs via a backside attack, leading to an overall anti relationship between the two new functional groups.

  • Reactions with Mixed Stereochemistry: Reactions that proceed through a planar carbocation intermediate, such as the addition of HX (e.g., HBr, HCl) in the absence of peroxides, often result in a mixture of syn and anti products because the nucleophile can attack the carbocation from either face.[1][5][11]

Q2: I am getting the wrong regioselectivity (Markovnikov vs. anti-Markovnikov). What factors control this?

A: Regioselectivity in alkene additions is determined by which carbon of the double bond forms a bond with the electrophile and which forms a bond with the nucleophile.[1][2]

  • Markovnikov Addition: The electrophile (often H⁺) adds to the less substituted carbon, leading to the formation of a more stable (more substituted) carbocation intermediate. The nucleophile then attacks this more substituted carbon.[12][13] Reactions that follow Markovnikov's rule include:

    • Hydrohalogenation (without peroxides)[12]

    • Acid-catalyzed hydration[12][14]

    • Oxymercuration-demercuration[7][8][15]

  • Anti-Markovnikov Addition: The electrophile adds to the more substituted carbon. This is common in reactions that do not proceed through a carbocation intermediate or involve a radical mechanism.[16] Examples include:

    • Hydroboration-Oxidation: The boron atom (the electrophile) adds to the less sterically hindered, less substituted carbon.

    • Radical Addition of HBr: In the presence of peroxides, the reaction proceeds through a radical mechanism where the bromine radical adds first to the less substituted carbon to form a more stable secondary radical.

Q3: My enantioselective epoxidation is giving low enantiomeric excess (ee). What are some common causes and solutions?

A: Low enantiomeric excess in asymmetric epoxidations can stem from several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Integrity:

    • Sharpless Asymmetric Epoxidation: The titanium(IV) isopropoxide catalyst is moisture-sensitive. Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen). The chiral tartrate ligand must be of high enantiomeric purity.[17] Water can destroy the active catalytic species.[17]

    • Jacobsen-Katsuki Epoxidation: The chiral manganese-salen catalyst can be synthesized from commercially available starting materials.[18][19] Ensure the ligand has high enantiomeric purity.

    • Shi Epoxidation: This reaction uses a fructose-derived organocatalyst.[20][21][22][23] The reaction is sensitive to pH; maintaining basic conditions (pH > 10) is crucial to prevent a Baeyer-Villiger side reaction that destroys the catalyst.[21][24]

  • Reagent Quality:

    • The oxidant (e.g., tert-butyl hydroperoxide for Sharpless, NaOCl for Jacobsen, Oxone for Shi) should be of high quality and titrated if necessary.

    • Ensure the alkene substrate is pure and free of any coordinating impurities that could interfere with the catalyst.

  • Reaction Conditions:

    • Temperature: Many asymmetric epoxidations require low temperatures to achieve high enantioselectivity. For the Shi epoxidation, a low temperature of 0°C is often used to minimize reagent decomposition.[21]

    • Additives: In the Jacobsen epoxidation, co-catalysts or additives like 4-phenylpyridine (B135609) N-oxide (PPNO) can sometimes improve enantioselectivity.[25]

Q4: How can I accurately determine the enantiomeric excess (ee) of my product?

A: Several analytical techniques can be used to determine the enantiomeric excess of a chiral sample.[26][27] The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are robust methods that involve separating the enantiomers on a chiral stationary phase.[26][28]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the calculation of the ee.[26][27]

  • Polarimetry: This traditional method measures the optical rotation of a sample.[26][27] The ee can be calculated if the specific rotation of the pure enantiomer is known.[29] However, this method can be less reliable due to its sensitivity to concentration, solvent, and temperature.[27]

The formula for calculating enantiomeric excess is: ee% = |([R] - [S]) / ([R] + [S])| * 100 or ee% = %major enantiomer - %minor enantiomer.[28][29]

Troubleshooting Guides

Issue: Unexpected Rearrangement Products
Symptom Possible Cause Solution
Formation of products with a different carbon skeleton than the starting alkene.The reaction proceeds through a carbocation intermediate that undergoes a hydride or alkyl shift to form a more stable carbocation.[12][30]Use a reaction that avoids the formation of a free carbocation. For Markovnikov hydration, switch from acid-catalyzed hydration to oxymercuration-demercuration .[7][8][10][12] The latter proceeds through a three-membered mercurinium ion, which prevents rearrangement.[7][8]
Issue: Low Yield in Shi Epoxidation
Symptom Possible Cause Solution
The reaction stalls or gives a low yield of the desired epoxide.1. Incorrect pH: The reaction is being run under neutral or acidic conditions, leading to catalyst decomposition via a Baeyer-Villiger reaction.[24] 2. High Temperature: Elevated temperatures can lead to the decomposition of the reagents.[21] 3. High Reagent Concentration: The decomposition of reagents is a bimolecular process.[21]1. Maintain Basic pH: Ensure the reaction medium is buffered to a pH of approximately 10.5.[21][23] 2. Control Temperature: Run the reaction at 0°C.[21] 3. Use Lower Concentrations: Employ lower concentrations of both the catalyst and Oxone.[21]

Quantitative Data Summary

Table 1: Stereoselectivity of Common Alkene Addition Reactions
ReactionReagentsRegioselectivityStereoselectivity
HydrohalogenationHX (e.g., HBr, HCl)Markovnikov[12]Mixture of syn and anti[1]
Radical HydrobrominationHBr, ROORAnti-Markovnikov[16]Mixture of syn and anti
HalogenationX₂ (e.g., Br₂, Cl₂)N/AAnti[4][5][6][31]
Halohydrin FormationX₂, H₂OMarkovnikov (OH on more sub. C)[6]Anti[6]
Acid-Catalyzed HydrationH₃O⁺Markovnikov[12]Mixture of syn and anti[1]
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄Markovnikov[7][8][15]Anti addition in oxymercuration step; overall not stereospecific[7][8][15]
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHAnti-Markovnikov[16]Syn[2]
Catalytic HydrogenationH₂, Pd/C (or Pt, Ni)N/ASyn[4][5]
EpoxidationmCPBA or other peroxy acidsN/ASyn
Anti Dihydroxylation1. Epoxidation 2. H₃O⁺N/AAnti
Syn DihydroxylationOsO₄ or cold, dilute KMnO₄N/ASyn
Table 2: Enantioselective Epoxidation of Terminal Alkenes using Jacobsen's Catalyst
Alkene SubstrateCatalyst (mol%)OxidantCo-catalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)
Styrene2NaOClN-Methylmorpholine N-oxide (NMO)CH₂Cl₂/H₂O048586
Styrene2KHSO₅NoneH₂O/CH₃CN170.25>9966
α-Methylstyrene4NaOCl4-Phenylpyridine N-oxide (PPNO)CH₂Cl₂/H₂O067892
Data compiled from literature sources to provide a comparative overview.[25]
Table 3: Shi Asymmetric Epoxidation of Various Alkenes
Alkene SubstrateCatalyst Loading (mol%)Yield (%)ee (%)
trans-Stilbene1095>99
Trisubstituted Olefin20-3060-9090-99
cis-Olefin20-30Varies90-99
Typical ranges reported for the Shi epoxidation.[22]

Experimental Protocols

Sharpless Asymmetric Epoxidation

This protocol is for the enantioselective epoxidation of primary and secondary allylic alcohols.[32][33]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of titanium(IV) isopropoxide in dichloromethane (B109758) (CH₂Cl₂).

  • Ligand Addition: Cool the solution to -20°C and add a solution of the appropriate chiral diethyl tartrate (DET) in CH₂Cl₂ dropwise.

  • Substrate Addition: Add the allylic alcohol to the cooled solution.

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in CH₂Cl₂ dropwise, maintaining the temperature at -20°C.

  • Reaction Monitoring: Stir the reaction at -20°C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate. Allow the mixture to warm to room temperature and stir until the color changes. Filter the mixture through Celite, wash with an appropriate organic solvent, and then perform a standard aqueous workup. Purify the product by flash column chromatography.

Jacobsen-Katsuki Epoxidation of Terminal Alkenes

This protocol utilizes a chiral manganese(III)-salen complex for the enantioselective epoxidation of unfunctionalized alkenes.[18][25]

  • Catalyst Preparation: Dissolve the Jacobsen's catalyst (typically 2-10 mol%) and the alkene substrate in a suitable solvent like dichloromethane (CH₂Cl₂).[19]

  • Oxidant Preparation: In a separate flask, prepare a buffered solution of the oxidant. For example, add a 0.05 M Na₂HPO₄ solution to commercial bleach (NaOCl) and adjust the pH to approximately 11.3 with 1 M NaOH.[18]

  • Reaction Initiation: Add the buffered bleach solution to the solution of the alkene and catalyst.[18]

  • Reaction Monitoring: Stir the two-phase mixture vigorously at the desired temperature (often 0°C to room temperature) and monitor the reaction by TLC or GC.[19]

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.[19]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[19]

Shi Asymmetric Epoxidation

This method employs a fructose-derived organocatalyst and Oxone for the epoxidation of alkenes.[20][21]

  • Reagent Setup: In a reaction vessel, dissolve the alkene and the Shi ketone catalyst (typically 20-30 mol%) in a mixture of acetonitrile (B52724) and dimethoxymethane (B151124) at room temperature.[20][24] Add an aqueous buffer solution (e.g., sodium tetraborate (B1243019) and EDTA) and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate.[20]

  • Cooling: Cool the mixture to 0°C.

  • Simultaneous Addition: Prepare two separate aqueous solutions: one of Oxone and EDTA, and another of potassium carbonate. Add these two solutions dropwise and simultaneously to the reaction mixture over a period of about 1 hour, maintaining the temperature at 0°C.[20] The simultaneous addition is crucial for maintaining the optimal pH.

  • Reaction Stirring: Stir the mixture for an additional hour at 0°C after the addition is complete.[20]

  • Workup: Warm the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.[20]

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate. Purify the resulting epoxide by flash column chromatography.[20]

Visualizations

Alkene_Addition_Pathways cluster_carbocation Carbocation Pathway cluster_cyclic Cyclic Intermediate Pathway cluster_concerted Concerted Pathway Alkene Alkene (Planar π-system) Carbocation Planar Carbocation Intermediate Alkene->Carbocation Electrophilic Attack (e.g., H⁺) Cyclic_Ion Cyclic Intermediate (e.g., Halonium Ion) Alkene->Cyclic_Ion Electrophilic Attack (e.g., Br⁺) Concerted_TS Concerted Transition State Alkene->Concerted_TS Concerted Addition (e.g., Hydroboration) Mixed_Stereo Syn + Anti Products (Racemic/Diastereomeric Mixture) Carbocation->Mixed_Stereo Nucleophilic attack from either face Anti_Product Anti Addition Product Cyclic_Ion->Anti_Product Backside Attack by Nucleophile Syn_Product Syn Addition Product Concerted_TS->Syn_Product

Caption: Mechanistic pathways in alkene addition reactions.

Regioselectivity_Control cluster_markovnikov Markovnikov Pathway cluster_antimarkovnikov Anti-Markovnikov Pathway Alkene Unsymmetrical Alkene Markovnikov_Intermediate More Substituted Carbocation Alkene->Markovnikov_Intermediate H⁺ Addition to less substituted C AntiMarkovnikov_Intermediate Steric Hindrance/ Radical Stability Alkene->AntiMarkovnikov_Intermediate e.g., BH₃ Addition to less sub. C Markovnikov_Product Markovnikov Product (Nu on more sub. C) Markovnikov_Intermediate->Markovnikov_Product Nucleophilic Attack AntiMarkovnikov_Product Anti-Markovnikov Product (Nu on less sub. C) AntiMarkovnikov_Intermediate->AntiMarkovnikov_Product

Caption: Controlling regioselectivity in alkene additions.

Asymmetric_Epoxidation_Workflow Start Start: Achiral Alkene Reaction Asymmetric Epoxidation (Chiral Catalyst + Oxidant) Start->Reaction Product Chiral Epoxide Mixture (R and S enantiomers) Reaction->Product Analysis Determine Enantiomeric Excess (ee) Product->Analysis HPLC Chiral HPLC/GC Analysis->HPLC Separation NMR Chiral NMR Shift Agents Analysis->NMR Spectroscopy Result Quantitative Result (% ee) HPLC->Result NMR->Result

Caption: Experimental workflow for asymmetric epoxidation.

References

Validation & Comparative

A Comparative Analysis of 2-Bromo-1-hexene and Other Bromo-dienes for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-bromo-1-hexene and other synthetically relevant bromo-dienes. The objective is to evaluate their performance and utility in common organic transformations, particularly palladium-catalyzed cross-coupling reactions. This comparison is supported by established chemical principles and available data on the synthesis and reactivity of these compounds.

Introduction to Bromo-alkenes and Bromo-dienes in Synthesis

Bromo-alkenes and bromo-dienes are versatile intermediates in organic synthesis, serving as key building blocks for the construction of complex molecular architectures. The presence of a carbon-carbon double bond and a carbon-bromine bond allows for a variety of chemical transformations. Vinyl bromides, such as this compound, are particularly valuable substrates in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, which are fundamental for the formation of new carbon-carbon bonds. The reactivity of these compounds is influenced by the position of the bromine atom and the overall structure of the diene system.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic properties of the molecules. The following table summarizes key physical and chemical data for this compound and selected isomeric bromo-dienes.

PropertyThis compound1-Bromo-1,3-hexadiene6-Bromo-1-hexene (B1265582)
CAS Number 3017-66-172755579-1 (PubChem CID)2695-47-8[1]
Molecular Formula C₆H₁₁BrC₆H₉BrC₆H₁₁Br[1]
Molecular Weight 163.06 g/mol 161.04 g/mol 163.06 g/mol [1]
Boiling Point ~138-139 °C (estimate)Not readily availableNot readily available
Structure
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alt text
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Type of Halide Vinyl bromideVinyl bromide (conjugated)Alkyl bromide

Comparative Reactivity in Cross-Coupling Reactions

The primary application of vinyl bromides in modern organic synthesis is in palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is a critical factor in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. For bromo-alkenes, the reactivity is highly dependent on the nature of the C-Br bond.

Reactivity Trend: Vinyl bromides are generally more reactive than alkyl bromides in Suzuki couplings. This is due to the stronger C(sp²)-Br bond being more readily activated by the palladium catalyst in the oxidative addition step compared to the C(sp³)-Br bond in alkyl halides. Among vinyl bromides, conjugation can influence reactivity.

  • This compound: As a terminal vinyl bromide, it is expected to be a good substrate for Suzuki coupling.

  • 1-Bromo-1,3-hexadiene: The conjugated diene system can influence the electronic properties of the C-Br bond and the stability of the palladium intermediate. In some cases, conjugation can enhance reactivity.

  • 6-Bromo-1-hexene: As an alkyl bromide, it is generally less reactive in traditional Suzuki couplings compared to its vinyl bromide isomers. More specialized catalyst systems are often required for efficient coupling of alkyl halides.

The following table provides a qualitative comparison of expected reactivity and typical reaction conditions.

SubstrateExpected Reactivity in Suzuki CouplingTypical Catalyst SystemNotes
This compound HighPd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligandsGood yields are generally expected under standard conditions.
1-Bromo-1,3-hexadiene High to Very HighPd(PPh₃)₄, Pd(OAc)₂ with phosphine ligandsThe conjugated system may lead to faster reaction rates.
6-Bromo-1-hexene Moderate to LowSpecialized Pd catalysts with bulky, electron-rich ligands (e.g., Buchwald or Fu ligands)Standard catalysts for aryl/vinyl bromides may be less effective.
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Similar to the Suzuki coupling, the efficiency of the Heck reaction is influenced by the nature of the organohalide.[2]

Reactivity Trend: The trend in reactivity for the Heck reaction generally mirrors that of the Suzuki coupling, with vinyl bromides being more reactive than alkyl bromides.

  • This compound: Expected to readily participate in Heck reactions with a variety of alkenes.

  • 1-Bromo-1,3-hexadiene: The conjugated system can participate in the reaction, potentially leading to the formation of more complex polyenes.

  • 6-Bromo-1-hexene: As an alkyl halide, it is generally not a suitable substrate for the standard Heck reaction, which typically requires sp²-hybridized carbon-halide bonds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. The following are representative procedures for the synthesis of a bromo-diene and for conducting Suzuki and Heck cross-coupling reactions.

Synthesis of 6-Bromo-1-hexene[3]

This protocol describes the synthesis of 6-bromo-1-hexene from 1,6-dibromohexane (B150918).

Materials:

  • 1,6-dibromohexane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Deionized water

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Silica (B1680970) gel

Procedure:

  • To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous THF (0.1 M), add potassium tert-butoxide (1.15 equivalents) in portions over 30 minutes under an inert atmosphere (e.g., argon).

  • Stir the reaction mixture under reflux for 16 hours.

  • Cool the reaction to room temperature and quench with deionized water.

  • Dilute the mixture with diethyl ether and separate the organic and aqueous layers.

  • Extract the aqueous layer several times with diethyl ether.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to afford 6-bromo-1-hexene. A reported yield for this procedure is 79%.[3]

General Protocol for Suzuki-Miyaura Coupling of a Vinyl Bromide

This protocol is a general procedure that can be adapted for the Suzuki coupling of this compound or 1-bromo-1,3-hexadiene with an arylboronic acid.

Materials:

  • Vinyl bromide (e.g., this compound) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the vinyl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

General Protocol for the Heck Reaction of a Vinyl Bromide

This protocol provides a general method for the Heck reaction of a vinyl bromide with an alkene, such as an acrylate.

Materials:

  • Vinyl bromide (e.g., this compound) (1.0 eq)

  • Alkene (e.g., n-butyl acrylate) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 eq)

  • Triethylamine (B128534) (Et₃N) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the vinyl bromide, alkene, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous acetonitrile.

  • Add triethylamine to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Experimental and Logical Workflows

A systematic approach is essential for the comparative analysis of different bromo-dienes. The following diagrams, generated using Graphviz, illustrate the key decision-making and experimental processes.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_B R-Pd(II)L₂-R' PdII_RX->PdII_R_B Transmetalation PdII_R_B->Pd0 Reductive Elimination Product R-R' Reactants R-X + R'-B(OR)₂ Base Base Borate [R'-B(OR)₂(Base)]⁻

References

Validating the Structure of Bromo-Hexene Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for the structural elucidation of bromo-hexene derivatives. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers with the necessary tools to confidently characterize these compounds.

The structural validation of bromo-hexene derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective application is essential for unequivocal structure determination.[1]

Comparison of Analytical Techniques

The following table summarizes the utility of various analytical techniques in the structural validation of bromo-hexene derivatives.

Analytical TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and stereochemistry.[1]~1-10 mg dissolved in a deuterated solvent.[1]Non-destructive, provides rich structural detail.[1]Can be complex to interpret for molecules with overlapping signals.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and elemental composition (from isotopic patterns), as well as fragmentation patterns that offer structural clues.[1]Volatile and thermally stable compounds, typically <1 mg.[1]High sensitivity and provides molecular weight information.[1]Isomeric compounds may have similar mass spectra.[1]
Infrared (IR) Spectroscopy Identification of functional groups, such as the carbon-carbon double bond (C=C) and the carbon-bromine bond (C-Br).[2]A few milligrams of solid or liquid sample.Rapid and simple method for functional group identification.Provides limited information about the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.[3]Milligram quantities dissolved in a suitable solvent.[3]High precision and robustness for quantitative analysis.[3]Does not directly provide structural information.
X-ray Crystallography The definitive three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and absolute configuration.[1]A suitable single crystal (0.1-0.3 mm).[4]Provides the most definitive structural proof.[1]Contingent on obtaining a suitable single crystal.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and stereochemistry of a bromo-hexene derivative.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the bromo-hexene derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4][5]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.[4]

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.[4]

    • Accumulate 16 scans for an adequate signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 250 ppm.[4]

    • Employ a proton-decoupled pulse sequence.[4]

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.[4]

    • Accumulate 1024 scans.[4]

  • Data Processing:

    • Process the raw data using appropriate NMR software.

    • Apply a Fourier transform and phase correction.[4]

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of a volatile bromo-hexene derivative.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[1]

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[1]

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Injector Temperature: 250 °C.[3]

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 40 to 400.[1]

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern. The presence of bromine is indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7]

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in a bromo-hexene derivative.

Protocol:

  • Sample Preparation:

    • Liquid Samples: Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[2]

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.[2] Alternatively, use an ATR accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or clean ATR crystal.

    • Collect the sample spectrum.

  • Data Analysis:

    • Identify characteristic absorption bands. For a bromo-hexene derivative, expect to see:

      • C=C stretching vibration in the region of 1680-1620 cm⁻¹.[2]

      • =C-H stretching vibration in the region of 3100-3000 cm⁻¹.[2]

      • C-Br stretching vibration in the fingerprint region (below 1500 cm⁻¹).[2]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a bromo-hexene derivative.

Protocol:

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh approximately 50 mg of the bromo-hexene sample and dissolve it in 50 mL of acetonitrile (B52724) to obtain a concentration of about 1 mg/mL.[3]

    • Reference Standard: If available, prepare a reference standard of the bromo-hexene derivative at the same concentration.[3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: Low UV range (e.g., 205-210 nm) as bromo-hexene lacks a strong chromophore.[3]

    • Injection Volume: 10 µL.[3]

  • Quantification: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor at the detection wavelength.[3] For higher accuracy, a reference standard can be used for external calibration.[3]

X-ray Crystallography

Objective: To determine the absolute three-dimensional structure of a bromo-hexene derivative.

Protocol:

  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., hexane/ethyl acetate).[1]

  • Crystal Mounting: Select a well-formed single crystal (0.1-0.3 mm) and mount it on a goniometer head.[4]

  • Data Collection:

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.[4]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[4]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.[4]

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.[4]

    • Refine the atomic coordinates and displacement parameters against the experimental data using least-squares methods.[4]

    • Validate the final structure using crystallographic software.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Interpretation Synthesis Synthesized Bromo-hexene Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Purified Sample MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Purified Sample IR IR Spectroscopy Purification->IR Purified Sample HPLC HPLC Analysis Purification->HPLC Purified Sample Xray X-ray Crystallography (if crystalline) Purification->Xray Purified Sample Structure Proposed Structure NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity Xray->Structure Definitive Structure

Caption: Workflow for the structural validation of a bromo-hexene derivative.

logical_relationship cluster_techniques Initial_Characterization Initial Characterization Purity_Assessment Purity Assessment Initial_Characterization->Purity_Assessment Is the sample pure? Connectivity_Determination Connectivity & Stereochemistry Initial_Characterization->Connectivity_Determination What is the basic structure? Purity_Assessment->Connectivity_Determination Proceed with pure sample Absolute_Structure Absolute Structure Connectivity_Determination->Absolute_Structure Is the molecule chiral and crystalline? IR IR Spectroscopy IR->Initial_Characterization MS Mass Spectrometry MS->Initial_Characterization HPLC HPLC HPLC->Purity_Assessment GC GC GC->Purity_Assessment NMR NMR (1D & 2D) NMR->Connectivity_Determination Xray X-ray Crystallography Xray->Absolute_Structure

Caption: Logical relationships between analytical techniques in structural elucidation.

References

A Comparative Guide to the Reactivity of Bromoalkylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of alkyl groups into molecules is a cornerstone of synthetic chemistry, particularly in the realm of drug discovery and development where it is used to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2] Bromoalkylating agents are a versatile class of reagents for this purpose, offering a good balance of reactivity and stability. This guide provides an objective comparison of the reactivity of various bromoalkylating agents, supported by established principles of organic chemistry and generalized experimental protocols.

Factors Influencing Reactivity

The reactivity of bromoalkylating agents in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism, is governed by several key factors.[1] Understanding these factors is crucial for selecting the appropriate agent for a specific synthetic transformation.

  • Steric Hindrance: The accessibility of the electrophilic carbon atom bearing the bromine is critical. Less sterically hindered bromoalkanes react more rapidly. Consequently, the general order of reactivity is primary > secondary >> tertiary.[1]

  • Electronic Effects: Electron-withdrawing groups near the reaction center can increase the electrophilicity of the carbon atom, potentially accelerating the rate of nucleophilic attack.[1]

  • Leaving Group Ability: The bromide ion is an effective leaving group, contributing to the overall reactivity of bromoalkanes as alkylating agents.[1]

  • Nature of the Nucleophile: The strength of the nucleophile plays a significant role; stronger nucleophiles will react more quickly with a given bromoalkylating agent.[1] For instance, thiols are highly effective nucleophiles for bromoacetyl groups.[3]

FactorsInfluencingReactivity cluster_factors Influencing Factors Reactivity Bromoalkylating Agent Reactivity StericHindrance Steric Hindrance (Primary > Secondary > Tertiary) Reactivity->StericHindrance ElectronicEffects Electronic Effects (e.g., -SO2NH2) Reactivity->ElectronicEffects LeavingGroup Leaving Group Ability (Br- is a good leaving group) Reactivity->LeavingGroup Nucleophile Nature of the Nucleophile (e.g., Thiols, Amines) Reactivity->Nucleophile

Caption: Key factors influencing the reactivity of bromoalkylating agents.

Comparative Reactivity of Common Bromoalkylating Agents

While precise quantitative kinetic data comparing a wide range of bromoalkylating agents is not always readily available in the public domain, a qualitative comparison based on well-established principles of physical organic chemistry can be made.[1] The following table summarizes the expected relative reactivity of several common bromoalkylating agents in SN2 reactions.

Bromoalkylating AgentStructureTypeExpected Relative ReactivityRationale
Benzyl BromideC₆H₅CH₂BrPrimary, BenzylicVery HighThe adjacent phenyl group stabilizes the transition state through resonance, making it a highly reactive agent.[1]
Allyl BromideCH₂=CHCH₂BrPrimary, AllylicHighThe adjacent π-system of the double bond stabilizes the transition state, leading to enhanced reactivity.[1]
2-Bromoethane-1-sulfonamideBrCH₂CH₂SO₂NH₂PrimaryModerate to HighA primary bromoalkane with a moderately electron-withdrawing sulfonamide group that can enhance reactivity through inductive effects.[1]
BromoethaneCH₃CH₂BrPrimaryModerateServes as a standard baseline for a primary bromoalkane.[1]
1-BromopropaneCH₃CH₂CH₂BrPrimaryModerateSimilar in reactivity to bromoethane, with a slight potential decrease due to a minor increase in steric bulk.[1]
Isopropyl Bromide(CH₃)₂CHBrSecondaryLowIncreased steric hindrance compared to primary bromoalkanes significantly reduces the reaction rate.
Trityl Bromide(C₆H₅)₃CBrTertiary, BenzylicVery Low (SN2) / High (SN1)Highly sterically hindered, making SN2 reactions unfavorable. However, it can readily undergo SN1 reactions due to the stability of the trityl carbocation.

Experimental Protocol for Quantitative Reactivity Comparison

To quantitatively assess and compare the reactivity of different bromoalkylating agents, a standardized kinetic study can be performed. A common approach involves monitoring the rate of reaction with a model nucleophile using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

ExperimentalWorkflow A Solution Preparation (Bromoalkylating agent, nucleophile, internal standard) B Reaction Setup (Thermostated vessel) A->B C Initiate Reaction (Add nucleophile at t=0) B->C D Monitor Reaction (Withdraw aliquots at regular intervals) C->D E Quench Reaction (e.g., rapid dilution) D->E F Analysis (HPLC or NMR) E->F G Data Analysis (Plot concentration vs. time, calculate rate constant 'k') F->G H Compare Reactivity (Compare 'k' values) G->H

Caption: Experimental workflow for comparing the reactivity of bromoalkylating agents.

Detailed Methodology

Objective: To determine the second-order rate constants for the reaction of various bromoalkylating agents with a model nucleophile (e.g., a thiol or an amine).[1]

Materials:

  • Bromoalkylating agents of interest

  • Model nucleophile (e.g., 4-(p-nitrobenzyl)pyridine, a common choice for such studies)[4]

  • Internal standard (for chromatographic or spectroscopic analysis)

  • Appropriate solvent (e.g., acetonitrile, DMF)

  • Thermostated reaction vessel

  • HPLC or NMR spectrometer

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations for each bromoalkylating agent, the nucleophile, and the internal standard in the chosen solvent.[1]

  • Reaction Setup: In a thermostated reaction vessel, combine the solutions of the bromoalkylating agent and the internal standard. Allow the mixture to reach thermal equilibrium.[1]

  • Initiation of Reaction: Initiate the reaction by adding the nucleophile solution to the reaction vessel at time t=0.[1]

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture.[1]

  • Quenching: Immediately quench the reaction in each aliquot to stop further conversion (e.g., by rapid dilution with a cold solvent).[1]

  • Analysis: Analyze the quenched aliquots using HPLC or NMR to determine the concentration of the remaining bromoalkylating agent and/or the formed product relative to the internal standard.[1]

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, calculate the second-order rate constant (k) for the reaction.[1]

  • Comparison: Compare the determined rate constants for all the tested bromoalkylating agents to establish their relative reactivity under the specified conditions.[1]

Reactivity with Biological Nucleophiles

In the context of drug development, the reactivity of bromoalkylating agents with biological nucleophiles such as thiols (from cysteine residues) and amines (from lysine (B10760008) residues or N-termini of proteins) is of particular interest.

  • Thiols: Bromoalkylating agents, particularly those with an adjacent carbonyl group (α-bromo ketones or amides), are highly reactive towards thiols.[3][5] The reaction between a bromoacetyl group and a thiol can be several orders of magnitude faster than with other nucleophiles, especially at controlled pH.[3] This high chemoselectivity makes them valuable tools for bioconjugation and the development of covalent inhibitors.

  • Amines: The alkylation of amines with bromoalkanes can be complex. Primary and secondary amines can be alkylated, but the resulting secondary and tertiary amine products are often more nucleophilic than the starting material, which can lead to over-alkylation and the formation of mixtures of products.[6] However, under controlled conditions, selective N-alkylation is achievable.[7]

Conclusion

The reactivity of bromoalkylating agents is a multifactorial property influenced by steric, electronic, and nucleophile-dependent effects. For researchers and drug development professionals, a nuanced understanding of these factors is essential for the rational design and synthesis of novel therapeutics. While qualitative comparisons based on chemical principles provide a useful starting point, quantitative kinetic studies are recommended to precisely determine the reactivity of a given bromoalkylating agent.[1] This allows for the fine-tuning of reactivity to achieve desired target engagement and minimize off-target effects, ultimately leading to safer and more effective medicines.

References

A Comparative Guide to Analytical Methods for the Structural Elucidation of α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of α,β-unsaturated ketones, a prevalent motif in numerous biologically active compounds and synthetic intermediates, is a critical task in chemical and pharmaceutical sciences. The conjugated system of a carbon-carbon double bond and a carbonyl group imparts unique chemical and spectroscopic properties to these molecules. A multi-faceted analytical approach is often necessary for unambiguous structure determination. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, complete with experimental protocols and comparative data to aid researchers in selecting the most appropriate methods for their specific needs.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and simple method for identifying and quantifying α,β-unsaturated ketones, owing to their characteristic electronic transitions. The conjugated system allows for π → π* transitions, which occur at longer wavelengths and are more intense compared to their non-conjugated counterparts.

The Woodward-Fieser rules are a set of empirical rules used to predict the wavelength of maximum absorption (λmax) for the π → π* transition in conjugated systems. These rules are invaluable for preliminary structural assessment.

Base Values for α,β-Unsaturated Ketones λmax (nm)
Acyclic or 6-membered cyclic enone215
5-membered cyclic enone202
α,β-Unsaturated aldehyde210
α,β-Unsaturated carboxylic acid & ester195
Increments for Substituents and Structural Features Increment (nm)
Double bond extending conjugation+30
Exocyclic double bond+5
Homoannular diene component+39
Alkyl substituent or ring residue:
α-position+10
β-position+12
γ-position and higher+18
Polar groups:
-OH (α)+35
-OH (β)+30
-OR (α)+35
-OR (β)+30
-Cl (α)+15
-Cl (β)+12
-Br (α)+25
-Br (β)+30
-NR2 (β)+95

Objective: To determine the λmax of a synthesized chalcone (B49325) derivative.

Materials:

  • Synthesized chalcone derivative

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of the chalcone derivative in the chosen solvent at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.2-0.8).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over a range of 200-400 nm.[1]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum. Compare the experimental λmax with the value calculated using the Woodward-Fieser rules.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For α,β-unsaturated ketones, the key absorptions are the C=O and C=C stretching vibrations. Conjugation lowers the frequency of the C=O stretch compared to saturated ketones due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Notes
Saturated KetoneC=O Stretch1715Strong intensity.
α,β-Unsaturated KetoneC=O Stretch1685-1666Strong intensity, lower frequency due to conjugation.
α,β-Unsaturated KetoneC=C Stretch1640-1600Medium to weak intensity.
Alkene=C-H Stretch3100-3000Medium intensity.
AlkaneC-H Stretch3000-2850Strong intensity.

Objective: To obtain the IR spectrum of a liquid α,β-unsaturated ketone.

Materials:

  • Liquid enone sample

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

  • Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This will account for any atmospheric or instrumental interferences.

  • Sample Application: Place a small drop of the liquid enone sample directly onto the center of the ATR crystal.[2]

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[3]

  • Data Analysis: Process the spectrum (e.g., baseline correction). Identify the characteristic absorption bands for the C=O and C=C stretching vibrations.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement is complete.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.

The electron-withdrawing nature of the carbonyl group in α,β-unsaturated ketones causes a significant deshielding of the β-proton and β-carbon, resulting in downfield chemical shifts. The α-proton and α-carbon are comparatively more shielded.

Compound Nucleus α-position (δ, ppm) β-position (δ, ppm) Other (δ, ppm) J-Coupling (Hz)
Methyl Vinyl Ketone ¹HHa: 6.298, Hc: 5.908Hb: 6.211CH₃: 2.286J(a,b) = 17.4, J(a,c) = 8.6, J(b,c) = 3.3
¹³CCα: 137.5Cβ: 128.5C=O: 198.1, CH₃: 26.2
Mesityl Oxide ¹HHα: 6.08CH₃ (α): 2.14, CH₃ (β): 1.89, 2.14
¹³CCα: 123.7Cβ: 154.9C=O: 198.2, CH₃ (α): 27.2, CH₃ (β): 20.6, 27.2
Cyclohexenone ¹HHα: 6.0Hβ: 6.9³J(α,β) ≈ 10
¹³CCα: 128.8Cβ: 149.9C=O: 199.3

Objective: To acquire a ¹H NMR spectrum of an α,β-unsaturated ketone.

Materials:

  • Purified α,β-unsaturated ketone sample (1-5 mg)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tube (5 mm) and cap

  • Pipette and cotton plug (for filtering if necessary)

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[4]

  • Transfer to NMR Tube: If the solution is clear, transfer it to the NMR tube. If there are any solid impurities, filter the solution through a pipette with a small cotton plug into the NMR tube.[5]

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Acquisition: Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For a standard ¹H spectrum, a spectral width of -2 to 12 ppm is typical.[4] Acquire the spectrum.

  • Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable structural clues.

The fragmentation of α,β-unsaturated ketones is influenced by the stability of the resulting carbocations and radicals. Common fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, leading to the loss of a neutral alkene.

  • Loss of CO: Elimination of a neutral carbon monoxide molecule.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Proposed Fragmentation Pathway
1-Hexen-3-one 9869, 57, 41α-cleavage (loss of C₂H₅•), McLafferty rearrangement, loss of CO from an intermediate.[6]
Aromatic Enones (Chalcones) Varies[M-Ar]⁺, [ArCO]⁺Cleavage of the bonds to the aromatic rings.[7]

Objective: To obtain the mass spectrum of an α,β-unsaturated ketone.

Materials:

  • Purified α,β-unsaturated ketone sample

  • Volatile solvent (if needed for sample introduction)

  • Mass spectrometer with an EI source

Procedure:

  • Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile liquids, a direct injection or a heated inlet system can be used. For solids, a direct insertion probe is typically employed.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce structural information.

Visualizing the Workflow and Method Comparison

The structural elucidation of an unknown α,β-unsaturated ketone typically follows a logical workflow, integrating the information from various analytical techniques.

structural_elucidation_workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Analysis UV_Vis UV-Vis Spectroscopy NMR NMR Spectroscopy (1H, 13C, 2D) UV_Vis->NMR IR IR Spectroscopy IR->NMR MS Mass Spectrometry NMR->MS Confirm MW of Proposed Structure Structure_Elucidation Final Structure NMR->Structure_Elucidation Definitive Connectivity MS->Structure_Elucidation Confirm Molecular Formula Unknown_Sample Unknown α,β-Unsaturated Ketone Unknown_Sample->UV_Vis Presence of Conjugation Unknown_Sample->IR Functional Group ID

Caption: Workflow for the structural elucidation of an α,β-unsaturated ketone.

The choice of analytical methods depends on the specific research question, sample availability, and desired level of structural detail.

method_comparison UV_Vis UV-Vis Spectroscopy + Rapid and simple + Good for quantification - Limited structural info NMR NMR Spectroscopy + Provides detailed connectivity + Stereochemical information - Requires more sample - Slower acquisition IR IR Spectroscopy + Excellent for functional group ID - Complex spectra can be difficult to interpret MS Mass Spectrometry + Molecular weight determination + Elemental composition (HRMS) - Fragmentation can be complex

Caption: Comparison of analytical methods for enone characterization.

By combining the insights from these complementary analytical techniques, researchers can confidently elucidate the structures of novel α,β-unsaturated ketones, paving the way for further investigation into their chemical and biological properties.

References

A Comparative Analysis of 2-Bromo-1H-phenalen-1-one and 6-Bromo-1H-phenalen-1-one for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative study of two isomeric brominated phenalenones: 2-Bromo-1H-phenalen-1-one and 6-Bromo-1H-phenalen-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an objective analysis of their chemical properties, synthesis, and potential biological applications, supported by available experimental data.

Phenalenones are a class of polycyclic aromatic compounds that have garnered significant interest for their photophysical properties, particularly as photosensitizers in photodynamic therapy (PDT).[1] The introduction of a bromine atom is a strategic approach to potentially enhance their efficacy through the "heavy-atom effect," which can promote the generation of cytotoxic singlet oxygen.[2] While direct comparative studies on these two specific isomers are limited, this guide consolidates available data to facilitate further research and development.

Physicochemical and Spectroscopic Properties

A comparative summary of the fundamental physicochemical and spectroscopic data for 2-Bromo-1H-phenalen-1-one and 6-Bromo-1H-phenalen-1-one is presented below. It is important to note that while some data for the 2-bromo isomer is available, more extensive characterization has been performed on the commercially available 6-bromo isomer.

Table 1: Physicochemical Properties

Property2-Bromo-1H-phenalen-1-one6-Bromo-1H-phenalen-1-one
Molecular Formula C₁₃H₇BrOC₁₃H₇BrO
Molecular Weight 259.10 g/mol 259.10 g/mol
CAS Number 3352-83-8[1]72736-07-3
Appearance Yellow to orange solid (Expected)Yellow to orange solid
Solubility Soluble in common organic solvents (Expected)Soluble in common organic solvents
Commercial Availability Not readily availableCommercially available

Table 2: Spectroscopic Data

Spectrum Type2-Bromo-1H-phenalen-1-one6-Bromo-1H-phenalen-1-one
¹H NMR (CDCl₃, δ) 8.64 (dd, J = 7.4, 0.9 Hz, 1H), 8.19 (d, J = 8.0 Hz, 1H), 8.14 (s, 1H), 8.02 (d, J = 8.4 Hz, 1H), 7.74 (dd, J = 8.0, 7.6 Hz, 1H), 7.67 (d, J = 7.0 Hz, 1H), 7.56 (dd, J = 8.0, 7.2 Hz, 1H)[3]8.64 (dd, J=7.2, 1.2 Hz, 1H), 8.56 (dd, J=8.4, 1.2 Hz, 1H), 7.84 (t, J=8.4 Hz, 2H), 7.67 (d, J=9.6 Hz, 1H), 7.52 (d, J=7.6 Hz, 1H), 6.72 (d, J=9.6 Hz, 1H)
¹³C NMR (CDCl₃, δ) 178.7, 143.1, 135.6, 132.5, 132.2, 132.2, 131.5, 128.6, 127.9, 127.5, 126.9, 126.6, 125.9[3]184.9, 141.3, 134.1, 131.1, 131.1, 131.1, 130.7, 129.6, 129.2, 128.7, 128.2, 128.0, 127.6
UV-Vis (EtOH, λₘₐₓ) 403, 362, 328 nm[3]Not available

Synthesis and Reactivity

The synthesis of these isomers typically involves the bromination of the parent 1H-phenalen-1-one. The position of bromination can be influenced by the reaction conditions.

2-Bromo-1H-phenalen-1-one can be synthesized via electrophilic bromination of 1H-phenalen-1-one using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[1] This isomer serves as a reactive intermediate for the synthesis of more complex phenalenone derivatives.[4]

6-Bromo-1H-phenalen-1-one is commercially available, suggesting established manufacturing protocols. A reported synthesis involves a multi-step process starting from 4-bromo-1-naphthaldehyde, followed by a Wittig reaction, saponification, and a Friedel-Crafts acylation.

A generalized workflow for the synthesis of brominated phenalenones is depicted below.

cluster_synthesis Synthesis of Bromophenalenones Start 1H-phenalen-1-one Bromination Bromination (e.g., NBS, Br₂) Start->Bromination Isomer_Mixture Mixture of Bromo-isomers Bromination->Isomer_Mixture Purification Column Chromatography Isomer_Mixture->Purification Isomer_2 2-Bromo-1H-phenalen-1-one Purification->Isomer_2 Isomer_6 6-Bromo-1H-phenalen-1-one Purification->Isomer_6

Caption: Generalized synthetic workflow for brominated phenalenones.

Performance and Biological Activity

The primary interest in brominated phenalenones lies in their potential application as photosensitizers in photodynamic therapy (PDT).[2] The bromine atom is expected to enhance intersystem crossing, leading to a higher quantum yield of singlet oxygen, the primary cytotoxic agent in Type II photosensitization.[2][5]

The general mechanism of phenalenone-based PDT involves the generation of reactive oxygen species (ROS) upon light activation, which in turn induces cellular damage and apoptosis.[7]

cluster_pdt Phenalenone-Mediated Photodynamic Therapy PS Bromophenalenone (Ground State) PS_excited Excited Singlet State PS->PS_excited Absorption Light Light (hν) Light->PS_excited ISC Intersystem Crossing (ISC) PS_excited->ISC PS_triplet Excited Triplet State ISC->PS_triplet Singlet_Oxygen ¹O₂ (Singlet Oxygen) PS_triplet->Singlet_Oxygen Energy Transfer Oxygen ³O₂ (Ground State Oxygen) Oxygen->Singlet_Oxygen Cell_Damage Oxidative Stress & Cellular Damage Singlet_Oxygen->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Simplified signaling pathway of bromophenalenone-mediated PDT.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of these specific isomers are not extensively published. However, the following are generalized protocols adapted from literature for related compounds.

General Protocol for Synthesis of 2-Bromo-1H-phenalen-1-one

Materials:

  • 1H-phenalen-1-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 1H-phenalen-1-one in an inert solvent in a round-bottom flask equipped with a magnetic stirrer and condenser.

  • Add 1.1 equivalents of NBS and a catalytic amount of benzoyl peroxide.

  • Flush the system with an inert gas.

  • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated sodium thiosulfate (B1220275) solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Spectroscopic Analysis

A typical workflow for the spectroscopic characterization of the synthesized compounds is outlined below.

cluster_analysis Spectroscopic Analysis Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation UVVis->Structure_Confirmation

References

Comparative Guide to GC-MS Analysis for Molecular Weight and Fragmentation Patterns of Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) techniques for the analysis of brominated compounds. It delves into the determination of molecular weight and the interpretation of fragmentation patterns, supported by experimental data and detailed protocols. The unique isotopic signature of bromine presents both a challenge and a powerful diagnostic tool in mass spectrometry, making a thorough understanding of these principles essential for accurate structural elucidation.

Comparison of GC-MS Methodologies

The selection of a GC-MS methodology is critical and depends on the analytical objective, whether it be quantitative analysis of known targets or qualitative identification of unknown brominated species. Key differentiators include the ionization technique and the mass analyzer.

Ionization Techniques: Electron Ionization vs. Atmospheric Pressure Chemical Ionization

Electron Ionization (EI) is the most common method, providing reproducible, detailed fragmentation patterns ideal for library matching and structural elucidation.[1] However, this high-energy ("hard") ionization can lead to the absence of a molecular ion for some compounds.[1][2] In contrast, Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that typically preserves the molecular ion, which is crucial for determining molecular weight, especially for thermally labile or highly brominated compounds.[2]

Mass Analyzers: Quadrupole, Triple Quadrupole (MS/MS), and High Resolution (HRMS)

The choice of mass analyzer impacts selectivity, sensitivity, and the ability to resolve complex mixtures. Single quadrupole instruments are workhorses for general analysis but may suffer from matrix interferences.[3] Triple quadrupole (MS/MS) systems offer superior selectivity for target compounds in complex samples through Multiple Reaction Monitoring (MRM).[4] High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides high mass accuracy, enabling the determination of elemental formulas and confident identification of unknowns.[5][6]

Technique Ionization Principle Typical Use Case Advantages Limitations
GC-EI-MS High-energy electrons fragment molecules.[1]General screening, library matching, structural elucidation of unknowns.Rich, reproducible fragmentation patterns; extensive libraries available.Molecular ion peak may be weak or absent; lower selectivity in complex matrices.[2][3]
GC-APCI-MS Soft ionization via corona discharge.[2]Analysis of thermally labile compounds, molecular weight confirmation.Strong molecular ion peak; reduced fragmentation.[2]Less structural information from fragmentation; less common than EI.
GC-EI-MS/MS EI followed by collision-induced dissociation of a selected precursor ion.Targeted quantification in complex matrices (e.g., environmental, biological).High selectivity and sensitivity (MRM mode); reduces matrix interference.[3][4]Primarily for targeted analysis; not ideal for screening unknowns.
GC-EI-HRMS EI with a high-resolution analyzer (e.g., Orbitrap, TOF).[5][6]Confident identification of unknowns, analysis of complex mixtures.High mass accuracy allows for elemental composition determination.[5]Higher instrument cost and complexity.

Molecular Weight and Isotopic Patterns

A key feature in the mass spectra of brominated compounds is the isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[7] This results in a characteristic M+2 peak for any bromine-containing ion.

  • One Bromine Atom: A compound with a single bromine atom will exhibit a molecular ion peak (M⁺•) and an M+2 peak of almost equal intensity.

  • Multiple Bromine Atoms: As the number of bromine atoms (n) increases, the isotopic pattern becomes a distinctive cluster of peaks. The relative intensities of this cluster can be used to determine the number of bromine atoms in the ion. For example, a compound with four bromine atoms will have an isotopic cluster with a ratio of approximately 1:4:6:4:1.

For some polybrominated compounds, such as certain Polybrominated Diphenyl Ethers (PBDEs), the molecular ion peak can be weak or absent in EI, making soft ionization techniques or careful interpretation of fragment ions necessary for molecular weight determination.[2][8]

Common Fragmentation Patterns

Under Electron Ionization (EI), molecules fragment in predictable ways, providing a structural "fingerprint". For brominated compounds, several key fragmentation pathways are consistently observed.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom.

  • Loss of Bromine Radical (•Br): The C-Br bond is relatively weak, leading to a prominent [M-Br]⁺ ion.[7]

  • Loss of HBr: Elimination of hydrogen bromide is a common rearrangement pathway.

  • Loss of Br₂: In polybrominated compounds, the sequential or concerted loss of two bromine atoms to form an [M-2Br]⁺• ion is a characteristic and often abundant fragment, particularly for congeners like Hexa-BDE and higher.[6]

Compound Class Parent Compound Example Key Fragments (m/z) Interpretation
Bromoalkanes 1-Bromopropane122/124, 43[M]⁺•, [M-Br]⁺ (Propyl cation)
Brominated Aromatics Bromobenzene156/158, 77[M]⁺•, [M-Br]⁺ (Phenyl cation)
Dibrominated Alkanes 1,2-Dibromoethane186/188/190, 107/109[M]⁺•, [M-Br]⁺
Polybrominated Diphenyl Ethers (PBDEs) Tetrabromodiphenyl ether (BDE-47)482-490, 404-410, 324-328[M]⁺• cluster, [M-Br]⁺• cluster, [M-2Br]⁺• cluster

Experimental Protocols

Accurate analysis requires robust and reproducible experimental conditions. The following are representative protocols for sample preparation and GC-MS analysis.

A. Derivatization Protocol for Bromophenols

For polar analytes like bromophenols, derivatization is often required to increase volatility and improve peak shape.[9][10] Acetylation is a common and effective method.[11]

  • Sample Preparation: Evaporate 1 mL of the sample extract containing bromophenols to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of pyridine (B92270) and 100 µL of acetic anhydride (B1165640) to the dried residue.

  • Reaction: Vortex the mixture for 1 minute and heat at 60°C for 30 minutes.

  • Quenching: Cool the sample to room temperature and add 1 mL of a 5% sodium bicarbonate solution to quench the excess acetic anhydride.

  • Extraction: Add 1 mL of hexane, vortex for 2 minutes, and allow the layers to separate.

  • Analysis: Collect the upper organic layer for GC-MS analysis.

B. GC-MS Protocol for Polybrominated Diphenyl Ethers (PBDEs)

This protocol is suitable for the analysis of various PBDE congeners in environmental samples.

  • Sample Preparation: Samples such as sediment are typically extracted using Soxhlet extraction, followed by cleanup steps including sulfuric-acid treatment and Florisil chromatography to remove interferences.[4]

  • GC-MS Instrumentation: An Agilent 6890 GC coupled to a Waters Micromass Quattro micro GC Mass Spectrometer (or equivalent).

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[12]

    • Injector: Splitless mode at 260°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

    • Oven Program: 140°C hold for 2 min, ramp at 5°C/min to 220°C, then ramp at 20°C/min to 320°C, hold for 7 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][7]

    • Source Temperature: 230°C.[7]

    • Mass Range: Scan from m/z 50 to 1000.[12]

    • Acquisition Mode: Full Scan for qualitative analysis or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantitative analysis.[4]

Parameter Setting Reference
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[12]
Injector Type Splitless[12]
Injector Temp. 260 °C
Carrier Gas Helium, 1.0 mL/min[7]
Oven Program 140°C(2min) -> 5°C/min -> 220°C -> 20°C/min -> 320°C(7min)
Ionization Mode EI, 70 eV[1][7]
Source Temp. 230 °C[7]
Mass Range 50-1000 amu[12]

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical principles in the GC-MS analysis of brominated compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample (e.g., Sediment, Tissue) Extraction Extraction (e.g., Soxhlet) Sample->Extraction Cleanup Cleanup & Concentration (e.g., Florisil) Extraction->Cleanup Derivatization Derivatization (if required) Cleanup->Derivatization Injector GC Injector Derivatization->Injector Inject 1-2 µL GC_Column GC Column (Separation) Injector->GC_Column Ion_Source MS Ion Source (EI, 70 eV) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole, TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectrum_Analysis Spectrum Analysis (Fragmentation & Isotope Pattern) Data_Acquisition->Spectrum_Analysis Library_Search Library Search Spectrum_Analysis->Library_Search Quantification Quantification Library_Search->Quantification

Caption: General workflow for GC-MS analysis of brominated compounds.

Fragmentation_Pathway cluster_fragments Primary Fragments Mol_Ion 1-Bromopropane [CH₃CH₂CH₂Br]⁺• m/z 122/124 Loss_Br Propyl Cation [CH₃CH₂CH₂]⁺ m/z 43 Mol_Ion->Loss_Br - •Br Loss_C2H5 [CH₂Br]⁺ m/z 93/95 Mol_Ion->Loss_C2H5 - •CH₂CH₃

Caption: EI fragmentation pathway of 1-Bromopropane.

References

A Researcher's Guide to NMR Spectroscopy for Determining Carbon-Hydrogen Frameworks of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the carbon-hydrogen framework of a novel compound is a critical step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing unparalleled insight into molecular structure in solution. This guide offers an objective comparison of common NMR techniques, supported by experimental data, to aid in the selection of the most appropriate experiments for unambiguous structure determination.

Introduction to NMR Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For the determination of a novel compound's carbon-hydrogen framework, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically employed. These experiments allow for the establishment of through-bond and through-space connectivities between protons (¹H) and carbon (¹³C) atoms, ultimately leading to the assembly of the complete molecular structure.[1][2]

The general workflow for structure elucidation begins with acquiring basic 1D spectra to assess the complexity of the molecule, followed by a series of 2D experiments to map out the connectivity of the spin systems.

Comparison of Key NMR Spectroscopy Techniques

The choice of NMR experiments depends on the nature of the compound, the amount of sample available, and the specific structural questions to be answered. Below is a comparison of the most common techniques used for carbon-hydrogen framework determination.

One-Dimensional (1D) NMR: The Starting Point

¹H NMR: This is the foundational NMR experiment, providing information about the chemical environment, number, and connectivity of protons in a molecule. The chemical shift of a proton indicates its electronic environment, the integration of a signal reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons.[3]

¹³C NMR: This experiment provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom typically gives a distinct signal. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, this technique is inherently less sensitive than ¹H NMR.[4]

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to determine the multiplicity of carbon signals, distinguishing between CH, CH₂, and CH₃ groups. This information is crucial for assembling molecular fragments.

Two-Dimensional (2D) NMR: Mapping the Connections

2D NMR experiments provide significantly more information than their 1D counterparts by spreading the NMR signals into two frequency dimensions, which helps to resolve overlapping signals and reveal correlations between nuclei.[1]

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar (J) coupled to each other, typically through two or three bonds. It is essential for identifying spin systems, which are groups of coupled protons.[5]

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is a very sensitive 2D experiment and is a cornerstone of structure elucidation.[5][6]

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). HMBC experiments are generally less sensitive than HSQC.[5][6]

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (through-space correlations), regardless of whether they are connected through bonds. They are vital for determining the stereochemistry and conformation of a molecule. NOESY is generally preferred for small molecules, while ROESY is more suitable for medium-sized molecules where the NOE may be close to zero.[7]

Quantitative Comparison of NMR Techniques

The performance of different NMR techniques can be compared based on several key parameters. The following table provides a summary of typical values for small molecule analysis on a 500 MHz NMR spectrometer.

Experiment Information Obtained Typical Sample Amount (mg) Typical Experiment Time Relative Sensitivity Resolution
¹H NMR Proton chemical shifts, multiplicity, integration1-51-5 minutesVery HighHigh
¹³C NMR Carbon chemical shifts10-5030 minutes - several hoursLowHigh
DEPT Carbon multiplicity (CH, CH₂, CH₃)10-5015-30 minutesModerateHigh
COSY ¹H-¹H through-bond correlations (2-3 bonds)5-1015-60 minutesHighModerate to High
HSQC ¹H-¹³C one-bond correlations5-1530-90 minutesHighHigh
HMBC ¹H-¹³C long-range correlations (2-4 bonds)10-251-4 hoursModerateModerate to High
NOESY/ROESY ¹H-¹H through-space correlations10-252-8 hoursModerate to LowModerate

Note: Experiment times can vary significantly depending on sample concentration, spectrometer field strength, and desired signal-to-noise ratio. Higher field instruments generally provide higher sensitivity and resolution, potentially reducing experiment times.[5] An indirect-detect probe can provide a significant boost in signal-to-noise for proton-detected experiments like HSQC and HMBC, leading to substantial time savings.[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality NMR data. Below are general protocols for key experiments.

Sample Preparation
  • Sample Purity: Ensure the sample is as pure as possible to avoid interference from impurities.

  • Solvent Selection: Dissolve 5-25 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with signals of interest.[2]

  • Filtration: Filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard can be added. For routine qualitative analysis, the residual solvent peak can be used for chemical shift referencing.

General 2D NMR Acquisition Protocol
  • Acquire a ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • Load 2D Parameters: Load the appropriate parameter set for the desired 2D experiment (e.g., COSY, HSQC, HMBC).

  • Set Spectral Widths: Adjust the spectral widths in both dimensions (F1 and F2) to encompass all signals of interest.

  • Set Acquisition Parameters: Set the number of scans, number of increments in the indirect dimension (t₁), and relaxation delay. These parameters will determine the experiment time and the resolution in the indirect dimension.

  • Start Acquisition: Begin the 2D experiment.

  • Data Processing: After acquisition, the data is Fourier transformed in both dimensions, phased, and baseline corrected to generate the 2D spectrum.

Visualizing the Workflow and Logic

Graphviz diagrams can effectively illustrate the experimental workflows and the logical relationships in structure elucidation.

Logical Workflow for Structure Elucidation

The following diagram outlines the general strategy for determining the carbon-hydrogen framework of a novel compound using a combination of NMR experiments.

structure_elucidation_workflow cluster_1d 1. 1D NMR Analysis cluster_2d_connectivity 2. Establish Connectivity cluster_3d_conformation 3. Determine Stereochemistry cluster_final 4. Structure Assembly H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identify Spin Systems HSQC HSQC H1_NMR->HSQC Assign Protons to Carbons C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC HMBC HMBC COSY->HMBC HSQC->HMBC Connect Spin Systems Structure Propose Structure HMBC->Structure Assemble Fragments NOESY_ROESY NOESY / ROESY NOESY_ROESY->Structure Confirm Stereochemistry

A logical workflow for NMR-based structure elucidation.
Experimental Workflow for a COSY Experiment

This diagram illustrates the key steps involved in acquiring and processing a COSY spectrum.

cosy_workflow prep Sample Preparation h1_acq Acquire ¹H Spectrum prep->h1_acq set_params Load COSY Parameters Set Spectral Widths h1_acq->set_params acq_2d Acquire 2D Data (Vary t₁) set_params->acq_2d process 2D Fourier Transform Phasing & Baseline Correction acq_2d->process analyze Analyze Cross-Peaks Identify Coupled Protons process->analyze

Workflow for a COSY experiment.
Experimental Workflow for an HSQC Experiment

This diagram outlines the process for an HSQC experiment, highlighting the correlation of proton and carbon signals.

hsqc_workflow prep Sample Preparation h1_c13_acq Acquire ¹H & ¹³C Spectra (Determine Spectral Ranges) prep->h1_c13_acq set_params Load HSQC Parameters Set ¹H & ¹³C Spectral Widths h1_c13_acq->set_params acq_2d Acquire 2D Data (Vary t₁) set_params->acq_2d process 2D Fourier Transform Phasing & Baseline Correction acq_2d->process analyze Analyze Cross-Peaks Correlate ¹H and ¹³C Signals process->analyze

Workflow for an HSQC experiment.
Experimental Workflow for an HMBC Experiment

This diagram shows the workflow for an HMBC experiment, emphasizing the detection of long-range correlations.

hmbc_workflow prep Sample Preparation h1_c13_acq Acquire ¹H & ¹³C Spectra (Determine Spectral Ranges) prep->h1_c13_acq set_params Load HMBC Parameters Set ¹H & ¹³C Spectral Widths Optimize for Long-Range JCH h1_c13_acq->set_params acq_2d Acquire 2D Data (Vary t₁) set_params->acq_2d process 2D Fourier Transform Phasing & Baseline Correction acq_2d->process analyze Analyze Cross-Peaks Identify Long-Range ¹H-¹³C Correlations process->analyze

Workflow for an HMBC experiment.

Conclusion

The determination of the carbon-hydrogen framework of a novel compound is a systematic process that relies on a combination of 1D and 2D NMR experiments. By understanding the principles, advantages, and limitations of each technique, researchers can devise an efficient and effective strategy for structure elucidation. This guide provides a framework for comparing and selecting the appropriate NMR experiments, ultimately leading to a confident and accurate determination of molecular structure.

References

A Definitive Guide to Determining 3D Atomic Structures: A Comparison of X-ray Crystallography, Cryo-EM, and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional atomic arrangement of macromolecules is paramount. This guide provides an objective comparison of the three leading techniques: X-ray crystallography, cryo-electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. We delve into their core principles, experimental workflows, and provide a quantitative comparison to aid in selecting the most suitable method for your research needs.

Understanding the intricate architecture of proteins and other biological macromolecules is a cornerstone of modern drug discovery and development.[1] The three-dimensional structure of a target molecule provides a blueprint for the rational design of therapeutics with enhanced efficacy and specificity.[1][2] This guide will explore the strengths and limitations of X-ray crystallography, Cryo-EM, and NMR, offering insights into their applications in elucidating the molecular basis of disease and guiding therapeutic intervention.[2][3]

Quantitative Comparison of Structural Biology Techniques

The choice of technique for determining a macromolecular structure is often dictated by the nature of the sample and the specific research question. The following table summarizes the key quantitative parameters for each method.

FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)Nuclear Magnetic Resonance (NMR)
Resolution Typically 1.5 - 3.5 Å; can reach sub-1 Å for well-ordered crystals.[4]Typically 2 - 5 Å; can achieve near-atomic resolution (< 2 Å) for ideal samples.[5]Typically provides an ensemble of structures with lower resolution compared to crystallography.[4]
Molecular Weight (MW) No theoretical upper or lower limit, but crystallization of very large complexes can be challenging.[6]Ideal for large molecules and complexes (>100 kDa); challenging for small proteins (<50 kDa).[6]Generally limited to smaller, soluble proteins and domains (< 30-40 kDa).[7][8]
Sample Requirements High-purity, homogenous sample that can form well-ordered crystals (mg quantities).[9]Small amount of pure, homogenous sample in solution (µg to mg quantities).[3]High concentration of pure, soluble, and stable sample (mM range, mg quantities).[10]
Sample State Solid (crystalline) state.Vitreous (frozen-hydrated) state in near-native conditions.[11]Solution state, allowing for the study of dynamics.[8]
Throughput Can be high-throughput with modern robotics and synchrotron access.Moderate to high, with automation in data collection and processing.Relatively low throughput due to longer experiment times.

Experimental Protocols and Workflows

A detailed understanding of the experimental workflow is crucial for successful structure determination. Below are the generalized protocols for each technique.

X-ray Crystallography: From Gene to Structure

X-ray crystallography relies on the diffraction of X-rays by a highly ordered crystal lattice.[9]

Experimental Protocol:

  • Protein Expression and Purification: The target protein is overexpressed, typically in bacteria or insect cells, and purified to a high degree of homogeneity.

  • Crystallization: The purified protein is subjected to a wide range of conditions (e.g., pH, temperature, precipitants) to induce the formation of well-ordered, single crystals. This is often the most challenging step.[9][12]

  • X-ray Diffraction Data Collection: The crystal is mounted and exposed to a focused beam of X-rays, usually at a synchrotron source. The diffracted X-rays are recorded on a detector as a series of spots.[13]

  • Data Processing and Structure Solution: The diffraction pattern is analyzed to determine the unit cell dimensions and symmetry. The "phase problem" is solved using methods like molecular replacement or experimental phasing to generate an electron density map.[14]

  • Model Building and Refinement: An atomic model of the protein is built into the electron density map and refined to best fit the experimental data.[14]

  • Validation: The final model is rigorously assessed for its geometric quality and agreement with the diffraction data.

XRay_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination p1 Gene Cloning & Expression p2 Protein Purification p1->p2 p3 Crystallization Screening p2->p3 d1 Crystal Mounting & Freezing p3->d1 d2 X-ray Diffraction d1->d2 s1 Data Processing d2->s1 s2 Phasing s1->s2 s3 Model Building s2->s3 s4 Refinement & Validation s3->s4

Fig. 1: X-ray Crystallography Workflow
Cryo-Electron Microscopy (Cryo-EM): Visualizing Molecules in a Near-Native State

Cryo-EM involves imaging flash-frozen biological samples in their native, hydrated state using a transmission electron microscope.[15]

Experimental Protocol:

  • Sample Preparation and Vitrification: A small aliquot of the purified sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane) to form vitreous ice.[16]

  • Grid Screening: The vitrified grids are screened in a cryo-electron microscope to assess ice quality and particle distribution.[5]

  • Data Acquisition: A large dataset of 2D projection images of the randomly oriented particles is collected automatically.

  • Image Processing: The raw images are corrected for drift and beam-induced motion. Individual particles are picked and classified into different 2D views.

  • 3D Reconstruction and Refinement: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution.

  • Model Building and Validation: An atomic model is built into the final 3D density map and validated.

CryoEM_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination p1 Protein Purification p2 Grid Preparation & Vitrification p1->p2 d1 Grid Screening p2->d1 d2 Automated Data Acquisition d1->d2 s1 Image Processing d2->s1 s2 2D Classification s1->s2 s3 3D Reconstruction s2->s3 s4 Model Building & Validation s3->s4

Fig. 2: Cryo-EM Single Particle Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Dynamics in Solution

NMR spectroscopy exploits the magnetic properties of atomic nuclei to determine the structure and dynamics of macromolecules in solution.[17]

Experimental Protocol:

  • Isotope Labeling and Sample Preparation: The protein is typically expressed in media enriched with stable isotopes (¹³C and ¹⁵N) to enhance the NMR signal. The purified protein is concentrated to a high level in a suitable buffer.[7][10]

  • NMR Data Collection: A series of multidimensional NMR experiments are performed to assign the chemical shifts of the protein's backbone and sidechain atoms.[18]

  • Resonance Assignment: The collected spectra are analyzed to assign each resonance to a specific atom in the protein sequence.

  • Structural Restraint Generation: Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to measure through-space distances between protons (< 6 Å).[7]

  • Structure Calculation and Refinement: The experimental restraints are used as input for computational algorithms to calculate an ensemble of structures that are consistent with the data.

  • Validation: The quality of the final ensemble of structures is assessed based on geometric parameters and agreement with the experimental restraints.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination p1 Isotope Labeling p2 Protein Purification & Concentration p1->p2 d1 Multidimensional NMR Experiments p2->d1 s1 Resonance Assignment d1->s1 s2 Structural Restraint Generation s1->s2 s3 Structure Calculation s2->s3 s4 Refinement & Validation s3->s4

Fig. 3: NMR Spectroscopy Workflow

Choosing the Right Technique: A Decision Framework

The selection of a structural biology technique is a critical decision in any drug discovery pipeline. The following decision tree provides a logical framework to guide this choice.

Decision_Tree start Start: Determine Protein Properties mw Molecular Weight? start->mw crystallizes Does it crystallize? mw->crystallizes 40-100 kDa dynamics Need to study dynamics? mw->dynamics < 40 kDa large_complex Large complex? mw->large_complex > 100 kDa xray X-ray Crystallography crystallizes->xray Yes cryoem Cryo-EM crystallizes->cryoem No nmr NMR Spectroscopy dynamics->nmr large_complex->cryoem

Fig. 4: Decision Tree for Method Selection

Application in Drug Discovery Signaling Pathways

Structural biology techniques are indispensable for understanding signaling pathways implicated in disease. For instance, in cancer, determining the structure of a kinase domain in complex with an inhibitor can guide the development of more potent and selective drugs.[1] X-ray crystallography and Cryo-EM can provide high-resolution snapshots of these interactions, while NMR can reveal the dynamic nature of the protein and how it is affected by ligand binding. This structural information is crucial for structure-based drug design, enabling the optimization of lead compounds and the development of novel therapeutics that target specific nodes in a signaling cascade.[19][20]

References

A Comparative Guide to Markovnikov and Anti-Markovnikov Addition in Alkene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the regioselective addition of reagents to unsymmetrical alkenes is a cornerstone of molecular construction. The ability to control the orientation of incoming groups across a double bond is paramount for the efficient synthesis of complex molecules, including pharmaceutical agents. This guide provides an in-depth comparison of two fundamental principles governing this regioselectivity: Markovnikov and anti-Markovnikov addition. We will explore the underlying mechanisms, compare the outcomes of key reactions with supporting quantitative data, and provide detailed experimental protocols for their application.

Foundational Principles: Regioselectivity in Alkene Addition

The addition of an unsymmetrical reagent (H-X) to an unsymmetrical alkene can, in theory, yield two constitutional isomers (regioisomers). However, the observed product distribution is rarely statistical. In 1869, Russian chemist Vladimir Markovnikov formulated an empirical rule that brought predictability to these reactions.

Markovnikov's Rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon of the double bond that is already bonded to the greater number of hydrogen atoms.[1][2] A more modern and mechanistic interpretation is that the electrophile adds in such a way as to generate the most stable carbocation intermediate.

Anti-Markovnikov Addition , as the name suggests, describes the opposite regiochemical outcome, where the hydrogen atom adds to the more substituted carbon of the double bond. This mode of addition typically proceeds through a different mechanistic pathway that avoids the formation of a carbocation intermediate in the manner of a Markovnikov reaction.

The choice between these two pathways is dictated by the reaction conditions and reagents, providing chemists with a powerful toolkit to direct the synthesis toward the desired isomer.

Mechanistic Overview and Comparison

The regiochemical outcome of an addition reaction is intrinsically linked to the stability of the intermediate formed during the reaction. Markovnikov and anti-Markovnikov additions are distinguished by the nature of these intermediates—carbocations versus free radicals or concerted transition states.

G cluster_markovnikov Markovnikov Addition cluster_anti_markovnikov Anti-Markovnikov Addition M_Alkene Unsymmetrical Alkene M_Intermediate More Stable Carbocation (tertiary > secondary) M_Alkene->M_Intermediate H⁺ adds to less substituted C M_Product Markovnikov Product (X on more substituted C) M_Intermediate->M_Product X⁻ attacks carbocation A_Alkene Unsymmetrical Alkene A_Intermediate More Stable Radical (tertiary > secondary) A_Alkene->A_Intermediate X• adds to less substituted C A_Product Anti-Markovnikov Product (X on less substituted C) A_Intermediate->A_Product Radical abstracts H from H-X

A summary of the key distinctions between the two pathways is presented below.

FeatureMarkovnikov AdditionAnti-Markovnikov Addition
Governing Principle Formation of the most stable carbocation intermediate.[1]Formation of the most stable radical intermediate or steric/concerted control.
Typical Intermediate Carbocation (susceptible to rearrangement).Free Radical (no rearrangement) or Organoborane.
Regiochemistry Electrophile (e.g., H⁺) adds to the less substituted carbon; Nucleophile adds to the more substituted carbon.Atom/group adds to the less substituted carbon.
Stereochemistry Mixture of syn and anti addition (if carbocation is planar).Varies: syn (Hydroboration), mixture of syn and anti (Radical addition).
Key Reactions Hydrohalogenation (e.g., HBr, HCl), Acid-Catalyzed Hydration, Oxymercuration-Demercuration.Hydrobromination with peroxides, Hydroboration-Oxidation.

Quantitative Comparison of Regioselectivity

The regioselectivity of these reactions can be highly efficient. The following table summarizes experimental data for the addition of various reagents to unsymmetrical alkenes, demonstrating the product distribution under different conditions.

AlkeneReactionReagentsMajor Product (Yield)Minor Product (Yield)Ref.
PropeneHydrobrominationHBr2-Bromopropane (>90%)1-Bromopropane (<10%)[3][4]
PropeneRadical HydrobrominationHBr, Benzoyl Peroxide1-Bromopropane (Major)2-Bromopropane (Minor)[3][4]
1-PenteneHydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH1-Pentanol (94%)2-Pentanol (6%)[5]
StyreneHydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH2-Phenylethanol (>99%)1-Phenylethanol (<1%)
StyreneRadical HydrobrominationHBr, Peroxide2-Bromo-1-phenylethane (80%)1-Bromo-1-phenylethane (20%)[6]
1-Hexene (B165129)Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄2-Hexanol (B165339) (Major)1-Hexanol (Minor)[5]

Key Reaction Mechanisms and Experimental Protocols

Markovnikov Addition Reactions

This reaction adds water across the double bond to form an alcohol, following Markovnikov's rule.[7][8] It proceeds through a carbocation intermediate and is therefore susceptible to rearrangements.[9][10]

G start Alkene step1 {Step 1: Protonation | Alkene π-bond attacks H₃O⁺. Forms most stable carbocation.} start->step1 intermediate Carbocation Intermediate step1->intermediate rearrangement Rearrangement? (e.g., Hydride Shift) intermediate->rearrangement rearranged_intermediate More Stable Carbocation rearrangement->rearranged_intermediate Yes step2 {Step 2: Nucleophilic Attack | H₂O attacks the carbocation.} rearrangement->step2 No rearranged_intermediate->step2 oxonium Oxonium Ion step2->oxonium step3 {Step 3: Deprotonation | H₂O removes a proton.} oxonium->step3 product Markovnikov Alcohol step3->product

Experimental Protocol: Hydration of 1-Butene (B85601) to 2-Butanol (B46777)

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, place 100 mL of a 50% aqueous solution of sulfuric acid. Cool the flask in an ice bath.

  • Alkene Addition: Slowly bubble 1-butene gas (approx. 28 g) through the cooled acid solution with vigorous stirring over a period of 2-3 hours. Maintain the temperature below 30°C.

  • Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for an additional hour.

  • Work-up: Transfer the reaction mixture to a separatory funnel. The product, 2-butanol, will form the upper organic layer. Separate the layers.

  • Neutralization: Wash the organic layer sequentially with 50 mL of water, 50 mL of 10% sodium carbonate solution (to neutralize any remaining acid), and finally with 50 mL of saturated sodium chloride solution.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and purify the resulting 2-butanol by fractional distillation, collecting the fraction boiling at 99-100°C.

This two-step method also produces a Markovnikov alcohol but avoids carbocation rearrangements, making it a more reliable alternative for certain substrates.[11][12][13][14] The reaction proceeds through a cyclic mercurinium ion intermediate.[11][12]

Experimental Protocol: Oxymercuration-Demercuration of 1-Hexene [5]

  • Oxymercuration: To a solution of mercuric acetate (B1210297) (Hg(OAc)₂, 3.19 g, 10 mmol) in 10 mL of water and 10 mL of tetrahydrofuran (B95107) (THF) in a 100-mL round-bottom flask, add 1-hexene (0.84 g, 10 mmol). Stir the mixture vigorously at room temperature for 30 minutes. The initial yellow color of the mercuric acetate will fade, indicating the formation of the organomercury intermediate.

  • Demercuration: To the flask, add 10 mL of 3.0 M sodium hydroxide (B78521) solution. Then, slowly add a solution of sodium borohydride (B1222165) (NaBH₄, 0.38 g, 10 mmol) in 10 mL of 3.0 M sodium hydroxide. A black precipitate of elemental mercury will form immediately.

  • Work-up: Continue stirring for 1 hour. Separate the organic layer (diethyl ether can be added to aid separation). Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The resulting crude 2-hexanol can be purified by distillation.

Anti-Markovnikov Addition Reactions

The presence of peroxides dramatically changes the mechanism of HBr addition from an electrophilic addition to a free-radical chain reaction, leading to the anti-Markovnikov product.[1][4][15] This "peroxide effect" is unique to HBr.[1]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 Peroxide (ROOR) → 2 RO• I2 RO• + HBr → ROH + Br• I1->I2 P1 Br• adds to alkene (forms more stable C-radical) I2->P1 P2 C-radical abstracts H from HBr (forms product and regenerates Br•) P1->P2 P2->P1 Br• T1 Radical + Radical → Stable Molecule (e.g., Br• + Br• → Br₂)

Experimental Protocol: Anti-Markovnikov Addition of HBr to 1-Butene

  • Reaction Setup: Equip a three-necked flask with a gas inlet tube, a dry-ice condenser, and a dropping funnel. Cool the flask to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Condense 1-butene (approx. 56 g) into the flask. Add a small amount (0.5 g) of benzoyl peroxide as a radical initiator.

  • HBr Addition: Slowly add liquid hydrogen bromide (approx. 81 g) from the dropping funnel over 1 hour while irradiating the flask with a UV lamp.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Pour the reaction mixture into 100 mL of cold water. Separate the organic layer and wash it with 10% sodium bisulfite solution to remove any unreacted bromine and peroxides, then with water, and finally with saturated sodium bicarbonate solution.

  • Drying and Purification: Dry the crude 1-bromobutane (B133212) over anhydrous calcium chloride. Filter and purify by distillation, collecting the fraction boiling at 101-103°C.

This powerful two-step procedure converts alkenes to anti-Markovnikov alcohols with syn stereochemistry.[16] The reaction is highly regioselective, particularly with sterically hindered boranes like 9-BBN.[17]

G start Alkene step1 {Step 1: Hydroboration | Concerted syn-addition of B-H. Boron adds to less substituted C.} start->step1 intermediate Trialkylborane Intermediate step1->intermediate step2 {Step 2: Oxidation | H₂O₂, NaOH replaces C-B bond with C-OH bond.} intermediate->step2 product Anti-Markovnikov Alcohol step2->product

Experimental Protocol: Hydroboration-Oxidation of 1-Octene (B94956) [11][18]

  • Hydroboration: In a dry, argon-flushed 50-mL flask equipped with a magnetic stirrer and a septum, dissolve 1-octene (1.12 g, 10 mmol) in 10 mL of anhydrous THF. Cool the solution to 0°C in an ice bath. Slowly add 1.0 M borane-tetrahydrofuran (B86392) complex (BH₃·THF) in THF (3.7 mL, 3.7 mmol) dropwise via syringe over 10 minutes. After the addition, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Oxidation: Cool the reaction mixture back to 0°C. Cautiously and slowly add 3 M aqueous sodium hydroxide (NaOH) solution (3 mL), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (3 mL). Caution: This addition is exothermic. Maintain the temperature below 40°C. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Work-up: Add 10 mL of diethyl ether to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium chloride solution (brine) (2 x 15 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter and concentrate the solution using a rotary evaporator to yield the crude product, 1-octanol, which can be further purified by distillation if necessary.

Conclusion

The principles of Markovnikov and anti-Markovnikov addition provide a robust framework for predicting and controlling the regiochemical outcome of addition reactions to alkenes. The choice of reagents and reaction conditions allows for the selective synthesis of either regioisomer, a critical capability in modern organic synthesis and drug development. Markovnikov additions, typically proceeding through carbocation intermediates, are exemplified by hydrohalogenation and acid-catalyzed hydration. For applications requiring Markovnikov selectivity without the risk of carbocation rearrangements, oxymercuration-demercuration is the method of choice. Conversely, anti-Markovnikov products are accessible through free-radical addition of HBr in the presence of peroxides or, more generally, through the highly reliable hydroboration-oxidation sequence. A thorough understanding of the mechanisms and experimental parameters detailed in this guide is essential for any researcher aiming to leverage these powerful transformations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, vicinal haloalkenes are versatile building blocks in organic synthesis. Among these, 2-bromo-1-iodohex-1-ene stands out as a valuable synthon, offering opportunities for selective C-C and C-heteroatom bond formation. This guide provides a comparative overview of the synthesis and reactivity of 2-bromo-1-iodohex-1-ene and related compounds, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.

The utility of 2-bromo-1-iodohex-1-ene and its analogs lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is weaker and more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium, compared to the more robust carbon-bromine bond. This reactivity difference allows for selective and sequential cross-coupling reactions, enabling the stepwise introduction of various functionalities onto the alkene scaffold.

Synthesis of 2-Bromo-1-iodohex-1-ene and Related Compounds

The stereoselective synthesis of vicinal bromoiodoalkenes can be achieved through several methods, primarily involving the halo-addition to alkynes. The choice of reagents and reaction conditions dictates the stereochemical outcome, leading to either the (E) or (Z)-isomer.

General Synthesis of (E)-1-Bromo-2-iodoalkenes

A common method for the synthesis of (E)-1-bromo-2-iodoalkenes involves the in situ generation of iodine monobromide (IBr) and its subsequent anti-addition to an internal alkyne.

Experimental Protocol: Synthesis of (E)-1-Bromo-2-iodo-1-phenyl-1-butene

To a solution of 1-phenyl-1-butyne (B1346892) (1.0 mmol) in a suitable solvent such as dichloromethane, N-iodosuccinimide (NIS, 1.1 mmol) and tetrabutylammonium (B224687) bromide (TBAB, 1.1 mmol) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (E)-1-bromo-2-iodo-1-phenyl-1-butene.

General Synthesis of (Z)-1,2-Dihaloalkenes

The synthesis of (Z)-1,2-dihaloalkenes can be achieved through a palladium-catalyzed hydrohalogenation of alkynyl halides. This method offers high regio- and stereoselectivity.

Experimental Protocol: Synthesis of (Z)-2-Bromo-1-iodohex-1-ene

In a glovebox, a reaction vessel is charged with 1-iodohex-1-yne (B173222) (1.0 mmol), lithium bromide (1.2 mmol), and a palladium catalyst such as [Pd(dba)2] (5 mol%) and a phosphine (B1218219) ligand (e.g., PPh3, 10 mol%). Anhydrous THF is added, and the mixture is stirred at a specified temperature (e.g., 60 °C) until the reaction is complete. The reaction is then cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield (Z)-2-bromo-1-iodohex-1-ene.

Comparative Reactivity in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in 2-bromo-1-iodohex-1-ene is most evident in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, and Stille couplings.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds. In the case of 2-bromo-1-iodohex-1-ene, the reaction can be controlled to occur selectively at the C-I bond.[1]

Experimental Protocol: Regioselective Sonogashira Coupling of 2-Bromo-1-iodo-4-methylbenzene (B47834)

To a flame-dried Schlenk flask are added 2-bromo-1-iodo-4-methylbenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).[1] The flask is evacuated and backfilled with argon three times. Anhydrous THF and triethylamine (B128534) are added via syringe, followed by the dropwise addition of phenylacetylene (B144264) at room temperature.[1] The reaction is stirred for 6 hours.[1] Upon completion, the mixture is filtered through Celite, and the filtrate is concentrated. The crude product is purified by column chromatography.[1]

Suzuki-Miyaura Coupling

Similarly, the Suzuki-Miyaura coupling allows for the selective formation of a C(sp²)-C(sp²) bond at the more reactive C-I position.[1]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-1-iodo-4-methylbenzene

In a Schlenk flask, 2-bromo-1-iodo-4-methylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol) are combined.[1] Toluene and water are added, and the mixture is heated to 80 °C for 12 hours.[1] After cooling, the reaction is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.[1]

Performance Comparison in Cross-Coupling Reactions

The following tables summarize the expected performance of 2-bromo-1-iodohex-1-ene in comparison to other dihaloalkenes in key cross-coupling reactions, based on general reactivity trends. The reactivity order is generally I > Br > Cl.

Table 1: Comparison of Dihaloalkenes in Sonogashira Coupling

SubstrateRelative ReactivityTypical Reaction ConditionsExpected Yield
2-Bromo-1-iodohex-1-eneHigh (at C-I)Pd/Cu catalysis, room temp.Good to Excellent
1,2-Dibromohex-1-eneModeratePd/Cu catalysis, elevated temp.Moderate to Good
1,2-Dichlorohex-1-eneLowHarsher conditions, specific catalystsLow to Moderate

Table 2: Comparison of Dihaloalkenes in Suzuki-Miyaura Coupling

SubstrateRelative ReactivityTypical Reaction ConditionsExpected Yield
2-Bromo-1-iodohex-1-eneHigh (at C-I)Pd catalysis, base, 80 °CGood to Excellent
1,2-Dibromohex-1-eneModeratePd catalysis, base, >80 °CModerate to Good
1,2-Dichlorohex-1-eneLowHigh temp., specialized ligandsLow to Moderate

Logical Workflow for Sequential Cross-Coupling

The differential reactivity of the two halogen atoms in 2-bromo-1-iodohex-1-ene allows for a logical and efficient workflow for the synthesis of trisubstituted alkenes. This sequential functionalization is a key advantage of using such substrates.

Sequential_Cross_Coupling A 2-Bromo-1-iodohex-1-ene B Sonogashira Coupling (e.g., Phenylacetylene, Pd/Cu cat.) A->B Selective reaction at C-I bond C 2-Bromo-1-(phenylethynyl)hex-1-ene B->C D Suzuki Coupling (e.g., Arylboronic acid, Pd cat.) C->D Reaction at remaining C-Br bond E Trisubstituted Alkene D->E

Caption: Sequential Sonogashira and Suzuki cross-coupling reactions of 2-bromo-1-iodohex-1-ene.

Application in Drug Discovery: A Hypothetical Signaling Pathway

Vicinal haloalkenes are valuable intermediates in the synthesis of complex molecules with potential biological activity. For instance, a trisubstituted alkene synthesized from 2-bromo-1-iodohex-1-ene could be a scaffold for a novel kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway where such a compound might act.

Kinase_Inhibitor_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation promotes Inhibitor Trisubstituted Alkene (Kinase Inhibitor) Inhibitor->KinaseB inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a trisubstituted alkene.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-hexene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based activities, the safe handling and disposal of chemical reagents like 2-Bromo-1-hexene are of paramount importance. This guide provides essential safety and logistical information, outlining the procedural steps for the proper disposal of this halogenated organic compound to ensure a safe laboratory environment and maintain regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

    • Eye Protection: Chemical splash goggles are mandatory.[1]

    • Lab Coat: A fully-buttoned lab coat must be worn.[1]

  • Ventilation: All handling, transfers, and commingling of this compound waste must be performed within a properly functioning chemical fume hood to prevent the inhalation of vapors.[1][2]

Waste Classification and Segregation

This compound is classified as a halogenated organic waste .[3][4] Proper segregation is the most critical step to prevent hazardous reactions, reduce disposal costs, and ensure compliant disposal, which typically involves incineration by a licensed hazardous waste management company.[3][4][5]

Core Principle: Never mix halogenated solvent waste with other waste streams.[2]

Waste CategorySegregation RequirementRationale
Non-Halogenated Organic Waste Keep separate.[3]Reduces disposal costs significantly and prevents complex waste mixtures.[2][4]
Acids and Bases Keep separate.[2][5]Prevents violent reactions. Halogenated solvents can produce acids, which react with bases.[6]
Heavy Metals Keep separate.[4][5]Avoids the creation of mixed hazardous waste, which is more complex and costly to dispose of.
Reactive Wastes Keep separate from strong oxidizing agents, strong bases, and other incompatible materials.[5][7]Prevents potential fires, explosions, or the release of toxic gases.

Step-by-Step Disposal Procedure

The standard and safest method for disposing of this compound is through collection and subsequent removal by a licensed hazardous waste contractor.

  • Waste Collection Container:

    • Select a compatible container. Polyethylene or plastic-coated glass containers are recommended.[1][6] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[6]

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting screw-on cap.[2][8]

  • Labeling:

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[2][4]

    • As waste is added, update the tag with the full chemical name, "this compound," and the approximate quantity.[3][9] Do not use chemical formulas or abbreviations.[9]

    • Include the generator's name and location.[2]

  • Accumulation:

    • Conduct all waste transfers inside a chemical fume hood.[2]

    • Keep the waste container securely capped at all times, except when adding waste.[4][8]

    • Do not overfill the container. Leave at least 5-10% headspace to allow for vapor expansion.[2]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[2][4]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

    • Ensure the container is stored in secondary containment, such as a chemically resistant tub, to contain potential leaks.[2]

    • Store away from incompatible materials, direct sunlight, and sources of heat or ignition. The area should be cool and well-ventilated.[2][6]

  • Request for Pickup:

    • Once the container is full, or before accumulation time limits are exceeded (consult your institution's EHS guidelines), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4]

Spill Management

In the event of a spill, immediate and proper response is critical to mitigate hazards.

  • Evacuate and Ventilate: If the spill is outside a fume hood, evacuate the immediate area and ensure adequate ventilation.[2] Turn off all nearby ignition sources.[10][11]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[2][11]

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a sealable, leak-proof container.[2][10]

  • Label as Hazardous Waste: Label the container "Spill Debris" along with the chemical name "this compound" and handle it as hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and your institution's EHS office.

Experimental Protocols: Chemical Neutralization

There are no established and verified experimental protocols for the routine chemical neutralization or deactivation of this compound in a standard laboratory setting. Attempting to neutralize this compound without a validated procedure can be dangerous, potentially leading to uncontrolled reactions or the generation of more hazardous byproducts, and is not recommended .[12] The safest and most compliant disposal method is collection and transfer to a professional hazardous waste management facility.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Generation cluster_collection Waste Collection & Handling cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Select Compatible Container (e.g., Polyethylene) segregate->container labeling Label with 'Hazardous Waste' & List Contents container->labeling accumulate Add Waste to Container (Do Not Overfill) labeling->accumulate close_container Keep Container Tightly Closed accumulate->close_container saa Store in Designated SAA with Secondary Containment close_container->saa end Arrange Pickup by Licensed Waste Contractor saa->end spill Spill Occurs spill_response Contain with Inert Absorbent Collect & Label as Spill Debris spill->spill_response spill_response->end

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.